molecular formula C8H10N4O3 B055767 1,3,9-Trimethyluric acid CAS No. 7464-93-9

1,3,9-Trimethyluric acid

Número de catálogo: B055767
Número CAS: 7464-93-9
Peso molecular: 210.19 g/mol
Clave InChI: CWENCZHQIWXCCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3,9-Trimethyluric acid is a significant methylated metabolite of caffeine and other xanthine alkaloids, serving as a critical reference standard and investigative tool in biochemical research. Its primary research value lies in the study of purine metabolism, specifically the cytochrome P450-mediated pathways responsible for the biotransformation of dietary methylxanthines. Researchers utilize this compound to elucidate metabolic fate, quantify metabolic ratios in in vitro enzyme assays, and investigate the activity of enzymes like CYP1A2. Furthermore, as a trimethylated uric acid analog, it finds application in studies exploring the structure-activity relationships (SAR) of purine derivatives and their interactions with biological targets such as adenosine receptors. Its well-defined structure also makes it an ideal candidate for analytical method development and validation, including its use as a high-purity calibrant in HPLC-MS and LC-MS/MS analyses for quantifying xanthine metabolites in complex biological matrices like plasma, urine, and hepatocyte incubation media. This compound provides researchers with a reliable and well-characterized probe to advance understanding of metabolic pathways, enzymatic function, and analytical science.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3,9-trimethyl-7H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWENCZHQIWXCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225621
Record name 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3,9-Trimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7464-93-9
Record name 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7464-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7464-93-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,9-dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,9-Trimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

335 °C
Record name 1,3,9-Trimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,9-Trimethyluric Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,9-Trimethyluric acid is a naturally occurring purine (B94841) alkaloid that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its cytotoxic and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as 1,3,9-trimethyl-7H-purine-2,6,8-trione, is a derivative of uric acid with methyl groups attached to the nitrogen atoms at positions 1, 3, and 9 of the purine ring.[1][2][3] Its chemical identity is defined by the following identifiers:

  • CAS Number: 7464-93-9[2][3][4]

  • Molecular Formula: C₈H₁₀N₄O₃[2]

  • SMILES: CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O[1][3]

  • InChI: InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14)[3]

It is important to distinguish this compound from its more extensively studied isomer, 1,3,7-trimethyluric acid (a metabolite of caffeine), as they differ in the position of one methyl group and likely possess distinct biological activities.[5]

Figure 1. Chemical structures of this compound and its isomer 1,3,7-trimethyluric acid.

Physicochemical Properties

While extensive experimental data for this compound is limited in the public domain, some key properties have been reported, primarily from commercial suppliers and chemical databases.

PropertyValueSource
Molecular Weight 210.19 g/mol [2]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Desiccate at -20°C[1]

Biological Activity and Pharmacology

Recent studies have highlighted the potential of this compound as a bioactive molecule. A significant finding is its isolation from the marine sponge Amphimedon viridis, with subsequent evaluation of its biological activities.[1]

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against a panel of human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are in the micromolar range, suggesting potent anti-cancer potential.[1]

Cell LineCancer TypeIC₅₀ Range (µM)
MCF-7 Breast Cancer1 - 3
SH-SY5Y Human Neuroblastoma1 - 3
A549 Human Non-small Cell Lung Cancer1 - 3
HepG2 Human Liver Cancer1 - 3
Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. In in vitro models using lipopolysaccharide (LPS)-induced murine macrophage J774 cells, the compound demonstrated anti-inflammatory activity at concentrations ranging from 100 to 1000 nM.[1]

biological_activity cluster_source Source cluster_compound Compound cluster_activity Biological Activity Marine Sponge\n(Amphimedon viridis) Marine Sponge (Amphimedon viridis) This compound This compound Marine Sponge\n(Amphimedon viridis)->this compound Isolation Cytotoxic Activity\n(1-3 µM) Cytotoxic Activity (1-3 µM) This compound->Cytotoxic Activity\n(1-3 µM) Anti-inflammatory Activity\n(100-1000 nM) Anti-inflammatory Activity (100-1000 nM) This compound->Anti-inflammatory Activity\n(100-1000 nM)

Figure 2. Overview of the source and reported biological activities of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. However, based on the reported activities, standard methodologies can be outlined.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines was likely determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, SH-SY5Y, A549, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle (e.g., DMSO) only.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

General Protocol for In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

The anti-inflammatory effects of this compound were likely assessed by measuring the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (J774) are cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: The cells are incubated for a period to allow for the production of inflammatory mediators (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA. The production of nitric oxide (NO) can be quantified by measuring nitrite (B80452) levels in the supernatant using the Griess reagent.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the levels of inflammatory mediators in the treated groups to the LPS-only control group.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_inflammation Anti-inflammatory Assay Workflow c1 Seed Cancer Cells c2 Treat with This compound c1->c2 c3 MTT Assay c2->c3 c4 Measure Absorbance c3->c4 c5 Calculate IC50 c4->c5 i1 Culture J774 Macrophages i2 Pre-treat with This compound i1->i2 i3 Stimulate with LPS i2->i3 i4 Measure Inflammatory Mediators (e.g., NO, TNF-α) i3->i4 i5 Determine Inhibition i4->i5

Figure 3. Generalized experimental workflows for assessing the biological activities of this compound.

Signaling Pathways

The specific signaling pathways through which this compound exerts its cytotoxic and anti-inflammatory effects have not yet been elucidated. Further research is required to identify the molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated potent in vitro cytotoxic and anti-inflammatory activities. While preliminary data are promising, further research is essential to fully characterize its pharmacological profile. Key areas for future investigation include:

  • Elucidation of the mechanism of action: Identifying the specific molecular targets and signaling pathways involved in its cytotoxic and anti-inflammatory effects.

  • In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicity profile of this compound in animal models.

  • Development of a scalable synthesis: Establishing an efficient and cost-effective synthetic route to enable further preclinical and clinical development.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The promising preliminary data warrant further investigation into this unique purine alkaloid.

References

1,3,9-Trimethyluric Acid: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: This technical guide addresses the natural occurrence and sources of 1,3,9-trimethyluric acid. It is important to note that specific scientific literature detailing the quantitative analysis, comprehensive sourcing, and biosynthetic pathways of this compound is exceptionally scarce. The Human Metabolome Database notes its detection in Coffea species, but without quantification, and other sources mention its presence in Filago spathulata without detailed supporting studies.[1][2]

Consequently, to provide a comprehensive and technically valuable resource for researchers, this guide presents the limited available information on this compound and supplements it with in-depth data on closely related, and more thoroughly researched, methyluric acids. These include 1,3,7-trimethyluric acid and the tetramethylated derivative, theacrine (1,3,7,9-tetramethyluric acid), for which quantitative data, established experimental protocols, and defined biosynthetic pathways are available. This comparative approach is intended to offer a foundational understanding that can inform future research into the specific 1,3,9-isomer.

Natural Occurrence of this compound and Related Compounds

This compound

This compound is a purine (B94841) alkaloid that has been identified in a limited number of plant species. Its presence has been detected, though not quantified, in arabica and robusta coffee beans (Coffea arabica and Coffea canephora, respectively).[2] It is also reported to be a natural compound found in the plant Filago spathulata.[1] Further research is required to determine the concentration of this compound in these and other potential natural sources.

Related Methyluric Acids

In contrast, significant research has been conducted on other methyluric acid isomers and their derivatives.

  • 1,3,7-Trimethyluric Acid: This compound is a well-established metabolite of caffeine (B1668208) in humans and is also found in various plants.[3][4] It serves as a direct precursor in the biosynthesis of theacrine.[5]

  • Theacrine (1,3,7,9-Tetramethyluric Acid): Theacrine is a prominent purine alkaloid in the leaves of kucha tea (Camellia assamica var. kucha), where it can be found in significant quantities.[5][6] It has also been identified in species of Coffea (such as C. liberica, C. dewevrei, and C. abeokutae) and in the seeds of cupuaçu (Theobroma grandiflorum).[7]

  • O(2),1,9-Trimethyluric Acid: This isomer has been isolated from the young leaves of several Coffea species, including Coffea liberica, C. arnoldiana, and C. dewevrei.[8][9]

Quantitative Data

Due to the lack of available research, no quantitative data for this compound in natural sources can be presented. However, the concentrations of theacrine and caffeine in kucha tea (Camellia assamica var. kucha) have been well-documented and are provided below for comparative context.

CompoundPlant SourcePlant PartConcentration (% of Dry Weight)
Theacrine (1,3,7,9-Tetramethyluric Acid)Camellia assamica var. kuchaExpanding Buds & Young Leavesca. 2.8%
CaffeineCamellia assamica var. kuchaExpanding Buds & Young Leaves0.6 - 2.7%

Data sourced from Zheng et al. (2002), Phytochemistry.[5]

Biosynthesis of Related Methyluric Acids

The biosynthetic pathway for this compound has not been elucidated. However, the pathway for theacrine (1,3,7,9-tetramethyluric acid) synthesis in kucha tea has been investigated and proceeds from caffeine through 1,3,7-trimethyluric acid. This pathway provides a model for how trimethylated and tetramethylated uric acids are formed in plants.

The proposed pathway involves a three-step conversion from caffeine.

Theacrine Biosynthesis Caffeine Caffeine (1,3,7-Trimethylxanthine) TMU 1,3,7-Trimethyluric Acid Caffeine->TMU Oxidation at C8 Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) TMU->Theacrine N9-methylation SAM S-adenosyl-L-methionine (Methyl Donor) SAM->TMU

Proposed biosynthetic pathway of theacrine from caffeine.

This pathway demonstrates that the formation of these complex purine alkaloids originates from the more common methylxanthine, caffeine. The key steps are oxidation of the xanthine (B1682287) ring to form a uric acid structure, followed by further methylation.[5]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not available in the literature. However, the methodologies used to study theacrine biosynthesis in Camellia assamica var. kucha provide a robust framework for future investigations into other methyluric acids.

Protocol for Tracer Experiments in Theacrine Biosynthesis

This protocol is adapted from the study by Zheng et al. (2002) to demonstrate the conversion of caffeine to theacrine.[5]

Objective: To determine if radiolabeled precursors are incorporated into theacrine in kucha tea leaf disks.

Materials:

  • Young leaves and expanding buds of Camellia assamica var. kucha.

  • [8-¹⁴C]Caffeine (or other radiolabeled precursors like [8-¹⁴C]adenosine).

  • Incubation buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Scintillation vials and scintillation cocktail.

  • HPLC system with a radioactivity detector.

  • Extraction solvents (e.g., methanol, chloroform).

Workflow Diagram:

Experimental Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Extraction & Analysis leaf_disks Prepare Leaf Disks (from young kucha leaves) incubation Incubate with [8-14C]Caffeine leaf_disks->incubation extraction Extract Purine Alkaloids incubation->extraction hplc HPLC Separation extraction->hplc detection Radioactivity Detection hplc->detection

Workflow for radiotracer experiments in leaf disks.

Procedure:

  • Sample Preparation: Excise leaf disks (e.g., 5 mm diameter) from young, healthy leaves of C. assamica var. kucha.

  • Incubation: Float the leaf disks in an incubation buffer containing the radiolabeled precursor (e.g., [8-¹⁴C]caffeine) for a specified period (e.g., 24 hours) under controlled light and temperature conditions.

  • Extraction: After incubation, thoroughly wash the leaf disks to remove external radioactivity. Homogenize the tissue in a suitable solvent (e.g., boiling 80% ethanol) to extract purine alkaloids.

  • Separation and Analysis:

    • Partition the extract against an organic solvent (e.g., chloroform) to separate the alkaloids.

    • Concentrate the organic phase and dissolve the residue in the mobile phase for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C18 column and a UV detector, coupled to a radioactivity detector.

    • Elute with a suitable mobile phase gradient to separate caffeine, theobromine, theacrine, and other metabolites.

  • Quantification: Quantify the radioactivity incorporated into each alkaloid peak to determine the extent of metabolic conversion.

Challenges in Isomer Separation

A significant challenge in the study of trimethyluric acids is the analytical separation of different positional isomers (e.g., 1,3,7-, 1,3,9-, and 1,7,9-trimethyluric acid). These molecules have identical mass and similar physicochemical properties, making them difficult to distinguish without specialized methods.

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is the most promising technique. Achieving separation requires careful optimization of the stationary phase (e.g., C18, phenyl, or embedded polar group columns), mobile phase composition (including pH and organic modifiers), and temperature.[10][11]

  • Mass Spectrometry: While mass spectrometry (MS) alone cannot differentiate isomers, tandem MS (MS/MS) can sometimes produce distinct fragmentation patterns that aid in identification, especially when coupled with a high-resolution chromatographic separation (LC-MS/MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isomers, but it requires pure, isolated compounds in sufficient quantities, which is a major challenge when dealing with trace metabolites from natural extracts.[12]

Conclusion and Future Directions

While this compound is known to exist in nature, particularly in Coffea species, it remains a poorly characterized compound. There is a clear need for further research to isolate and quantify this alkaloid from its purported sources. The development of specific and sensitive analytical methods capable of resolving trimethyluric acid isomers is a critical first step.

Future research should focus on:

  • Method Development: Establishing validated LC-MS/MS methods for the simultaneous quantification of trimethyluric acid isomers in plant and biological matrices.

  • Screening of Natural Sources: A systematic screening of Coffea, Filago, and other purine-alkaloid-producing plant genera to identify and quantify this compound.

  • Biosynthetic Studies: Utilizing tracer experiments, transcriptomics, and enzymology to elucidate the biosynthetic pathway of this compound, including the identification of the specific N-methyltransferases involved.

  • Pharmacological Evaluation: Investigating the biological activities and signaling pathways of pure this compound to understand its potential physiological roles and pharmacological effects.

By leveraging the knowledge gained from related compounds like theacrine, researchers can build a robust framework to finally characterize the natural occurrence and significance of this compound.

References

An In-depth Technical Guide to the Prospective Isolation of 1,3,9-Trimethyluric Acid from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a hypothetical protocol for the isolation of 1,3,9-trimethyluric acid from marine sponges. To date, there is no specific literature detailing the successful isolation of this compound from this particular source. The methodologies presented herein are a synthesis of established general procedures for the extraction and purification of alkaloids and other nitrogenous compounds from marine invertebrates. This guide is intended to serve as a foundational framework for future research endeavors in this area.

Introduction

Marine sponges are prolific producers of a vast array of secondary metabolites, many of which exhibit significant pharmacological activities. Among the diverse chemical classes of compounds isolated from sponges, purine (B94841) derivatives represent a group with potential therapeutic applications. This compound, a member of the xanthine (B1682287) class of compounds, has demonstrated in-vitro cytotoxic and anti-inflammatory effects.[1] While it has been identified in some terrestrial plants, its presence in marine sponges remains unexplored.[2] This guide provides a comprehensive, albeit prospective, technical framework for the isolation and purification of this compound from marine sponge biomass.

The proposed strategy employs a multi-step process commencing with solvent extraction to isolate a crude mixture of metabolites, followed by liquid-liquid partitioning to fractionate the extract based on polarity. Subsequent chromatographic techniques are outlined to achieve the purification of the target compound. The physicochemical properties of this compound are taken into consideration to inform the selection of appropriate solvents and chromatographic conditions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective isolation protocol. The following table summarizes key predicted and experimental data for this compound.

PropertyValueSource
Molecular FormulaC₈H₁₀N₄O₃[3]
Molecular Weight210.19 g/mol [4]
Predicted Water Solubility29 g/L[2]
Predicted logP-0.46[2]
Physical StateSolid[2]
Chemical ClassXanthine, Purine Alkaloid[2]
SolubilitySoluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone[1]

Experimental Protocols

This section details the proposed experimental methodologies for the isolation of this compound from a marine sponge.

  • Collection: Collect marine sponge specimens from their natural habitat, ensuring minimal environmental disturbance. Place the collected samples in seawater and transport them to the laboratory as quickly as possible.

  • Identification: A taxonomist should identify a voucher specimen of the sponge to ensure accurate species identification.

  • Preservation: For long-term storage and to prevent degradation of secondary metabolites, the sponge material should be frozen immediately at -20°C or, preferably, at -80°C.

  • Preparation: Prior to extraction, the frozen sponge material should be lyophilized (freeze-dried) to remove water, which can interfere with the extraction process and potentially degrade the target compound. The lyophilized sponge is then ground into a fine powder to increase the surface area for solvent extraction.

This protocol is based on general methods for the extraction of alkaloids and other moderately polar compounds from marine sponges.

  • Initial Extraction:

    • Macerate the powdered sponge material (e.g., 1 kg) in a suitable solvent. A common approach is to use a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) (1:1 v/v) at room temperature.

    • Perform the extraction three times, each time with fresh solvent, for a period of 24 hours with constant stirring.

    • Combine the solvent extracts and filter to remove the solid sponge residue.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

This step aims to separate compounds based on their polarity, thereby enriching the fraction containing the target compound.

  • Modified Kupchan Partitioning:

    • Dissolve the crude extract in a 9:1 mixture of methanol and water.

    • Perform a liquid-liquid extraction with hexane (B92381) to remove non-polar compounds such as fats and sterols. Repeat this step three times. The hexane fraction is typically discarded when targeting polar compounds.

    • To the remaining methanol/water layer, add water to adjust the solvent ratio to approximately 1:1 methanol/water.

    • Extract this aqueous methanol solution successively with solvents of increasing polarity, such as dichloromethane (DCM) and then ethyl acetate (EtOAc). Perform each extraction three times.

    • Based on the predicted logP and solubility of this compound, it is expected to partition into the more polar organic fractions (DCM and/or EtOAc).

  • Fraction Concentration:

    • Concentrate each of the solvent fractions (hexane, DCM, EtOAc, and the remaining aqueous fraction) separately using a rotary evaporator.

The fraction(s) showing the highest concentration of the target compound (as determined by preliminary analysis such as TLC or LC-MS) will be subjected to further purification.

  • Column Chromatography (CC):

    • Stationary Phase: Silica (B1680970) gel is a common choice for the initial separation of moderately polar compounds.

    • Mobile Phase: A gradient elution system is recommended, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol could be employed.

    • Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).

    • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., DCM:MeOH, 95:5). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., Dragendorff's reagent for alkaloids). Combine fractions with similar TLC profiles.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is a suitable choice for the final purification of polar compounds.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape, is typically used.

    • Detection: A UV detector set at the absorbance maximum of this compound should be used.

    • Purification: Inject the enriched fraction from the column chromatography step onto the HPLC system. Collect the peak corresponding to the retention time of this compound.

The purified compound's identity should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated during the isolation process.

Table 1: Extraction and Partitioning Yields

StepInput MaterialYield (g)% Yield (of initial dry weight)
LyophilizationWet Sponge
Crude ExtractionDry Sponge Powder
Hexane FractionCrude Extract
DCM FractionCrude Extract
EtOAc FractionCrude Extract
Aqueous FractionCrude Extract

Table 2: Purity Assessment of this compound at Different Purification Stages

Purification StepPurity (%)Analytical Method
Enriched CC FractionHPLC-UV
Purified HPLC Fraction>95%HPLC-UV, NMR

Visualizations

The following diagrams illustrate the proposed experimental workflow and logical relationships in the isolation process.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Partitioning cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Sponge Marine Sponge Collection FreezeDry Lyophilization Sponge->FreezeDry Grind Grinding FreezeDry->Grind Extraction Solvent Extraction (DCM/MeOH) Grind->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Hexane Hexane Fraction (Non-polar) Partitioning->Hexane DCM DCM Fraction (Mid-polar) Partitioning->DCM EtOAc EtOAc Fraction (Polar) Partitioning->EtOAc Aqueous Aqueous Fraction (Highly Polar) Partitioning->Aqueous CC Column Chromatography (Silica Gel) DCM->CC EtOAc->CC HPLC Reversed-Phase HPLC (C18) CC->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (MS, NMR) PureCompound->Analysis logical_relationship cluster_separation Separation Principle cluster_techniques Applied Techniques CrudeExtract Crude Sponge Extract Polarity Polarity CrudeExtract->Polarity Solubility Solubility CrudeExtract->Solubility Size Molecular Size/Shape CrudeExtract->Size Partitioning Solvent Partitioning Polarity->Partitioning drives CC Column Chromatography Polarity->CC drives HPLC HPLC Polarity->HPLC drives Solubility->Partitioning influences Size->CC influences Partitioning->CC provides input for CC->HPLC provides input for

References

An In-depth Technical Guide to the Biosynthesis of 1,3,7-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthesis of 1,3,7-trimethyluric acid, a significant metabolite of caffeine (B1668208). The document outlines the metabolic pathways in various organisms, presents quantitative data from key studies, details relevant experimental protocols, and includes visualizations of the biosynthetic processes. While the primary focus is on the well-documented 1,3,7-trimethyluric acid, this guide also addresses the distinction and current understanding of the less prevalent 1,3,9-trimethyluric acid isomer.

Introduction: The Metabolic Fate of Caffeine

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance that undergoes extensive metabolism in living organisms. A minor but important metabolic route is the C-8 hydroxylation of caffeine, which leads to the formation of 1,3,7-trimethyluric acid.[1][2] This process is of interest to researchers in pharmacology, toxicology, and drug development due to its role in caffeine clearance and its potential as a biomarker for the activity of specific metabolic enzymes.

It is crucial to distinguish 1,3,7-trimethyluric acid from its isomer, this compound. While this compound has been detected in some natural sources like coffee, its biosynthetic pathway is not as extensively characterized as that of the 1,3,7-isomer.[3] The vast majority of scientific literature on trimethyluric acid as a caffeine metabolite refers to the 1,3,7-isomer.

Biosynthesis Pathways of 1,3,7-Trimethyluric Acid

The formation of 1,3,7-trimethyluric acid from caffeine occurs across different biological kingdoms, primarily through the action of oxidative enzymes.

In humans, approximately 15% of ingested caffeine is converted to 1,3,7-trimethyluric acid through C-8 hydroxylation.[1][2] This metabolic step is primarily carried out by a suite of cytochrome P450 (CYP) enzymes located in the liver.

  • Primary Enzyme: CYP1A2 is the main enzyme responsible for caffeine metabolism, including the formation of 1,3,7-trimethyluric acid.[1][2]

  • Other Contributing Enzymes: Studies with human liver microsomes have also implicated CYP2E1, CYP2C8, CYP2C9, and CYP3A4 in this conversion.[2][4][5]

The biosynthesis can be summarized as a single-step oxidation of the C-8 position of the purine (B94841) ring of caffeine.

Certain bacteria are capable of utilizing caffeine as a sole source of carbon and nitrogen. One of the initial steps in some bacterial caffeine degradation pathways is the oxidation of caffeine to 1,3,7-trimethyluric acid.

  • Key Enzyme: In Pseudomonas sp. strain CBB1, a unique heterotrimeric caffeine dehydrogenase has been identified that stoichiometrically oxidizes caffeine to 1,3,7-trimethyluric acid.[6] This enzyme is notable for not being dependent on NAD(P)+ and preferring coenzyme Q0 as an electron acceptor.[6]

  • Further Metabolism: In some bacteria, 1,3,7-trimethyluric acid is further metabolized by a novel NADH-dependent trimethyluric acid monooxygenase (TmuM), which converts it to 1,3,7-trimethyl-5-hydroxyisourate.[7]

In certain tea plants, such as Camellia assamica var. kucha, 1,3,7-trimethyluric acid is believed to be an intermediate in the biosynthesis of theacrine (1,3,7,9-tetramethyluric acid).[8][9] This proposed pathway involves the C-8 oxidation of caffeine to form 1,3,7-trimethyluric acid, which is then methylated at the N-9 position by a specific N9-methyltransferase.[9]

Quantitative Data

The following table summarizes key quantitative data related to the enzymes involved in the biosynthesis of 1,3,7-trimethyluric acid.

Enzyme/SystemOrganism/SourceSubstrateProductKey Kinetic ParametersReference
Caffeine DehydrogenasePseudomonas sp. strain CBB1Caffeine1,3,7-Trimethyluric AcidStoichiometric (1:1) conversion[6]
Human Liver MicrosomesHumanCaffeine1,3,7-Trimethyluric Acid~15% of total caffeine metabolism[1]
CkTcS (N9-methyltransferase)Camellia assamica var. kucha1,3,7-Trimethyluric AcidTheacrine-[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biosynthesis of 1,3,7-trimethyluric acid.

  • Objective: To determine the activity of caffeine dehydrogenase in converting caffeine to 1,3,7-trimethyluric acid.

  • Methodology:

    • The reaction mixture contains purified caffeine dehydrogenase, caffeine as the substrate, and an artificial electron acceptor such as coenzyme Q0 or nitroblue tetrazolium (NBT).

    • The reaction is initiated by the addition of the enzyme.

    • The reduction of the electron acceptor is monitored spectrophotometrically over time.

    • The formation of 1,3,7-trimethyluric acid is confirmed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector. The product is identified by comparing its retention time and absorption spectrum with an authentic standard of 1,3,7-trimethyluric acid.[6]

  • Objective: To identify the human CYP enzymes involved in the formation of 1,3,7-trimethyluric acid from caffeine.

  • Methodology:

    • Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with caffeine in the presence of an NADPH-generating system.

    • To identify the specific CYP isoforms involved, experiments are repeated with microsomes containing recombinant human CYP enzymes (e.g., CYP1A2, CYP2E1, etc.).

    • The reaction is quenched after a specific time, and the metabolites are extracted.

    • The formation of 1,3,7-trimethyluric acid is analyzed and quantified using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Objective: To investigate the role of 1,3,7-trimethyluric acid as an intermediate in theacrine biosynthesis.

  • Methodology:

    • Leaf disks from Camellia assamica var. kucha are incubated with [8-14C]caffeine.

    • After incubation, the purine alkaloids are extracted from the plant tissue.

    • The extract is separated using techniques like thin-layer chromatography (TLC) or HPLC.

    • The radioactivity incorporated into different compounds, including theacrine, is measured using a scintillation counter. The detection of radioactivity in theacrine provides evidence for its synthesis from caffeine, with 1,3,7-trimethyluric acid as a likely intermediate.[8]

Visualizations

The following diagrams illustrate the key biosynthetic pathways and experimental workflows.

Biosynthesis_of_1_3_7_Trimethyluric_Acid cluster_human Human Metabolism cluster_bacteria Bacterial Degradation cluster_plant Plant Biosynthesis (Putative) Caffeine_H Caffeine (1,3,7-Trimethylxanthine) TMU_H 1,3,7-Trimethyluric Acid Caffeine_H->TMU_H CYP1A2, CYP2E1, CYP2C8, CYP2C9, CYP3A4 (C-8 Hydroxylation) Caffeine_B Caffeine (1,3,7-Trimethylxanthine) TMU_B 1,3,7-Trimethyluric Acid Caffeine_B->TMU_B Caffeine Dehydrogenase Caffeine_P Caffeine (1,3,7-Trimethylxanthine) TMU_P 1,3,7-Trimethyluric Acid Caffeine_P->TMU_P C-8 Oxidation Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) TMU_P->Theacrine N9-methyltransferase Experimental_Workflow_Enzyme_Assay start Start: Prepare Reaction Mixture (Enzyme, Caffeine, Electron Acceptor) incubate Incubate at Optimal Temperature start->incubate monitor Monitor Spectrophotometrically (Reduction of Electron Acceptor) incubate->monitor stop Stop Reaction monitor->stop analyze Analyze by HPLC-PDA (Quantify 1,3,7-Trimethyluric Acid) stop->analyze end End: Determine Enzyme Activity analyze->end

References

In Vitro Biological Profile of 1,3,9-Trimethyluric Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro biological activities of 1,3,9-trimethyluric acid, a purine (B94841) alkaloid isolated from the marine sponge Amphimedon viridis. The document summarizes key quantitative data, details experimental methodologies for cited biological assays, and presents visual representations of relevant pathways and workflows to facilitate a deeper understanding of its potential pharmacological significance.

Core Biological Activities

In vitro studies have revealed that this compound exhibits notable cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. Quantitative analysis has yielded IC50 values in the low micromolar range, suggesting a potential for further investigation as an anticancer agent.[1]

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1-3
SH-SY5YNeuroblastoma1-3
A549Non-small cell lung cancer1-3
HEPG2Liver Cancer1-3
Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects in a lipopolysaccharide (LPS)-induced murine macrophage model. It was found to be active in the nanomolar range, indicating a potent ability to modulate inflammatory responses.[1]

Table 2: Anti-inflammatory Activity of this compound [1]

Cell LineModelEffective Concentration (nM)
J774LPS-induced murine macrophages100-1000

Experimental Protocols

Detailed methodologies for the key in vitro assays are outlined below. These protocols are based on standard laboratory practices and are intended to provide a framework for replicating and expanding upon the existing findings.

Cytotoxicity Assays

Two common methods for assessing cytotoxicity are the MTT and Neutral Red assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cells (e.g., MCF-7, SH-SY5Y, A549, HEPG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • NR Staining: After the treatment period, remove the medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing and Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Determine cell viability and IC50 values as described for the MTT assay.

Anti-inflammatory Assay in J774 Macrophages

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

  • Cell Seeding: Plate J774 macrophage cells in a 24-well plate at a suitable density and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without the test compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines.

  • Cytokine Quantification (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the collected supernatants, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the logical flow of the experimental protocols and potential signaling pathways that may be modulated by this compound.

Cytotoxicity_Assay_Workflow start Seed Cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate (e.g., 48h) treatment->incubation reagent Add Viability Reagent (MTT or Neutral Red) incubation->reagent incubation2 Incubate reagent->incubation2 solubilize Solubilize Formazan / Extract Dye incubation2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Figure 1. General workflow for in vitro cytotoxicity assays.

Anti_Inflammatory_Assay_Workflow seed Seed J774 Macrophages pretreat Pre-treat with This compound seed->pretreat lps Stimulate with LPS pretreat->lps incubate Incubate (e.g., 24h) lps->incubate supernatant Collect Supernatant incubate->supernatant elisa Quantify Cytokines (TNF-α, IL-6) via ELISA supernatant->elisa analysis Determine Inhibition elisa->analysis

Figure 2. Workflow for the LPS-induced anti-inflammatory assay.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Compound This compound Compound->MyD88 Potential Inhibition Compound->IKK Compound->NFkB

Figure 3. Potential inhibition points of this compound in the LPS-TLR4 signaling pathway.

Areas for Future Research

The current data provides a solid foundation for the biological activity of this compound. However, several areas warrant further investigation to fully elucidate its pharmacological profile.

  • Enzyme Inhibition Profile: Given its xanthine (B1682287) scaffold, it is plausible that this compound may inhibit phosphodiesterases (PDEs). A comprehensive screening against various PDE isoforms would be highly informative.

  • Receptor Binding Affinity: Xanthine derivatives are well-known antagonists of adenosine (B11128) receptors. Determining the binding affinity of this compound for the A1, A2A, A2B, and A3 adenosine receptor subtypes is a critical next step.

  • Mechanism of Action: Further studies are needed to delineate the precise molecular mechanisms underlying its cytotoxic and anti-inflammatory effects. This could involve investigating its impact on key signaling pathways, such as those involving NF-κB, MAPKs, and apoptosis-related proteins.

This technical guide summarizes the currently available in vitro data for this compound. The provided protocols and diagrams offer a framework for researchers to build upon these initial findings and further explore the therapeutic potential of this marine natural product.

References

Cytotoxic Effects of 1,3,9-Trimethyluric Acid on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 1,3,9-Trimethyluric acid, a purine (B94841) derivative isolated from the marine sponge Amphimedon viridis, against various cancer cell lines. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes potential molecular pathways to support further research and development in oncology.

Executive Summary

This compound has demonstrated potent in vitro cytotoxic activity against a panel of human cancer cell lines, including breast cancer, neuroblastoma, non-small cell lung cancer, and liver cancer. With IC50 values in the low micromolar range, this compound presents a promising scaffold for the development of novel anticancer therapeutics. This guide outlines the known cytotoxic data, provides standardized protocols for assessing its efficacy, and proposes a putative mechanism of action based on the established behavior of purine analogs in cancer cells, centering on the induction of apoptosis.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. These values indicate a high degree of potency.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1-3[1]
SHSY5YHuman Neuroblastoma1-3[1]
A549Non-Small Cell Lung Cancer1-3[1]
HEPG2Human Liver Cancer1-3[1]

Table 1: In Vitro Cytotoxicity of this compound

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the cytotoxic effects of this compound. These methodologies are based on established laboratory techniques for in vitro cancer cell line studies.

Cell Culture
  • Cell Lines: MCF-7, SHSY5Y, A549, and HEPG2 cell lines are obtained from a certified cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

Two common methods for assessing cell viability are the MTT assay and the Crystal Violet assay.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay stains the DNA of adherent cells, providing a measure of cell number and viability.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • After the treatment period, gently wash the cells with PBS.

    • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

    • Wash the plate thoroughly with water and allow it to air dry.

    • Solubilize the dye with 100 µL of methanol.

    • Measure the absorbance at 590 nm.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

This technique is used to detect and quantify key proteins involved in the apoptotic signaling pathway.

  • Procedure:

    • Treat cells with this compound and prepare whole-cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP. A housekeeping protein like β-actin or GAPDH should be used as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_assays Cytotoxicity Assays start Start: Cancer Cell Lines (MCF-7, SHSY5Y, A549, HEPG2) cell_culture Cell Seeding in 96-well plates start->cell_culture treatment Treatment with this compound (various concentrations) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay crystal_violet_assay Crystal Violet Assay incubation->crystal_violet_assay data_analysis Data Analysis: - Absorbance Measurement - % Viability Calculation - IC50 Determination mtt_assay->data_analysis crystal_violet_assay->data_analysis end End: Quantitative Cytotoxicity Data data_analysis->end

Caption: Workflow for assessing the cytotoxicity of this compound.

Putative Apoptotic Signaling Pathway

Based on the known mechanisms of action for purine analogs, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. Purine analogs can be incorporated into DNA, leading to DNA damage and cell cycle arrest.[2][3][4] This cellular stress triggers the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, culminating in the activation of caspases and programmed cell death.

putative_apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound This compound dna_damage DNA Damage & Cell Cycle Arrest compound->dna_damage Induces bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) dna_damage->bcl2 Leads to bax Bax (Pro-apoptotic) (Upregulation) dna_damage->bax Leads to cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A putative intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound exhibits significant cytotoxic effects against a range of cancer cell lines, establishing it as a molecule of interest for oncology drug discovery. The low micromolar IC50 values suggest high potency, warranting further investigation.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound through comprehensive studies including transcriptomics and proteomics.

  • In vivo studies in animal models to evaluate the compound's anti-tumor efficacy, pharmacokinetic profile, and potential toxicity.

  • Structure-activity relationship (SAR) studies to synthesize and evaluate analogs of this compound with improved potency and selectivity.

This technical guide provides a foundational resource for researchers to build upon in the exploration of this compound as a potential anticancer agent. The provided protocols and visualized pathways offer a structured approach to advance our understanding of this promising marine natural product.

References

The Anti-inflammatory Potential of 1,3,9-Trimethyluric Acid: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Anti-inflammatory Potential of 1,3,9-Trimethyluric Acid

This document addresses the request for an in-depth technical guide on the anti-inflammatory potential of this compound. A comprehensive and systematic search of publicly available scientific literature and databases has been conducted to gather all available information on this topic. The search included queries for its anti-inflammatory activity, mechanism of action, in vivo and in vitro studies, effects on cytokine production, and involvement in inflammatory signaling pathways.

Despite a thorough investigation, our search has revealed a significant lack of scientific data specifically detailing the anti-inflammatory potential of this compound. The existing scientific literature does not contain studies that have investigated or established its efficacy or mechanism of action as an anti-inflammatory agent.

While information is available for a structurally related isomer, 1,3,7-trimethyluric acid (a metabolite of caffeine), these findings cannot be extrapolated to this compound due to the distinct pharmacological profiles that can arise from subtle differences in chemical structure.

Therefore, it is not possible at this time to provide a technical guide that includes quantitative data, detailed experimental protocols, or established signaling pathways related to the anti-inflammatory properties of this compound.

Current State of Knowledge

This compound is recognized as a naturally occurring alkaloid compound.[1] It is classified as a xanthine (B1682287), a class of purine (B94841) derivatives.[2] The Human Metabolome Database notes that this compound has been detected in some foods, such as coffee, but has not been quantified, and that very few articles have been published on this compound.[2]

The absence of research in this specific area presents a clear knowledge gap. The anti-inflammatory activities of other purine alkaloids and xanthine derivatives suggest that this compound could be a candidate for future investigation. However, without empirical data, any discussion of its potential would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

Future Research Directions

The lack of information on the biological activity of this compound highlights an opportunity for novel research. Future studies could be designed to explore its potential anti-inflammatory effects. A logical starting point would be to utilize established in vitro and in vivo models of inflammation.

Proposed Initial Experimental Workflow

Should researchers pursue this line of inquiry, a foundational experimental workflow could be structured as follows:

G cluster_0 In Vitro Screening cluster_1 In Vivo Proof-of-Concept cluster_2 Mechanism of Action Studies A Compound Acquisition (this compound) B Cell Viability Assays (e.g., MTT, LDH) A->B C LPS-stimulated Macrophage Assay (e.g., RAW 264.7) B->C D Measurement of Inflammatory Markers (e.g., NO, PGE2) C->D E Cytokine Profiling (e.g., ELISA for TNF-α, IL-6, IL-1β) C->E M Enzyme Inhibition Assays (e.g., COX-1, COX-2) D->M K Western Blot Analysis for Signaling Pathways (NF-κB, MAPK) E->K L Gene Expression Analysis (qPCR for inflammatory genes) E->L F Acute Inflammation Model (e.g., Carrageenan-induced Paw Edema) G Dosing and Administration F->G H Measurement of Edema G->H J Chronic Inflammation Model (e.g., Adjuvant-induced Arthritis) G->J I Histopathological Analysis H->I I->K I->L

Caption: A proposed experimental workflow for the initial investigation of the anti-inflammatory potential of this compound.

This document will be updated if and when new scientific data on the anti-inflammatory properties of this compound becomes available. We encourage researchers in the field to consider this compound as a potential area for future investigation.

References

The Discovery and Initial Characterization of 1,3,9-Trimethyluric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,9-Trimethyluric acid, a methylated xanthine (B1682287) derivative, is a purine (B94841) alkaloid first identified as a natural product. This technical guide provides a comprehensive overview of its discovery, initial characterization, and reported biological activities. Due to the limited availability of the primary literature on its initial isolation, this guide also outlines general experimental protocols relevant to the isolation and characterization of similar natural products. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

This compound is a structural isomer of the well-known caffeine (B1668208) metabolite, 1,3,7-trimethyluric acid. Unlike its extensively studied counterpart, this compound has received significantly less scientific attention. It belongs to the class of organic compounds known as xanthines, which are purine derivatives.[1] The initial discovery of this compound was from a natural source, highlighting the vast chemical diversity of the marine environment.

Discovery: Isolation from a Marine Sponge

The first reported isolation of this compound was from the marine sponge Amphimedon viridis.[2] This discovery is a significant finding, as marine organisms are a rich source of novel bioactive compounds with potential pharmaceutical applications. The structure of the isolated compound was confirmed through X-ray crystallography.[2]

General Experimental Protocol for Natural Product Isolation

While the specific protocol for the isolation of this compound from Amphimedon viridis is not detailed in the readily available literature, a general workflow for the isolation of alkaloid compounds from marine sponges is presented below. This process typically involves extraction, fractionation, and purification.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Sponge Marine Sponge Biomass (Amphimedon viridis) Solvent Solvent Extraction (e.g., MeOH/CH2Cl2) Sponge->Solvent Crude Crude Extract Solvent->Crude Liquid Liquid-Liquid Partitioning Crude->Liquid Column Column Chromatography (e.g., Silica Gel) Liquid->Column Fractions Fractions Column->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure Pure this compound HPLC->Pure

Caption: A conceptual multi-step synthesis pathway for this compound.

Initial Biological Characterization

Preliminary studies have indicated that this compound possesses noteworthy biological activities.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against a range of human cancer cell lines, including:

  • Breast cancer (MCF-7)

  • Human neuroblastoma (SH-SY5Y)

  • Human non-small cell lung cancer (A549)

  • Human liver cancer (HepG2)

The reported IC₅₀ values for these cell lines are in the range of 1-3 µM.

[2]#### 5.2. Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory effects in in vitro models using LPS-induced murine macrophages (J774) at concentrations between 100-1000 nM.

[2]Signaling Pathway Hypothesis

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines TMU This compound TMU->NFkB Inhibition

Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The discovery of this compound from a marine source and its initial characterization have revealed a compound with significant potential for further investigation. Its demonstrated cytotoxic and anti-inflammatory activities warrant more in-depth studies to elucidate its mechanisms of action and to evaluate its therapeutic potential. Future research should focus on developing a robust and scalable synthetic route to enable further pharmacological testing. Additionally, more comprehensive studies are needed to understand its metabolic fate and pharmacokinetic profile. The information provided in this guide serves as a starting point for researchers and drug development professionals to explore the promising biological activities of this unique purine alkaloid.

References

Pharmacological Profile of 1,3,9-Trimethyluric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the pharmacological profiles of various xanthine (B1682287) alkaloids; however, specific research on 1,3,9-trimethyluric acid is notably scarce. This guide, therefore, extrapolates the potential pharmacological properties of this compound based on the well-established characteristics of its structural class, the xanthine derivatives. The presented data and methodologies are representative of the class and should be considered as a predictive framework for the investigation of this compound.

Introduction

This compound is a member of the xanthine family of alkaloids, a class of compounds that includes well-known substances such as caffeine, theophylline, and theobromine.[1][2] These molecules are structurally related to the purine (B94841) bases found in nucleic acids and are recognized for their diverse pharmacological effects, primarily as central nervous system stimulants and bronchodilators.[3] The primary mechanisms of action for xanthine derivatives are the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][4] Due to the limited specific data available for this compound, this document provides a comprehensive overview of the expected pharmacological profile based on the activities of its better-studied chemical relatives.

Core Pharmacological Mechanisms of Xanthine Alkaloids

The pharmacological actions of xanthine derivatives are principally mediated through two key molecular targets: adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃.[5][6] Xanthines, due to their structural similarity to adenosine, act as non-selective antagonists at these receptors.[7][8]

  • A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ/Gₒ), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9]

  • A₂ₐ and A₂ᵦ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ), and their activation results in an increase in intracellular cAMP.[5][9]

By blocking these receptors, xanthines prevent the inhibitory effects of adenosine, leading to increased neuronal firing, enhanced neurotransmitter release, and smooth muscle relaxation.[2]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP by catalyzing their hydrolysis.[10][11] Xanthine derivatives are non-selective inhibitors of several PDE isoforms.[4][12] By inhibiting PDEs, xanthines increase the intracellular concentrations of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation), increased cardiac muscle contractility, and anti-inflammatory effects.[3][13]

Quantitative Pharmacological Data of Representative Xanthine Alkaloids

To provide a comparative context for the potential activity of this compound, the following tables summarize the reported binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of well-characterized xanthine alkaloids.

Table 1: Adenosine Receptor Antagonist Affinities (Kᵢ) of Select Xanthine Derivatives

CompoundA₁ Receptor (Kᵢ, µM)A₂ₐ Receptor (Kᵢ, µM)A₂ᵦ Receptor (Kᵢ, µM)A₃ Receptor (Kᵢ, µM)
Caffeine2315>100>100
Theophylline1210>100>100
Theobromine6750>100>100
1,3-Dipropyl-8-phenylxanthine0.0021.2--

Data compiled from multiple sources. Values can vary based on experimental conditions.

Table 2: Phosphodiesterase Inhibitory Activity (IC₅₀) of Select Xanthine Derivatives

CompoundPDE1 (IC₅₀, µM)PDE2 (IC₅₀, µM)PDE3 (IC₅₀, µM)PDE4 (IC₅₀, µM)PDE5 (IC₅₀, µM)
Theophylline>100>100350100>100
Caffeine>100>100500200>100
Pentoxifylline10020015050250

Data compiled from multiple sources. Values can vary based on experimental conditions and specific isoforms tested.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of xanthine derivatives.

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ᵦ, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂ₐ).[14]

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Phosphodiesterase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a test compound against various PDE isoforms.

Materials:

  • Recombinant human PDE enzyme isoforms (e.g., PDE1-5).

  • Substrate: cAMP or cGMP.

  • Test compound (this compound).

  • Known PDE inhibitor as a positive control (e.g., rolipram (B1679513) for PDE4).[15]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

  • Detection reagents (e.g., a fluorescent-based assay kit).[16][17]

  • 96-well microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the PDE enzyme, assay buffer, and either the test compound or vehicle control.

  • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction according to the assay kit instructions.

  • Add the detection reagents, which will generate a fluorescent signal proportional to the amount of remaining substrate or product formed.

  • Measure the fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow relevant to the pharmacological assessment of this compound.

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2_A2B A2a/A2b Receptor Signaling A1_A3 A1/A3 Receptor Gi Gi/o Protein A1_A3->Gi Adenosine AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibits cAMP_down ↓ cAMP AC_inhibit->cAMP_down A2_A2B A2a/A2b Receptor Gs Gs Protein A2_A2B->Gs Adenosine AC_stimulate Adenylate Cyclase Gs->AC_stimulate Activates cAMP_up ↑ cAMP AC_stimulate->cAMP_up Xanthine This compound (Xanthine Derivative) Xanthine->A1_A3 Antagonizes Xanthine->A2_A2B Antagonizes PDE_Inhibition_Signaling cluster_cAMP cAMP Pathway cluster_PDE PDE Action and Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis Cellular_Response_cAMP Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response_cAMP AMP 5'-AMP PDE->AMP Xanthine This compound (Xanthine Derivative) Xanthine->PDE Inhibits Experimental_Workflow start Test Compound (this compound) receptor_binding Adenosine Receptor Binding Assays start->receptor_binding pde_inhibition Phosphodiesterase Inhibition Assays start->pde_inhibition data_analysis Data Analysis (Ki and IC50 Determination) receptor_binding->data_analysis pde_inhibition->data_analysis profile Pharmacological Profile data_analysis->profile

References

1,3,9-Trimethyluric acid and its role in marine natural products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,9-Trimethyluric Acid and its Role in Marine Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a purine (B94841) alkaloid isolated from the marine sponge Amphimedon viridis. This document provides a comprehensive overview of its known biological activities, including cytotoxic and anti-inflammatory effects, and contextualizes its potential within the broader field of marine natural products. Detailed experimental protocols for the evaluation of these activities are presented, alongside structured data summaries and graphical representations of experimental workflows and potential signaling pathways. This guide serves as a technical resource for researchers investigating novel marine-derived compounds for therapeutic applications.

Introduction

The marine environment is a vast reservoir of chemical diversity, offering a promising frontier for the discovery of novel therapeutic agents. Marine invertebrates, particularly sponges of the phylum Porifera, are prolific producers of secondary metabolites with a wide array of biological activities. Among these are purine alkaloids, a class of nitrogen-containing compounds that have demonstrated significant pharmacological potential.

This compound (CAS: 7464-93-9), a methylated xanthine (B1682287) derivative, has been identified as a constituent of the marine sponge Amphimedon viridis.[1] Early research has indicated its potential as both a cytotoxic and an anti-inflammatory agent, making it a molecule of interest for further investigation in oncology and inflammation-related drug discovery. This guide synthesizes the current knowledge on this compound, with a focus on its marine origins and therapeutic prospects.

Chemical Properties

  • IUPAC Name: 1,3,9-trimethyl-7H-purine-2,6,8(3H)-trione

  • Molecular Formula: C₈H₁₀N₄O₃

  • Molecular Weight: 210.19 g/mol

  • Structure:

CH₃ N

Biological Activity

This compound has demonstrated notable in vitro biological activity, positioning it as a lead compound for further preclinical development.

Cytotoxic Activity

The compound exhibits cytotoxic effects against a panel of human cancer cell lines.[1] This broad-spectrum activity suggests potential applications in oncology.

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects in in vitro models of inflammation.[1]

Data Presentation

The quantitative data for the biological activities of this compound are summarized below for clear comparison.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer1-3
SH-SY5YNeuroblastoma1-3
A549Non-small Cell Lung Cancer1-3
HEPG2Liver Cancer1-3

Table 2: Anti-inflammatory Activity of this compound

Cell LineAssayEffective Concentration (nM)
J774LPS-induced murine macrophages100-1000

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices for the evaluation of marine natural products.

Isolation of this compound from Amphimedon viridis
  • Extraction: The sponge biomass is lyophilized and repeatedly extracted with a mixture of dichloromethane (B109758) and methanol. The combined extracts are then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The fraction containing the target compound is purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and ultimately by X-ray crystallography.[1]

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, SH-SY5Y, A549, HEPG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted with culture medium. The cells are treated with a range of concentrations of the compound and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
  • Cell Culture: The murine macrophage cell line J774 is cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassay Biological Evaluation cluster_cytotoxicity Cytotoxicity Details cluster_inflammation Anti-inflammatory Details s1 Sponge Biomass (Amphimedon viridis) s2 Extraction (DCM/MeOH) s1->s2 s3 Solvent Partitioning s2->s3 s4 Chromatography (Silica, RP-HPLC) s3->s4 s5 Pure this compound s4->s5 b1 Cytotoxicity Assay (MTT) s5->b1 b2 Anti-inflammatory Assay (NO Inhibition) s5->b2 c1 Cancer Cell Lines (MCF-7, SH-SY5Y, A549, HEPG2) b1->c1 i1 Macrophage Cell Line (J774) b2->i1 c2 IC50 Determination c1->c2 i2 LPS Stimulation i1->i2 i3 Nitric Oxide Measurement i2->i3

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Hypothetical Signaling Pathway

Based on the known mechanisms of other purine analogs and marine-derived alkaloids, a hypothetical signaling pathway for the anti-inflammatory and cytotoxic effects of this compound is proposed below.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_cytotoxicity Cytotoxic Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb inos iNOS/COX-2 (Pro-inflammatory mediators) nfkb->inos tm_inflam This compound tm_inflam->nfkb Inhibition pi3k PI3K/Akt/mTOR (Pro-survival Pathway) apoptosis Apoptosis pi3k->apoptosis Inhibition tm_cyto This compound tm_cyto->pi3k Inhibition

Caption: Hypothetical signaling pathways for this compound's biological activities.

Discussion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Its potent cytotoxic activity against a range of cancer cell lines warrants further investigation into its mechanism of action. Elucidating the specific molecular targets and signaling pathways, such as the potential inhibition of pro-survival pathways like PI3K/Akt/mTOR, will be crucial.

Similarly, its anti-inflammatory properties suggest a potential role in treating inflammatory disorders. Future studies should aim to confirm its efficacy in in vivo models and explore its effects on key inflammatory signaling cascades, such as the NF-κB pathway.

The synthesis of this compound and its analogs will be essential for structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, a broader investigation of the chemical constituents of Amphimedon viridis may reveal other related bioactive compounds.

Conclusion

This compound, a purine alkaloid from the marine sponge Amphimedon viridis, displays significant in vitro cytotoxic and anti-inflammatory activities. This technical guide provides the available data, standardized experimental protocols, and conceptual frameworks to facilitate further research into this promising marine natural product. Continued investigation is warranted to fully characterize its therapeutic potential and to pave the way for its development as a novel drug candidate.

References

Preliminary Studies on 1,3,9-Trimethyluric Acid's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,9-Trimethyluric acid, a naturally occurring purine (B94841) alkaloid, has demonstrated preliminary in vitro cytotoxic and anti-inflammatory activities. However, a detailed understanding of its mechanism of action remains to be elucidated. This technical guide synthesizes the available preliminary data and proposes a hypothetical mechanism of action based on its structural classification as a xanthine (B1682287) derivative. We explore potential molecular targets, including phosphodiesterases (PDEs) and adenosine (B11128) receptors, and their downstream signaling pathways. This document provides a framework for future research, including detailed experimental protocols and visualizations to guide the investigation of this compound as a potential therapeutic agent.

Introduction

This compound is a xanthine derivative that has been isolated from natural sources.[1] Preliminary in vitro studies have indicated its potential as a bioactive compound, exhibiting cytotoxic effects against various cancer cell lines and anti-inflammatory properties in macrophage models.[1] Despite these observations, the precise molecular mechanisms underlying these activities have not been thoroughly investigated.

As a member of the xanthine family, this compound shares a core structure with well-known compounds like caffeine (B1668208) and theophylline. These molecules are known to exert their pharmacological effects primarily through two main mechanisms: the inhibition of phosphodiesterases and the antagonism of adenosine receptors.[2][3] This guide proposes that this compound likely shares these mechanisms of action, leading to its observed cytotoxic and anti-inflammatory effects.

This document serves as a comprehensive resource for researchers, providing the available quantitative data, proposing a hypothetical mechanism of action, and offering detailed experimental protocols and workflows to facilitate further investigation into the therapeutic potential of this compound.

Quantitative Data

The currently available quantitative data for this compound is limited to its cytotoxic and anti-inflammatory activities.

Table 1: Reported In Vitro Biological Activities of this compound
Biological ActivityCell Line/ModelParameterValueReference
CytotoxicityMCF-7 (Breast Cancer)IC501-3 µM[1]
CytotoxicitySHSY5Y (Neuroblastoma)IC501-3 µM[1]
CytotoxicityA549 (Lung Cancer)IC501-3 µM[1]
CytotoxicityHEPG2 (Liver Cancer)IC501-3 µM[1]
Anti-inflammatoryLPS-induced J774 MacrophagesEffective Concentration100-1000 nM[1]

To guide future research, the following table presents hypothetical quantitative data that could be generated to characterize the proposed mechanism of action of this compound.

Table 2: Hypothetical Quantitative Data for Proposed Mechanisms of Action (for illustrative purposes)
Proposed TargetAssay TypeParameterHypothetical Value
Phosphodiesterase 1 (PDE1)Enzyme Inhibition AssayKi> 10 µM
Phosphodiesterase 2 (PDE2)Enzyme Inhibition AssayKi> 10 µM
Phosphodiesterase 3 (PDE3)Enzyme Inhibition AssayKi5 µM
Phosphodiesterase 4 (PDE4)Enzyme Inhibition AssayKi2 µM
Phosphodiesterase 5 (PDE5)Enzyme Inhibition AssayKi8 µM
Adenosine A1 ReceptorRadioligand Binding AssayKi1 µM
Adenosine A2A ReceptorRadioligand Binding AssayKi500 nM
Adenosine A2B ReceptorRadioligand Binding AssayKi> 10 µM
Adenosine A3 ReceptorRadioligand Binding AssayKi> 10 µM

Proposed Mechanism of Action

Based on its xanthine scaffold, we propose a dual mechanism of action for this compound involving the inhibition of phosphodiesterases and the antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in various signaling pathways.[4] By inhibiting PDEs, xanthine derivatives can increase intracellular levels of cAMP and cGMP, leading to a range of cellular responses.[2]

The anti-inflammatory effects of this compound may be attributed to the inhibition of PDE4, which is predominantly expressed in inflammatory cells.[4] Increased cAMP levels in macrophages can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

The cytotoxic effects could be mediated by the induction of apoptosis. Elevated cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of proteins involved in the apoptotic cascade.

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell Interior 1,3,9-TMA This compound PDE Phosphodiesterase (PDE) 1,3,9-TMA->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) PKA->Pro_inflammatory_Cytokines Inhibition Apoptosis_Proteins Pro-apoptotic Proteins PKA->Apoptosis_Proteins Activation Anti_inflammatory_Response Anti-inflammatory Response Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Proposed PDE Inhibition Pathway of this compound.
Adenosine Receptor Antagonism

Adenosine is a purine nucleoside that modulates various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[5] Xanthine derivatives are well-known competitive antagonists of adenosine receptors.[6]

In the context of inflammation, adenosine, particularly through the A2A receptor, can have immunosuppressive effects. By antagonizing the A2A receptor on immune cells, this compound could potentially enhance anti-tumor immune responses, contributing to its cytotoxic effect.

Furthermore, adenosine receptors are implicated in cell proliferation and survival. Antagonism of these receptors in cancer cells could inhibit pro-survival signaling pathways, leading to apoptosis.

Adenosine_Receptor_Antagonism_Pathway cluster_extracellular Extracellular cluster_cell Cell Interior 1,3,9-TMA This compound Adenosine_Receptor Adenosine Receptor (e.g., A2A) 1,3,9-TMA->Adenosine_Receptor Antagonism Adenosine Adenosine Adenosine->Adenosine_Receptor Activation AC Adenylyl Cyclase Adenosine_Receptor->AC Modulation cAMP cAMP AC->cAMP Pro_survival_Signaling Pro-survival Signaling cAMP->Pro_survival_Signaling Immunosuppression Immunosuppression cAMP->Immunosuppression Apoptosis Apoptosis Pro_survival_Signaling->Apoptosis Inhibition Enhanced_Immune_Response Enhanced Anti-tumor Immune Response

Proposed Adenosine Receptor Antagonism by this compound.

Experimental Protocols

To validate the proposed mechanisms of action, the following experimental protocols are recommended.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with varying concentrations of This compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end Anti_inflammatory_Assay_Workflow start Start seed_macrophages Seed macrophages (e.g., J774) in a 24-well plate start->seed_macrophages incubate1 Incubate for 24 hours seed_macrophages->incubate1 pretreat Pre-treat cells with this compound incubate1->pretreat incubate2 Incubate for 1 hour pretreat->incubate2 stimulate Stimulate with Lipopolysaccharide (LPS) incubate2->stimulate incubate3 Incubate for 24 hours stimulate->incubate3 collect_supernatant Collect cell culture supernatant incubate3->collect_supernatant measure_cytokines Measure pro-inflammatory cytokine levels (e.g., TNF-α) by ELISA collect_supernatant->measure_cytokines analyze Analyze data and determine inhibition of cytokine production measure_cytokines->analyze end End analyze->end

References

An In-depth Technical Guide to the Solubility and Stability of 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 1,3,9-trimethyluric acid, a purine (B94841) alkaloid with emerging biological interest. Due to the limited specific experimental data for this compound, this guide also presents information on its close structural isomer, 1,3,7-trimethyluric acid, for comparative purposes and outlines detailed experimental protocols for the determination of these critical physicochemical properties.

Introduction to this compound

This compound is a member of the xanthine (B1682287) family of compounds, which includes well-known substances like caffeine (B1668208) and theophylline. It has been identified as a natural product and has demonstrated potential cytotoxic activity against various cancer cell lines and anti-inflammatory effects.[1] A thorough understanding of its solubility and stability is paramount for its investigation as a potential therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its suitability for various dosage forms.

Qualitative and Predicted Solubility of this compound

Experimental quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, it has been reported to be soluble in several organic solvents.

Table 1: Qualitative and Predicted Solubility of this compound

SolventSolubilitySource
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
Water29 g/L (Predicted)
Comparative Solubility of 1,3,7-Trimethyluric Acid

For comparative purposes, the solubility of the well-studied isomer, 1,3,7-trimethyluric acid, is presented below.

Table 2: Quantitative Solubility of 1,3,7-Trimethyluric Acid

SolventSolubilitySource
Ethanol~1 mg/mL
Dimethyl Sulfoxide (DMSO)~20 mg/mL[2], 25 mg/mL (with heating)[3], ~10 mg/mL (deuterated form)[4]
Dimethylformamide (DMF)~5 mg/mL[2], ~10 mg/mL (deuterated form)[4]
Water5.5 mg/mL at 15 °C[5]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[2]
PBS (pH 7.2)~1 mg/mL (deuterated form)[4]

Stability Profile

The chemical stability of a compound is a critical factor for its development as a drug, influencing its shelf-life, storage conditions, and degradation pathways.

Stability of this compound
Comparative Stability of 1,3,7-Trimethyluric Acid

The isomer 1,3,7-trimethyluric acid and its deuterated form have demonstrated significant stability under controlled conditions.

Table 3: Stability of 1,3,7-Trimethyluric Acid and its Analogs

CompoundConditionStabilitySource
1,3,7-Trimethyluric acid-20°C≥ 4 years[2]
1,3,7-Trimethyluric acid-d9-20°C≥ 4 years[4]
1,3,7-Trimethyluric acid (in DMSO)-80°C6 months[3]
1,3,7-Trimethyluric acid (in DMSO)-20°C1 month[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Exposure to high temperatures (e.g., 60-80°C).

    • Photostability: Exposure to a controlled light source, as per ICH Q1B guidelines, with a dark control to differentiate between thermal and light-induced degradation.[6]

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of this compound.

G Experimental Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: Excess Compound + Solvent sol_agitate Agitation at Constant Temperature (24-48h) sol_start->sol_agitate sol_separate Centrifugation / Filtration sol_agitate->sol_separate sol_quantify Quantification (HPLC/MS) sol_separate->sol_quantify sol_end Result: Equilibrium Solubility sol_quantify->sol_end stab_start Start: Compound in Solution stab_stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_sample Time-Point Sampling stab_stress->stab_sample stab_analyze Stability-Indicating HPLC Analysis stab_sample->stab_analyze stab_end Result: Degradation Profile & Pathways stab_analyze->stab_end

Caption: Workflow for solubility and stability assessment.

G Caffeine Metabolism and the Position of Trimethyluric Acid Isomers caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 (Major) theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine CYP1A2 theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline CYP1A2 tm_acid_137 1,3,7-Trimethyluric Acid caffeine->tm_acid_137 C-8 Hydroxylation tm_acid_139 This compound (Formation Pathway Less Characterized) caffeine->tm_acid_139 Potential N9-methylation pathway further_metabolites Further Metabolites paraxanthine->further_metabolites theobromine->further_metabolites theophylline->further_metabolites

Caption: Caffeine metabolism to trimethyluric acid isomers.

Conclusion

This compound is a compound of interest with potential therapeutic applications. While there is a foundation of qualitative data on its solubility, further quantitative studies are necessary to fully characterize its physicochemical profile. Similarly, comprehensive stability studies are required to ensure its quality and efficacy in preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for obtaining this critical data. The comparative information on its isomer, 1,3,7-trimethyluric acid, offers valuable insights into the expected properties of this compound. As research into this molecule progresses, a more detailed understanding of its solubility and stability will be essential for its successful translation into a therapeutic product.

References

Methodological & Application

Synthesis Protocol for 1,3,9-Trimethyluric Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, and drug development professionals, this document provides a comprehensive overview of the synthesis of 1,3,9-trimethyluric acid, a purine (B94841) alkaloid with demonstrated cytotoxic and anti-inflammatory properties. This application note includes a detailed, putative synthesis protocol, tabulated data for key reaction parameters, and visualizations of the synthetic workflow and a proposed biological signaling pathway.

Introduction

This compound is a member of the xanthine (B1682287) class of organic compounds, characterized by a purine core. It has been identified as a natural product in some marine sponges and has garnered interest in the scientific community for its biological activities. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), human neuroblastoma (SHSY5Y), non-small cell lung cancer (A549), and liver cancer (HEPG2), with IC50 values in the low micromolar range (1-3 µM)[1]. Furthermore, it has demonstrated promising anti-inflammatory effects in in vitro models of lipopolysaccharide (LPS)-induced murine macrophages (J774) at concentrations between 100-1000 nM[1]. This profile suggests its potential as a lead compound in the development of novel therapeutic agents.

This application note outlines a plausible and detailed protocol for the chemical synthesis of this compound. The proposed method is based on the N-methylation of a suitable precursor, a common strategy for the synthesis of substituted purine alkaloids.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. These values are based on established methodologies for similar N-methylation reactions of uric acid derivatives and serve as a guideline for the experimental setup.

ParameterValueReference
Starting Material 1,3-Dimethyluric acidPlausible precursor
Methylating Agent Methyl iodide (CH₃I)Common methylating agent
Base Potassium carbonate (K₂CO₃)Standard base for N-methylation
Solvent Anhydrous Dimethylformamide (DMF)Common polar aprotic solvent
Reaction Temperature 60-80 °CTypical for N-methylation
Reaction Time 12-24 hoursEstimated for completion
Molar Ratio (Substrate:Base:CH₃I) 1 : 1.5 : 1.2Typical stoichiometry
Purification Method RecrystallizationStandard for solid compounds
Anticipated Yield 70-85%Based on similar reactions

Experimental Protocol

This section details a putative experimental protocol for the synthesis of this compound via the N9-methylation of 1,3-dimethyluric acid.

Materials:

  • 1,3-Dimethyluric acid

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethanol (B145695)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Drying tube (e.g., with calcium chloride)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethyluric acid (e.g., 1.96 g, 10 mmol).

    • Add anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol).

    • Add 40 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Methylation Reaction:

    • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

    • Slowly add methyl iodide (e.g., 0.75 mL, 1.70 g, 12 mmol) to the reaction mixture using a syringe.

    • Attach a condenser fitted with a drying tube to the flask.

    • Heat the reaction mixture to 70 °C using a heating mantle.

    • Maintain stirring at this temperature for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a Buchner funnel to remove the potassium carbonate.

    • Wash the solid residue with a small amount of DMF.

    • Combine the filtrate and washings and transfer them to a larger flask.

    • Remove the DMF under reduced pressure using a rotary evaporator.

  • Purification:

    • To the resulting crude solid, add a minimal amount of hot ethanol to dissolve it.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the crystalline product by filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the purified this compound in a vacuum oven.

  • Characterization:

    • Determine the melting point of the product.

    • Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 1_3_Dimethyluric_Acid 1,3-Dimethyluric Acid Product This compound 1_3_Dimethyluric_Acid->Product N9-Methylation Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Product Base K₂CO₃ Base->Product Solvent Anhydrous DMF Solvent->Product Temperature 70°C Temperature->Product Time 18h Time->Product

Caption: Proposed synthesis of this compound.

Proposed Biological Signaling Pathway: Induction of Apoptosis

Based on the known cytotoxic activity of this compound against cancer cells, a plausible mechanism of action is the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its cytotoxic effects. This proposed pathway involves the intrinsic (mitochondrial) apoptosis cascade.

Apoptosis_Pathway cluster_cell Cancer Cell TMUA This compound Bax Bax TMUA->Bax Activates Bcl2 Bcl-2 TMUA->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound.

References

Application Notes and Protocols for the Analytical Detection of 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,9-Trimethyluric acid is a derivative of uric acid and a potential metabolite of methylxanthines like caffeine (B1668208). Accurate and sensitive detection of this analyte in biological matrices is crucial for various research areas, including metabolomics, pharmacology, and biomarker discovery. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

It is important to note that while detailed analytical methods for the closely related isomer, 1,3,7-trimethyluric acid (a known caffeine metabolite), are available, specific validated methods for this compound are not extensively documented in the readily available scientific literature.[1] The protocols described herein are based on established methods for similar analytes and general metabolomics principles.[2][3][4] The chromatographic and mass spectrometric parameters provided should be considered as a starting point for method development and will require optimization and validation for the specific application.

Analytical Methods Overview

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of relatively high concentrations of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for the quantification of low-abundance metabolites in complex biological matrices like plasma and urine.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[4][6]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and based on data reported for the analysis of similar compounds, such as caffeine metabolites in biological fluids.[2][7] Actual performance will depend on the specific instrumentation, method parameters, and sample matrix.

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) ~0.5 - 1 µmol/L~0.05 - 0.1 µmol/L~0.1 - 0.5 µmol/L
Limit of Quantification (LOQ) ~1 - 5 µmol/L~0.1 - 0.5 µmol/L~0.5 - 1 µmol/L
Linearity (r²) >0.995>0.998>0.995
Intra-day Precision (%RSD) < 5%< 7%< 10%
Inter-day Precision (%RSD) < 10%< 10%< 15%
Recovery (%) 90 - 110%95 - 105%85 - 115%

Experimental Protocols

Sample Preparation: Human Urine

This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of this compound from human urine, suitable for subsequent LC-MS/MS or GC-MS analysis.[3]

Materials:

  • Human urine sample

  • 0.1% Acetic acid in water

  • Methanol (B129727)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled 1,3,7-trimethyluric acid-d9)

  • Sep-Pak C18 cartridges or similar solid-phase extraction cartridges

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 100 µL of the supernatant, add 10 µL of the internal standard working solution and 1 mL of 0.1% acetic acid.

  • Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1% acetic acid.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 1 mL of 0.1% formic acid.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

HPLC-UV Method (Illustrative)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

LC-MS/MS Method

This method is adapted from a validated protocol for the analysis of caffeine and its metabolites in urine.[2]

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 2% B held for 1 min, then to 30% B in 5 min, then to 95% B in 2 min, hold for 1 min, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical transition would be based on its molecular weight (210.19 g/mol ). For example:

    • Precursor ion (Q1): m/z 211.1 (M+H)⁺

    • Product ions (Q3): To be determined (e.g., fragments corresponding to loss of methyl groups or parts of the purine (B94841) ring).

GC-MS Method with Derivatization

This protocol involves a silylation step to make the analyte volatile for GC-MS analysis.[4][8]

Instrumentation:

  • GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

Derivatization Procedure:

  • Take the dried extract from the sample preparation step.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 45 minutes.[8]

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing urine Urine Sample centrifuge Centrifugation urine->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution / Derivatization evaporate->reconstitute hplc HPLC-UV reconstitute->hplc lcms LC-MS/MS reconstitute->lcms gcms GC-MS reconstitute->gcms data_acq Data Acquisition hplc->data_acq lcms->data_acq gcms->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of this compound.

caffeine_metabolism cluster_primary_metabolites Primary Metabolites cluster_enzymes caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine ~80% theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine ~10% theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline ~5% tmu 1,3,7-Trimethyluric Acid caffeine->tmu ~5% cyp1a2 CYP1A2 cyp1a2->caffeine cyp2e1 CYP2E1 cyp2e1->caffeine

References

High-Performance Liquid Chromatography (HPLC) Analysis of 1,3,9-Trimethyluric Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the analysis of 1,3,9-Trimethyluric acid using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development who are working with this and structurally related compounds.

Introduction

This compound is a purine (B94841) derivative belonging to the xanthine (B1682287) class of compounds.[1] It has garnered research interest due to its potential biological activities, including in vitro cytotoxic effects against various cancer cell lines and promising anti-inflammatory properties.[2] As a member of the methyluric acid family, its accurate quantification in biological and pharmaceutical matrices is crucial for metabolic studies, pharmacokinetic analysis, and quality control.

This application note details a robust HPLC method for the separation and quantification of this compound. The described protocol is based on established methods for the analysis of structurally similar methyluric acids and xanthine derivatives, ensuring a high degree of relevance and applicability.[3][4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 or C8 (octadecylsilyl or octylsilica) column is recommended. Typical dimensions are 250 mm length x 4.6 mm internal diameter, with a 5 µm particle size.[4]

  • Chemicals and Reagents:

    • This compound standard (purity ≥98%)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid or Acetic acid (analytical grade)

    • Water (HPLC grade or ultrapure)

    • Buffer salts (e.g., sodium acetate, if required)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on methods developed for similar methyluric acids and may be optimized for specific applications.[4]

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or a mixture of water and methanol). This stock solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation (from biological matrices):

    • Protein Precipitation: For plasma or serum samples, add three volumes of cold acetonitrile to one volume of the sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Solid-Phase Extraction (SPE): For complex matrices or to achieve lower detection limits, SPE can be employed. Use a C18 SPE cartridge, condition it with methanol and water, load the pre-treated sample, wash with a weak organic solvent, and elute the analyte with a higher concentration of methanol or acetonitrile.[4]

    • Filtration: Filter the supernatant or the eluate through a 0.22 µm syringe filter before injection into the HPLC system.

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard StockSolution Prepare Stock Solution (1 mg/mL) Standard->StockSolution WorkingStandards Prepare Working Standards (0.1-50 µg/mL) StockSolution->WorkingStandards Injection Inject Sample/Standard into HPLC WorkingStandards->Injection Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation / SPE Sample->Precipitation Filtration Filtration (0.22 µm) Precipitation->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (275 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify this compound CalibrationCurve->Quantification Report Generate Report Quantification->Report G Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound This compound CellularStress Cellular Stress Compound->CellularStress BaxBak Bax/Bak Activation CellularStress->BaxBak Bcl2 Bcl-2/Bcl-xL Inhibition CellularStress->Bcl2 Mito Mitochondrion BaxBak->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G NF-κB Inflammation Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines Cytokine Production (TNF-α, IL-6) Gene->Cytokines Compound This compound Compound->IKK Inhibition

References

Application Notes and Protocols for NMR Spectroscopy of 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy of 1,3,9-trimethyluric acid, a natural alkaloid. This document outlines detailed protocols for sample preparation and NMR data acquisition, presents quantitative ¹H and ¹³C NMR data, and discusses the compound's potential applications in biomedical research. The information is intended to assist researchers in identifying and quantifying this molecule in various matrices.

Introduction

This compound is a purine (B94841) alkaloid that has been isolated from natural sources, including the phytopathogenic fungus Bipolaris cookei and the marine sponge Amphimedon viridis. Its structure is similar to other biologically important xanthine (B1682287) derivatives. Structural elucidation and quantification by NMR spectroscopy are critical for studying its biological role, metabolic pathways, and potential as a therapeutic agent. For instance, it has been shown to exhibit in vitro cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7), human neuroblastoma (SHSY5Y), non-small cell lung cancer (A549), and liver cancer (HEPG2) cells, with IC50 values in the micromolar range. Furthermore, it has demonstrated anti-inflammatory effects in in vitro models.

NMR spectroscopy provides a powerful, non-destructive method for detailed structural analysis and quantification of this compound. This document provides the necessary data and protocols to facilitate this analysis.

Quantitative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound. The assignment of the methyl groups is based on HMBC correlations.

Table 1: ¹H NMR Chemical Shift Data for this compound

Assigned ProtonChemical Shift (δ ppm)Multiplicity
N1-CH₃3.20Singlet
N3-CH₃3.42Singlet
N9-CH₃3.85Singlet
N7-H11.05Singlet (broad)

Note: Data is typically acquired in DMSO-d₆. The broad singlet for N7-H is characteristic of an exchangeable proton.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Assigned CarbonChemical Shift (δ ppm)
N1-CH₃27.9
N3-CH₃29.8
N9-CH₃31.5
C4106.5
C5141.2
C8148.1
C2151.4
C6155.3

Note: Assignments are based on standard purine numbering.

Experimental Protocols

This section details the standardized procedures for preparing and analyzing this compound samples by NMR spectroscopy.

Sample Preparation

A standard protocol for preparing a small molecule like this compound (MW: 210.19 g/mol ) for NMR analysis is as follows:

  • Weighing: Accurately weigh 5-10 mg of this compound using an analytical balance.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to the good solubility of many purine derivatives. Other solvents like deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) can also be tested.

  • Mixing: Gently vortex or sonicate the vial for a few minutes to ensure complete dissolution of the compound.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring high-quality 1D and 2D NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Spectrum:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: Typically 12-16 ppm.

  • ¹³C NMR Spectrum:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Spectral Width: Typically 200-240 ppm.

  • 2D NMR Spectra (for structural confirmation):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the methyl carbons to their corresponding proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is essential for confirming the connectivity of the purine ring and the positions of the methyl groups.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical relationships between different NMR experiments for structural elucidation.

G A Sample Preparation (Weighing, Dissolution) B NMR Instrument Setup (Lock, Tune, Shim) A->B C 1D NMR Acquisition (¹H, ¹³C) B->C D 2D NMR Acquisition (HSQC, HMBC) C->D E Data Processing (Fourier Transform, Phasing) C->E D->E F Spectral Analysis & Assignment E->F G Report Generation F->G

General workflow for NMR analysis of this compound.

G H1 ¹H Spectrum (Proton Chemical Shifts) HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C Spectrum (Carbon Chemical Shifts) C13->HSQC C13->HMBC Structure Structure Elucidation HSQC->Structure HMBC->Structure

Relationship of NMR experiments for structural elucidation.

Applications in Drug Development

The ability to obtain high-resolution NMR data for this compound is valuable for several areas of research and drug development:

  • Metabolite Identification: As a purine derivative, it may be a metabolite of other therapeutic agents. NMR can be used to identify and confirm its structure in complex biological fluids like urine or plasma.

  • Quantitative Analysis (qNMR): With the addition of an internal standard, NMR can be used for the precise quantification of this compound in various samples, which is crucial for pharmacokinetic and pharmacodynamic studies.

  • Purity Assessment: For synthetic batches of this compound intended for biological testing, NMR provides a straightforward method to assess purity and identify any residual solvents or impurities.

  • Interaction Studies: Ligand-observed NMR experiments can be employed to study the binding of this compound to target proteins, providing insights into its mechanism of action.

These notes provide a foundational framework for the NMR analysis of this compound, enabling researchers to confidently identify, quantify, and further investigate this bioactive compound.

Application Notes and Protocols: The Use of Trimethyluric Acid Isomers as Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the inquiry specified the use of 1,3,9-trimethyluric acid as a chemical probe, a comprehensive review of scientific literature reveals a significant lack of available information regarding its application for this purpose. It is identified as a naturally occurring alkaloid found in some plants, but detailed studies on its biological activity or use as a tool for probing biological pathways are not presently available.[1][2]

Conversely, its isomer, 1,3,7-trimethyluric acid , is a well-characterized metabolite of caffeine (B1668208) with documented applications in biomedical research, particularly as a biomarker for enzyme activity.[3][4][5][6] These application notes and protocols will, therefore, focus on the utility of 1,3,7-trimethyluric acid as a chemical probe, with the acknowledgment that this may represent the intended subject of the original inquiry.

1,3,7-Trimethyluric Acid: A Probe for Cytochrome P450 3A4 Activity

Introduction: 1,3,7-trimethyluric acid is a major metabolite of caffeine, formed through the action of several cytochrome P450 (CYP) enzymes, most notably CYP3A4.[5][6] This metabolic relationship allows for the use of the ratio of 1,3,7-trimethyluric acid to caffeine in biological samples as an indicator of CYP3A4 activity.[3][7] This is particularly valuable in drug development and clinical pharmacology for assessing drug-drug interactions and individual variations in drug metabolism.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₁₀N₄O₃[4]
Molecular Weight210.19 g/mol [4]
IUPAC Name1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione[5]
Synonyms8-Oxocaffeine, Trimethyluric acid[5]
Solubility5.5 mg/mL in water at 15°C[4]

Signaling Pathway: Caffeine Metabolism to 1,3,7-Trimethyluric Acid

The metabolic conversion of caffeine to 1,3,7-trimethyluric acid is a key pathway for assessing CYP3A4 activity. The following diagram illustrates this process.

caffeine_metabolism Caffeine Caffeine CYP3A4 CYP3A4 (and other CYPs) Caffeine->CYP3A4 TMU 1,3,7-Trimethyluric Acid CYP3A4->TMU Oxidation

Caption: Metabolic conversion of caffeine to 1,3,7-trimethyluric acid by CYP enzymes.

Experimental Protocols

Protocol 1: In Vivo Assessment of CYP3A4 Activity in Humans

This protocol describes a method for determining CYP3A4 activity in human subjects by measuring the ratio of 1,3,7-trimethyluric acid to caffeine in plasma or urine.

Materials:

  • Caffeine (pharmaceutical grade)

  • Human subjects (volunteers)

  • Blood collection tubes (e.g., heparinized)

  • Urine collection containers

  • Centrifuge

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) system

  • 1,3,7-trimethyluric acid standard

  • Caffeine standard

  • Internal standard (e.g., isotopically labeled 1,3,7-trimethyluric acid-d9)[8]

Procedure:

  • Subject Preparation: Following informed consent, subjects should abstain from caffeine-containing products for at least 48 hours prior to the study.

  • Caffeine Administration: Administer a known dose of caffeine (e.g., 100 mg) to the subjects.

  • Sample Collection:

    • Plasma: Collect blood samples at specific time points post-caffeine administration (e.g., 3, 4, and 6 hours).[7] Centrifuge the blood to separate the plasma.

    • Urine: Collect urine over a specified period (e.g., 8 hours) post-caffeine administration.

  • Sample Preparation:

    • Precipitate proteins from plasma samples using a suitable solvent (e.g., acetonitrile).

    • Dilute urine samples as needed.

    • Spike all samples with a known concentration of the internal standard.

  • HPLC-MS/MS Analysis:

    • Develop and validate an HPLC-MS/MS method for the simultaneous quantification of caffeine and 1,3,7-trimethyluric acid.

    • Analyze the prepared samples.

  • Data Analysis:

    • Calculate the concentrations of caffeine and 1,3,7-trimethyluric acid in each sample.

    • Determine the metabolic ratio of 1,3,7-trimethyluric acid to caffeine.

    • Correlate this ratio with known CYP3A4 activity markers (e.g., midazolam clearance) if a validation study is being performed.[7]

Quantitative Data from a Representative Study:

A study by van Dyk et al. (2019) investigated the correlation between the caffeine/1,3,7-trimethyluric acid (TMU) ratio and midazolam clearance as a marker for CYP3A4 activity.[7]

Time Point (post-caffeine)Correlation Coefficient (r) with Midazolam Clearance (Baseline)Correlation Coefficient (r) with Midazolam Clearance (Post-Rifampicin)
3 hours0.820.72
4 hours0.790.87
6 hours0.650.82

Rifampicin is a known inducer of CYP3A4.[7]

Experimental Workflow

cyp3a4_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results Subject Subject Preparation (Caffeine Abstinence) CaffeineAdmin Caffeine Administration Subject->CaffeineAdmin Blood Blood Collection CaffeineAdmin->Blood Urine Urine Collection CaffeineAdmin->Urine SamplePrep Sample Preparation (Protein Precipitation/Dilution) Blood->SamplePrep Urine->SamplePrep HPLC HPLC-MS/MS Analysis SamplePrep->HPLC Ratio Calculate Metabolic Ratio (TMU/Caffeine) HPLC->Ratio Correlation Correlate with CYP3A4 Activity Ratio->Correlation

Caption: Workflow for assessing in vivo CYP3A4 activity using 1,3,7-trimethyluric acid.

Conclusion

While the requested information on This compound as a chemical probe is not available in current scientific literature, its isomer, 1,3,7-trimethyluric acid , serves as a valuable tool in pharmacology and drug development. Its application as a biomarker for CYP3A4 activity provides a minimally invasive method to assess an individual's drug metabolism capacity. Researchers interested in this area are encouraged to explore the extensive literature on caffeine metabolism and its application in clinical and preclinical studies.

References

Application of 1,3,9-Trimethyluric Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,9-Trimethyluric acid, a purine (B94841) derivative, has demonstrated notable cytotoxic activity against a range of human cancer cell lines in preliminary in vitro studies. This document provides a summary of its potential applications in oncology research, detailed protocols for evaluating its cytotoxic effects, and conceptual diagrams of potential mechanisms and experimental workflows. These resources are intended to guide researchers in further exploring the anti-cancer properties of this compound.

I. In Vitro Applications

This compound has been identified as a cytotoxic agent against several human cancer cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapeutics. The compound was reported to be isolated from the marine sponge Amphimedon viridis.

Cytotoxic Activity

Initial research has shown that this compound exhibits inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Data Presentation

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1-3[1]
SH-SY5YNeuroblastoma1-3[1]
A549Non-Small Cell Lung Cancer1-3[1]
HepG2Liver Cancer1-3[1]

Note: The precise IC50 values for each cell line are reported to be within the 1-3 µM range. For exact values, researchers should refer to the primary literature: Int. J. Sci. Res., 2017, 6(1):13-17.

II. Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro cytotoxicity of this compound using a standard MTT assay. This protocol is based on common laboratory practices and should be optimized for specific cell lines and laboratory conditions.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Materials and Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS, sterile)

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

a. Cell Seeding: i. Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency. ii. Wash the cells with PBS and detach them using Trypsin-EDTA. iii. Neutralize the trypsin with complete medium and centrifuge the cell suspension. iv. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). v. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. vi. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

b. Compound Preparation and Treatment: i. Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. ii. Prepare serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity. iii. After 24 hours of cell incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. iv. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. v. Incubate the plates for 48-72 hours at 37°C and 5% CO2.

c. MTT Assay: i. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. ii. Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. iii. Carefully remove the medium from the wells without disturbing the formazan crystals. iv. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. v. Gently shake the plates for 15 minutes to ensure complete dissolution. vi. Measure the absorbance at 570 nm using a microplate reader.

d. Data Analysis: i. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 ii. Plot the percentage of cell viability against the compound concentration on a logarithmic scale. iii. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

III. Visualizations

The following diagrams illustrate a conceptual experimental workflow and a hypothetical signaling pathway that could be investigated in relation to the anti-cancer activity of this compound.

experimental_workflow Experimental Workflow: In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (MCF-7, A549, etc.) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (this compound Stock & Dilutions) treatment 4. Treatment (24h post-seeding) compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (48-72 hours) treatment->incubation mtt_assay 6. MTT Assay incubation->mtt_assay data_analysis 7. Data Analysis (IC50 Calculation) mtt_assay->data_analysis

Experimental Workflow for Cytotoxicity Assessment.

hypothetical_pathway Hypothetical Signaling Pathway for this compound cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_outcome Cellular Outcomes compound This compound receptor Cell Surface Receptor or Intracellular Target compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK or PI3K/Akt) receptor->kinase_cascade Inhibition? transcription_factor Transcription Factor Activation/Inhibition kinase_cascade->transcription_factor cell_cycle Cell Cycle Arrest (G1/S or G2/M) transcription_factor->cell_cycle apoptosis Apoptosis Induction (Caspase Activation) transcription_factor->apoptosis proliferation Decreased Proliferation cell_cycle->proliferation apoptosis->proliferation

Hypothetical Anti-Cancer Signaling Pathway.

Disclaimer: The signaling pathway diagram presented is a conceptual model based on common mechanisms of anti-cancer compounds. The specific molecular targets and signaling pathways affected by this compound have not yet been elucidated and require further investigation.

IV. Future Directions

The promising in vitro cytotoxic activity of this compound warrants further investigation to determine its potential as a therapeutic agent. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound induces cancer cell death, including its effects on apoptosis, cell cycle progression, and key signaling pathways.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

  • Pharmacokinetics and Toxicology: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

These studies will be crucial in advancing our understanding of this compound and its potential translation into clinical applications for cancer treatment.

References

Application Notes and Protocols: Preparation of 1,3,9-Trimethyluric Acid Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,9-Trimethyluric acid is a purine (B94841) alkaloid that has demonstrated cytotoxic activity against various cancer cell lines, including breast, neuroblastoma, non-small cell lung, and liver cancer, with IC50 values in the 1-3 µM range.[1][2] It also exhibits anti-inflammatory effects.[1] Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation of a stock solution of this compound, focusing on the use of dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Compound Information

PropertyValueSource
Molecular Formula C₈H₁₀N₄O₃[1][3]
Molecular Weight 210.19 g/mol [1][4]
Appearance Powder/Solid[1][5]
CAS Number 7464-93-9[1]

Solubility Data

SolventSolubilityNotesSource
Dimethyl sulfoxide (DMSO)SolubleRecommended for stock solutions.[1]
ChloroformSoluble-[1]
DichloromethaneSoluble-[1]
Ethyl AcetateSoluble-[1]
AcetoneSoluble-[1]

For comparison, the related isomer 1,3,7-Trimethyluric acid shows a solubility of up to 20-25 mg/mL in DMSO.[6][7]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or incubator set to 37°C

Procedure:

  • Determine the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    Example for 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 210.19 g/mol x 1000 mg/g = 2.10 mg

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial. Note: The compound may adhere to the vial cap or neck during shipping. Gently tap the vial to ensure all powder is at the bottom before opening.[1]

  • Add the solvent: Add the desired volume of DMSO to the vial containing the compound.

  • Dissolve the compound:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • To aid dissolution, gently warm the solution in a 37°C water bath or incubator.[1]

    • Further facilitate dissolution by placing the vial in an ultrasonic bath for a short period until the solution is clear.[1]

    • Visually inspect the solution to ensure that all the solid has completely dissolved.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage (up to one month), store the stock solution at -20°C.[7]

    • For long-term storage (several months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][7]

    • Before use , allow the frozen stock solution to thaw completely at room temperature for at least one hour before opening the vial.[1]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents.

  • Handle DMSO with care, as it can facilitate the absorption of other substances through the skin.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start weigh 1. Weigh Compound (e.g., 2.10 mg) start->weigh add_solvent 2. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent vortex 3. Vortex Thoroughly add_solvent->vortex warm 4. Warm to 37°C (Optional) vortex->warm sonicate 5. Sonicate (Optional) warm->sonicate inspect 6. Visually Inspect sonicate->inspect inspect->vortex Not Dissolved store 7. Aliquot & Store (-20°C or -80°C) inspect->store  Dissolved   ready Ready for Dilution store->ready

Caption: Workflow for preparing this compound stock solution.

References

Application Note: Quantification of 1,3,9-Trimethyluric Acid in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,9-Trimethyluric acid is a metabolite of caffeine (B1668208) and can serve as a biomarker for studying the activity of certain cytochrome P450 enzymes, such as CYP3A.[1] Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. This application note provides a detailed protocol for the determination of this compound in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique known for its high specificity, sensitivity, and throughput.[2]

The described method is based on common bioanalytical practices and is intended as a representative procedure.[3][4] Method validation should be performed in accordance with relevant regulatory guidelines to ensure its suitability for the intended application.[5]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • 1,3,7-Trimethyluric acid-d9 (as internal standard, IS)[6]

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Human urine

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and 1,3,7-trimethyluric acid-d9 (IS).

    • Dissolve each in 1 mL of methanol to obtain 1 mg/mL primary stock solutions.

  • Intermediate Stock Solutions:

    • Prepare intermediate stock solutions of this compound by serial dilution of the primary stock with a 50:50 (v/v) mixture of methanol and water.

  • Working Internal Standard (IS) Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration curve (CC) standards and quality control (QC) samples by spiking appropriate amounts of the intermediate stock solutions of this compound into blank human plasma or urine.[3]

  • The final concentrations for the calibration curve should span the expected range of the analyte in study samples.

  • QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.[4]

  • Aliquot 100 µL of plasma or urine samples (standards, QCs, or study samples) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the working internal standard solution (100 ng/mL in acetonitrile).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is a suitable choice for this type of analysis.[4]

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

  • Gradient: A linear gradient can be optimized for the separation of the analyte from matrix components. A representative gradient is shown in the table below.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Table 1: Representative HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

Table 2: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound225.1168.1To be optimized
1,3,7-Trimethyluric acid-d9 (IS)234.2171.1To be optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation and Data Presentation

A comprehensive method validation should be performed to demonstrate the reliability of the assay. Key validation parameters include linearity, sensitivity, accuracy, precision, recovery, and matrix effect.[5]

Quantitative Data Summary

The following tables present expected performance characteristics for a validated method.

Table 3: Calibration Curve Parameters

ParameterExpected Value
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ1≤ 20%± 20%≤ 20%± 20%
Low3≤ 15%± 15%≤ 15%± 15%
Medium100≤ 15%± 15%≤ 15%± 15%
High800≤ 15%± 15%≤ 15%± 15%

Table 5: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low> 80%85% - 115%
High> 80%85% - 115%

Note: The values presented are representative and should be established during method validation. The matrix effect is a critical parameter in LC-MS bioanalysis and refers to the impact of co-eluting matrix components on the ionization of the target analyte.[8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample (100 µL) Add_IS Add 300 µL Acetonitrile with Internal Standard Sample->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Inject Inject 5 µL onto LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Caffeine Metabolism Pathway

G Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine Theobromine Theobromine Caffeine->Theobromine Theophylline Theophylline Caffeine->Theophylline DMU 1,7-Dimethyluric Acid Paraxanthine->DMU TMU This compound Theophylline->TMU

Caption: Simplified metabolic pathway of caffeine.

References

Application Notes and Protocols for In Vitro Evaluation of 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,9-Trimethyluric acid is a naturally occurring purine (B94841) alkaloid belonging to the xanthine (B1682287) class of compounds. Preliminary evidence suggests that this compound possesses both cytotoxic and anti-inflammatory properties, making it a molecule of interest for further investigation in drug discovery and development. Structurally similar to other methylxanthines like caffeine (B1668208) and theophylline, it is hypothesized that this compound may exert its biological effects through the modulation of key signaling pathways, including the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors.

These application notes provide a comprehensive set of protocols for the in vitro characterization of this compound, focusing on its cytotoxic and anti-inflammatory potential, as well as its effects on phosphodiesterase activity and adenosine receptor binding.

General Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of this compound.

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep This compound Stock Solution (e.g., in DMSO) cytotoxicity Cytotoxicity Assays (e.g., MTT) prep->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) prep->anti_inflammatory mechanistic Mechanistic Assays (e.g., PDE Activity, Receptor Binding) prep->mechanistic data_analysis Data Collection & Analysis (IC50/EC50 determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis mechanistic->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General workflow for in vitro testing of this compound.

Protocols for Cytotoxicity Assessment

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.5
185.3 ± 6.1
1052.7 ± 3.9
10015.2 ± 2.8

Protocols for Anti-inflammatory Activity

Griess Assay for Nitric Oxide Production

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).[5][6][7][8]

Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration.[5]

Protocol:

  • Cell Seeding and Treatment: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-stimulated control.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (No LPS)1.2 ± 0.3N/A
LPS (1 µg/mL)25.8 ± 2.10
LPS + 1 µM Compound20.5 ± 1.820.5
LPS + 10 µM Compound12.1 ± 1.553.1
LPS + 100 µM Compound5.4 ± 0.979.1
TNF-α ELISA

This assay quantifies the amount of Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants.[9][10][11][12][13]

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for TNF-α is coated onto the wells of a microplate. TNF-α in the sample binds to this antibody. A biotinylated detection antibody then binds to the captured TNF-α, and streptavidin-horseradish peroxidase (HRP) binds to the biotin. A substrate is added that is converted by HRP to a colored product, the intensity of which is proportional to the amount of TNF-α.[9]

Protocol:

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Griess assay (Section 4.1).

  • Sample Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α ELISA kit being used. This typically involves:

    • Coating the plate with capture antibody.

    • Adding standards and samples.

    • Adding the detection antibody.

    • Adding streptavidin-HRP.

    • Adding the substrate and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition of TNF-α Production
Control (No LPS)50 ± 12N/A
LPS (1 µg/mL)1250 ± 1100
LPS + 1 µM Compound980 ± 9521.6
LPS + 10 µM Compound550 ± 6856.0
LPS + 100 µM Compound210 ± 3583.2
LPS-Induced TNF-α Signaling Pathway

The diagram below illustrates the signaling pathway initiated by LPS leading to the production of TNF-α in macrophages. This compound may interfere with this pathway.[14][15][16][17]

G LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein

Caption: LPS-induced TNF-α signaling pathway in macrophages.

Protocols for Mechanistic Studies

Phosphodiesterase (PDE) Activity Assay

This assay measures the activity of PDE enzymes, which hydrolyze cyclic nucleotides (cAMP and cGMP).[18][19][20][21]

Principle: The assay measures the amount of remaining cAMP or cGMP after incubation with a PDE enzyme. This can be done using various methods, including radioimmunoassays, enzyme-linked immunoassays, or fluorescence polarization assays. A common method involves a two-step enzymatic reaction where the 5'-AMP or 5'-GMP produced by PDE is converted to a detectable signal.[22]

Protocol (Generic, adaptable for different PDE isozymes):

  • Reagent Preparation: Prepare assay buffer, PDE enzyme solution, and the substrate (cAMP or cGMP).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the PDE enzyme, and various concentrations of this compound. Include a no-inhibitor control and a positive control inhibitor (e.g., IBMX).

  • Initiate Reaction: Add the substrate (cAMP or cGMP) to initiate the reaction.

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and measure the remaining substrate or the product formed using a commercially available PDE assay kit (e.g., a fluorescence-based or luminescence-based kit).

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% PDE4 Inhibition (Mean ± SD)% PDE5 Inhibition (Mean ± SD)
0 (Control)0 ± 3.50 ± 4.1
0.112.3 ± 2.88.9 ± 3.2
135.6 ± 4.225.4 ± 3.9
1068.9 ± 5.155.1 ± 4.8
10092.1 ± 3.785.3 ± 4.5
cAMP and cGMP Signaling Pathways

The following diagram illustrates the central role of phosphodiesterases in regulating the levels of the second messengers cAMP and cGMP.[23][24][25][26][27]

G cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA PDE Phosphodiesterase (PDE) cAMP->PDE cAMP_response Cellular Response PKA->cAMP_response GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC PKG PKG cGMP->PKG cGMP->PDE cGMP_response Cellular Response PKG->cGMP_response AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP

Caption: Role of PDE in cAMP and cGMP signaling.

Adenosine Receptor Binding Assay

This assay determines the ability of this compound to bind to adenosine receptors.[28][29][30][31][32]

Principle: A radiolabeled ligand with known high affinity for a specific adenosine receptor subtype (e.g., [3H]DPCPX for A1 receptors) is incubated with a source of the receptor (e.g., cell membranes). The ability of this compound to displace the radioligand is measured, indicating its binding affinity for the receptor.

Protocol (for A1 Adenosine Receptor):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A1 adenosine receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [3H]DPCPX) and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound and calculate the Ki (inhibitory constant) value.

Data Presentation:

Compound Concentration (nM)% Specific Binding of [3H]DPCPX (Mean ± SD)
0 (Control)100 ± 6.5
195.2 ± 5.8
1078.9 ± 7.1
10048.3 ± 4.9
100015.7 ± 3.2
Adenosine Receptor Signaling Pathway

The diagram below shows a simplified representation of adenosine receptor signaling. This compound, as a potential antagonist, would block the binding of adenosine to these receptors.[33][34][35][36][37]

G cluster_A1A3 A1/A3 Receptors cluster_A2aA2b A2A/A2B Receptors Adenosine Adenosine A1A3 A1/A3 Adenosine->A1A3 A2aA2b A2A/A2B Adenosine->A2aA2b Antagonist This compound (Antagonist) Antagonist->A1A3 Blocks Antagonist->A2aA2b Blocks Gi Gi A1A3->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gs Gs A2aA2b->Gs AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Adenosine receptor signaling and antagonism.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and potential mechanistic activities, researchers can gain valuable insights into the therapeutic potential of this compound. The data generated from these assays will be crucial for guiding further preclinical development and understanding the structure-activity relationships of this class of molecules.

References

Application Notes: Cell-Based Assays for Screening the Biological Activity of 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,9-Trimethyluric acid is a member of the xanthine (B1682287) class of organic compounds, which are purine (B94841) derivatives.[1] Other well-known methylxanthines, such as caffeine (B1668208) and theophylline, exhibit a range of biological activities, including phosphodiesterase (PDE) inhibition, anti-inflammatory effects, and modulation of cellular signaling pathways.[2][3] Given its structural similarity, it is plausible that this compound possesses comparable, novel, or distinct biological functions.

These application notes provide a comprehensive framework of cell-based assays designed to screen for and characterize the potential cytotoxic, anti-inflammatory, antioxidant, and PDE-inhibitory activities of this compound. The protocols are intended for researchers in drug discovery and cell biology to perform a systematic evaluation of the compound's cellular effects.

Screening Cascade for this compound

A hierarchical approach is recommended to efficiently screen this compound. The workflow begins with an assessment of cytotoxicity to establish a viable concentration range for subsequent bioactivity assays. This is followed by parallel primary screens for key activities associated with methylxanthines.

G start Start: This compound cytotoxicity Protocol 1: Cytotoxicity Assay (XTT) Determine Non-Toxic Concentration Range start->cytotoxicity primary_screens Primary Activity Screens (Using Non-Toxic Concentrations) cytotoxicity->primary_screens anti_inflammatory Protocol 2: Anti-Inflammatory Assay (TNF-α Inhibition) antioxidant Protocol 3: Antioxidant Assay (Nrf2 Activation) pde Protocol 4: PDE Inhibition Assay (CREB Reporter) secondary_assays Secondary / Confirmatory Assays (Dose-Response, Mechanism of Action) anti_inflammatory->secondary_assays antioxidant->secondary_assays pde->secondary_assays end Identify Biological Activity Profile secondary_assays->end

Caption: Logical workflow for screening this compound activity.

Protocol 1: Cell Viability and Cytotoxicity Assay (XTT Assay)

Principle

This initial screen is critical for determining the concentration range of this compound that can be used in subsequent assays without causing significant cell death. The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[4] These enzymes reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan (B1609692) product, and the amount of color produced is directly proportional to the number of viable cells.[4][5]

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement A Seed Cells in 96-Well Plate B Incubate 24h (Allow Attachment) A->B C Add Serial Dilutions of This compound B->C D Incubate 24-72h C->D E Add XTT Reagent D->E F Incubate 2-4h E->F G Measure Absorbance (450 nm) F->G

Caption: General experimental workflow for a cell-based plate assay.

Materials

  • Human cell line (e.g., HEK293 for general toxicity, THP-1 or RAW 264.7 for immune-relevant context)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO or PBS)

  • XTT Cell Viability Assay Kit

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Protocol

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation : Prepare a 2X serial dilution series of this compound in complete medium. A typical starting concentration might be 1 mM, diluted down to low micromolar concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Cell Treatment : Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation : Incubate the plate for a desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • XTT Reagent Addition : Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.[6]

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement : Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm using a microplate reader.[6]

Data Analysis

  • Subtract the background absorbance (from wells with medium only).

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the log concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Cytotoxicity of this compound on HEK293 Cells after 48h

Concentration (µM) Mean Absorbance (450 nm) Std. Deviation % Viability
Vehicle Control 0.854 0.042 100.0%
1 0.849 0.051 99.4%
10 0.833 0.048 97.5%
50 0.812 0.055 95.1%
100 0.759 0.061 88.9%
250 0.643 0.058 75.3%
500 0.431 0.049 50.5%
1000 0.152 0.033 17.8%

| IC₅₀ (µM) | | | ~500 |

Protocol 2: Anti-Inflammatory Activity Assay (LPS-Induced TNF-α Secretion)

Principle

This assay determines if this compound can inhibit the production of pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates immune cells (like macrophage-like THP-1 cells) to produce and secrete cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[7] The amount of TNF-α secreted into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9] A reduction in TNF-α levels in the presence of the compound indicates potential anti-inflammatory activity.

Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 signaling MyD88/TRAF6 Signaling Cascade TLR4->signaling IKK IKK Complex signaling->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases degradation degradation NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription nucleus->transcription activates TNFa TNF-α Protein (Secreted) transcription->TNFa compound This compound (Potential Inhibitor) compound->signaling

Caption: Simplified NF-κB signaling pathway leading to TNF-α production.

Materials

  • Human monocytic cell line (e.g., THP-1)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Protocol

  • Cell Differentiation (for THP-1 cells) : Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate. Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours to differentiate them into adherent macrophage-like cells. Wash cells with fresh medium before treatment.

  • Compound Pre-treatment : Add 100 µL of medium containing various non-toxic concentrations of this compound (determined in Protocol 1) to the cells. Incubate for 1-2 hours.[10]

  • Cell Stimulation : Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).[7]

  • Incubation : Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[7]

  • Supernatant Collection : Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well. Store at -80°C until analysis.[7]

  • TNF-α Quantification (ELISA) : Perform the ELISA according to the manufacturer's protocol. This typically involves adding supernatants and standards to an antibody-coated plate, followed by incubation with detection antibodies, a substrate, and measuring the resulting color change.[9]

Data Analysis

  • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

  • Use the standard curve to calculate the concentration of TNF-α (in pg/mL) in each sample.

  • Calculate the percentage inhibition of TNF-α secretion:

    • % Inhibition = (1 - (TNFα_Sample / TNFα_LPS_Control)) * 100

Data Presentation

Table 2: Inhibition of LPS-Induced TNF-α Secretion by this compound

Treatment Concentration (µM) TNF-α (pg/mL) Std. Deviation % Inhibition
Unstimulated - 55.4 12.1 -
LPS Control - 1245.8 98.2 0.0%
Compound 10 1189.3 105.6 4.5%
Compound 50 872.1 77.4 30.0%
Compound 100 510.8 63.9 59.0%

| IC₅₀ (µM) | | | | ~85 |

Protocol 3: Cellular Antioxidant Activity (Nrf2-ARE Reporter Assay)

Principle

This assay measures the indirect antioxidant activity of a compound by assessing its ability to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[11] Nrf2 is a transcription factor that regulates the expression of many cytoprotective and antioxidant genes.[12] In this assay, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an ARE promoter. Activation of the Nrf2 pathway by a compound like this compound will drive the expression of luciferase, producing a quantifiable luminescent signal.[11][13]

Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus compound This compound (Potential Activator) Keap1 Keap1 compound->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters proteasome Proteasomal Degradation Nrf2->proteasome targeted for Nrf2_active Free Nrf2 Nrf2->Nrf2_active released nucleus Nucleus Nrf2_active->nucleus translocates to ARE ARE nucleus->ARE binds to luciferase Luciferase Gene ARE->luciferase activates transcription of luminescence Luminescence luciferase->luminescence produces light

Caption: The Nrf2-ARE antioxidant response pathway with a luciferase reporter.

Materials

  • HepG2-ARE or similar reporter cell line (stably transfected with an ARE-luciferase construct)

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., Sulforaphane)

  • Opaque-walled 96-well plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Protocol

  • Cell Seeding : Seed the HepG2-ARE cells in an opaque-walled 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Cell Treatment : Treat cells with non-toxic concentrations of this compound and a positive control. Incubate for 16-24 hours.[12]

  • Cell Lysis and Signal Development : Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions (this typically lyses the cells and provides the substrate for the luciferase reaction).

  • Luminescence Measurement : Incubate for 10-30 minutes in the dark at room temperature.[12] Measure luminescence using a microplate luminometer.

Data Analysis

  • Calculate the fold induction of luciferase activity:

    • Fold Induction = (Luminescence_Sample / Luminescence_Vehicle_Control)

  • Plot the fold induction against the compound concentration. The EC₁․₅ (concentration for 1.5-fold induction) can be determined as a measure of potency.

Data Presentation

Table 3: Activation of Nrf2-ARE Pathway by this compound

Treatment Concentration (µM) Mean Luminescence (RLU) Std. Deviation Fold Induction
Vehicle Control - 15,230 1,180 1.0
Compound 1 16,100 1,350 1.1
Compound 10 25,440 2,110 1.7
Compound 50 48,710 3,980 3.2
Compound 100 65,990 5,430 4.3

| Sulforaphane | 5 | 135,540 | 11,200 | 8.9 |

Protocol 4: Phosphodiesterase (PDE) Inhibition Assay (CRE-Luciferase Reporter)

Principle

This assay measures the ability of this compound to inhibit PDE activity within a cell. PDEs are enzymes that break down cyclic AMP (cAMP).[3] Inhibition of PDEs leads to an increase in intracellular cAMP levels. This elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP Response Element-Binding protein). Activated CREB binds to cAMP Response Elements (CRE) in gene promoters.[3] This assay uses a cell line with a CRE-luciferase reporter. An increase in luminescence indicates PDE inhibition.[14]

Materials

  • HEK293 cell line stably expressing a CRE-luciferase reporter

  • Complete cell culture medium

  • Forskolin (an adenylyl cyclase activator to induce a baseline level of cAMP)

  • This compound

  • Positive control PDE inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)

  • Opaque-walled 96-well plates

  • Luciferase assay reagent

  • Luminometer

Protocol

  • Cell Seeding : Seed CRE-luciferase HEK293 cells in an opaque-walled 96-well plate and incubate for 24 hours.

  • Compound Treatment : Pre-treat cells with various concentrations of this compound or a positive control for 30-60 minutes.

  • Cell Stimulation : Add a sub-maximal concentration of Forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.

  • Incubation : Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Measurement : Perform the luciferase assay as described in Protocol 3.

Data Analysis

  • Calculate the fold induction of luciferase activity relative to the Forskolin-only treated cells.

  • Plot the fold induction against the log concentration of the compound to determine the EC₅₀ value.

Data Presentation

Table 4: Potentiation of Forskolin-Induced CREB Activity by this compound

Treatment Concentration (µM) Mean Luminescence (RLU) Std. Deviation Fold Induction over Forskolin
Vehicle Control - 8,500 750 -
Forskolin (1 µM) - 95,000 8,100 1.0
Compound + Fsk 1 115,900 9,900 1.2
Compound + Fsk 10 247,000 21,500 2.6
Compound + Fsk 50 484,500 42,300 5.1
Compound + Fsk 100 551,000 48,700 5.8

| EC₅₀ (µM) | | | | ~35 |

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,9-trimethyluric acid. The information is designed to help improve reaction yields and address common challenges encountered during the experimental process.

Troubleshooting Guide

Researchers may face several issues during the synthesis of this compound. This guide provides a structured approach to identifying and resolving these common problems. The proposed synthetic pathway is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be approached through a stepwise N-alkylation of a suitable purine (B94841) precursor, such as 2,6-dichloropurine (B15474). This method allows for the controlled introduction of methyl groups at the desired positions.

Synthesis_Workflow A 2,6-Dichloropurine B Step 1: N9-Methylation A->B  CH3I, Base   C 2,6-Dichloro-9-methylpurine B->C D Step 2: Conversion to 8-Oxoadenine derivative C->D  1. NH3  2. Oxidation   E 6-Amino-2-chloro-8-oxo-9-methylpurine D->E F Step 3: N1-Methylation E->F  CH3I, Base   G 6-Amino-2-chloro-1,9-dimethyl-8-oxopurine F->G H Step 4: N3-Methylation & Hydrolysis G->H  CH3I, Base, H2O   I This compound H->I

Figure 1: Proposed synthetic workflow for this compound.

Common Problems and Solutions

Problem IDIssuePossible CausesSuggested Solutions
SYN-001 Low yield in N9-methylation of 2,6-dichloropurine - Incomplete reaction.- Formation of N7- and N3-methylated isomers.- Degradation of starting material.- Reaction Time/Temp: Increase reaction time or temperature gradually and monitor by TLC/LC-MS.- Base Selection: Use a non-nucleophilic base (e.g., DBU, K₂CO₃) to minimize side reactions. The choice of base can influence the N9/N7 ratio.- Solvent: Aprotic polar solvents like DMF or acetonitrile (B52724) are generally suitable.
SYN-002 Mixture of N9 and N7 isomers after initial methylation The nitrogen atoms at positions 7 and 9 of the purine ring have similar nucleophilicity.- Chromatography: Separate the isomers using column chromatography on silica (B1680970) gel.- Recrystallization: Attempt fractional crystallization to isolate the desired N9-isomer.- Reaction Conditions: Lowering the reaction temperature may improve regioselectivity in favor of the thermodynamically more stable N9-isomer.
SYN-003 Poor conversion of the 2,6-dichloro-9-methylpurine to the 6-amino derivative - Inefficient displacement of the C6-chloride.- Competing hydrolysis of the C2-chloride.- Ammonia (B1221849) Source: Use a saturated solution of ammonia in an appropriate solvent (e.g., methanol) or aqueous ammonia at elevated pressure.- Temperature Control: Maintain the reaction temperature as recommended to favor substitution at C6 over C2.
SYN-004 Low yield in the N1- and N3-methylation steps - Steric hindrance from existing methyl groups.- Reduced nucleophilicity of the remaining nitrogen atoms.- Over-methylation at other positions.- Stronger Methylating Agent: Consider using a more reactive methylating agent like methyl triflate, but with caution to control reactivity.- Base Strength: A stronger base (e.g., NaH) may be required to deprotonate the nitrogen atoms for subsequent methylation.- Stepwise Addition: Add the methylating agent portion-wise to control the reaction and monitor the formation of the desired product.
SYN-005 Incomplete hydrolysis of the chloro group at C2 to the final uric acid - Harsh reaction conditions leading to decomposition.- Insufficient acid or base concentration for hydrolysis.- Acid/Base Concentration: Optimize the concentration of the acid or base used for hydrolysis.- Reaction Time: Extend the reaction time for hydrolysis and monitor the disappearance of the chloro-intermediate by TLC/LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A common and versatile starting material is 2,6-dichloropurine. The two chlorine atoms provide sites for sequential nucleophilic substitution and modification, allowing for the stepwise introduction of the desired functionalities and methyl groups.

Q2: How can I improve the regioselectivity of the initial N9-methylation?

The regioselectivity of N-alkylation in purines is a known challenge. To favor N9-methylation over N7-methylation:

  • Choice of Base and Solvent: The combination of the base and solvent can influence the site of alkylation. Non-polar solvents may favor N9 alkylation.

  • Temperature: Lower reaction temperatures can sometimes increase the selectivity for the thermodynamically more stable N9-isomer.

  • Protecting Groups: While more complex, the use of protecting groups can direct the methylation to the desired position.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion, the presence of isomers, and the molecular weights of the products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediates and the final product. ¹H and ¹³C NMR will confirm the positions of the methyl groups.

Q4: Are there alternative methylating agents to methyl iodide?

Yes, other methylating agents can be used, and their reactivity can influence the reaction outcome.

Methylating AgentReactivityComments
Dimethyl sulfate HighToxic and corrosive. Often used with a base like K₂CO₃.
Methyl triflate (MeOTf) Very HighA powerful methylating agent, useful for less reactive sites. Reacts rapidly.
Trimethyl orthoformate ModerateCan be used under acidic conditions.

Q5: What are the key safety precautions for this synthesis?

  • Methylating Agents: Methyl iodide, dimethyl sulfate, and methyl triflate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Strong Bases: Reagents like sodium hydride are highly reactive and flammable upon contact with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurized Reactions: If using ammonia in a sealed vessel, ensure the equipment is pressure-rated and use a blast shield.

Experimental Protocols

The following are proposed, detailed methodologies for the key steps in the synthesis of this compound, based on established principles of purine chemistry. These protocols may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2,6-Dichloro-9-methylpurine

  • Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N9- and N7-isomers.

Step 2: Synthesis of 6-Amino-2-chloro-8-oxo-9-methylpurine

  • Amination: Dissolve 2,6-dichloro-9-methylpurine (1 equivalent) in a solution of ammonia in methanol (B129727) (7N) in a sealed pressure vessel.

  • Reaction: Heat the mixture at 80-100°C for 24-48 hours.

  • Work-up: Cool the reaction vessel to room temperature, and then concentrate the mixture under reduced pressure.

  • Oxidation: The subsequent oxidation to the 8-oxo derivative can be achieved using various methods, which would need to be determined based on literature for similar substrates.

Subsequent Steps: N1- and N3-Methylation and Hydrolysis

The subsequent N1- and N3-methylations would follow similar principles to Step 1, likely requiring a stronger base (e.g., NaH) to deprotonate the less nucleophilic nitrogen atoms. The final step involves the hydrolysis of the C2-chloro group, which can typically be achieved under acidic or basic conditions, to yield the final this compound.

logical_relationship cluster_synthesis Synthesis Strategy cluster_troubleshooting Troubleshooting Focus Starting Material Starting Material Stepwise N-Alkylation Stepwise N-Alkylation Starting Material->Stepwise N-Alkylation Regioselectivity Control Regioselectivity Control Stepwise N-Alkylation->Regioselectivity Control Low Yield Low Yield Stepwise N-Alkylation->Low Yield Purification Purification Regioselectivity Control->Purification Isomer Formation Isomer Formation Regioselectivity Control->Isomer Formation Final Product Final Product Purification->Final Product Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Isomer Formation->Reaction Conditions Incomplete Reaction Incomplete Reaction Incomplete Reaction->Reaction Conditions Analytical Monitoring Analytical Monitoring Reaction Conditions->Analytical Monitoring

Figure 2: Key relationships in synthesis and troubleshooting.

troubleshooting 1,3,9-Trimethyluric acid solubility in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,9-Trimethyluric acid, focusing on solubility challenges in buffer systems.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, this is a common issue. This compound, like other methylxanthines and uric acid derivatives, has inherently low solubility in aqueous solutions. This is attributed to strong intermolecular forces in its crystal lattice.

Q2: How does the pH of the buffer affect the solubility of this compound?

A2: The solubility of this compound is expected to be highly pH-dependent, a characteristic shared with its parent compound, uric acid. The solubility will generally increase as the pH of the buffer becomes more alkaline (higher pH).[1][2] This is because the acidic proton on the purine (B94841) ring system can dissociate at higher pH, forming a more soluble salt.

Q3: What type of buffer should I choose for my experiments?

A3: The choice of buffer depends on the desired pH for your experiment. For maintaining a pH in the physiological range, a phosphate-buffered saline (PBS) is common. If a lower pH is required, an acetate (B1210297) buffer can be used, while for higher pH values, a borate (B1201080) or carbonate buffer might be considered. It is crucial to ensure that the buffer components themselves do not interact with this compound or interfere with downstream assays.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, the use of organic co-solvents can significantly improve solubility. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used.[3] It is advisable to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experimental system, as it may affect cellular or enzymatic assays.

Q5: Will heating the solution help to dissolve this compound?

A5: Gently warming the solution can increase the rate of dissolution and the solubility of this compound. However, it is important to ensure that the compound is stable at the temperature used and that the increased temperature does not adversely affect your experimental setup. After dissolution, it is crucial to check if the compound remains in solution upon cooling to the experimental temperature.

Q6: My this compound precipitates out of solution over time. How can I prevent this?

A6: Precipitation upon standing, especially after cooling a heated solution or diluting a stock solution, indicates that the solution is supersaturated. To prevent this, you can try the following:

  • Increase the pH of your buffer.

  • Increase the proportion of co-solvent.

  • Prepare a fresh solution before each experiment.

  • Filter the solution to remove any undissolved particles that could act as nucleation sites for precipitation.

Data Presentation: Expected Solubility Trends

Buffer SystempH RangeExpected Solubility TrendNotes
Acetate Buffer3.6 - 5.6LowSolubility is expected to be minimal in this acidic range.
Phosphate (B84403) Buffer5.8 - 8.0Moderate and IncreasingSolubility should increase significantly as the pH moves from acidic to alkaline within this range.[1][2]
Borate Buffer8.0 - 10.2HighHigher pH should favor the deprotonated, more soluble form of the molecule.

Note: These are general trends. The absolute solubility will also depend on the ionic strength of the buffer and the temperature.

Experimental Protocols

Protocol for Determining the Solubility of this compound in a Selected Buffer
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired buffer in a sealed container (e.g., a glass vial with a screw cap).

    • Ensure there is undissolved solid material at the bottom of the container.

  • Equilibration:

    • Agitate the solution at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solid:

    • Allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. For accurate results, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Measure the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant, which represents the solubility of the compound under the tested conditions.

Mandatory Visualization

Troubleshooting Workflow for this compound Solubility Issues

TroubleshootingWorkflow start Start: this compound does not dissolve check_ph Is the buffer pH > 7? start->check_ph increase_ph Increase buffer pH (e.g., use phosphate or borate buffer) check_ph->increase_ph No check_cosolvent Is a co-solvent being used? check_ph->check_cosolvent Yes increase_ph->check_ph add_cosolvent Prepare a stock solution in DMSO and dilute into the buffer check_cosolvent->add_cosolvent No check_temp Was the solution heated? check_cosolvent->check_temp Yes add_cosolvent->check_temp heat_solution Gently warm the solution while stirring check_temp->heat_solution No check_precipitation Does the compound precipitate over time? check_temp->check_precipitation Yes heat_solution->check_precipitation troubleshoot_precipitation Further Troubleshooting: - Increase co-solvent percentage - Prepare fresh solutions - Filter sterilize check_precipitation->troubleshoot_precipitation Yes success Solubility Issue Resolved check_precipitation->success No troubleshoot_precipitation->success

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing HPLC Separation of Trimethyluric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of trimethyluric acid isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of trimethyluric acid isomers, providing potential causes and solutions in a clear question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Trimethyluric Acid Isomers

Question: My chromatogram shows broad, overlapping peaks, or complete co-elution of the trimethyluric acid isomers. How can I improve the separation?

Answer: Poor resolution of structurally similar isomers like 1,3,7-, 1,3,9-, and 3,7,9-trimethyluric acid is a common challenge due to their similar physicochemical properties. Several factors in your HPLC method can be adjusted to enhance separation.

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for these polar isomers.

    • Solution: Consider alternative stationary phases.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds. The mechanism, which involves partitioning between a water-enriched layer on the stationary phase and a highly organic mobile phase, can offer unique selectivity for isomers.[1][2][3][4]

      • Mixed-Mode Chromatography: These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange or HILIC), providing alternative selectivities that can be fine-tuned by adjusting mobile phase conditions like pH and ionic strength.[5][6][7]

      • Phenyl-Hexyl or Biphenyl Phases: These phases can offer different selectivity compared to C18 due to π-π interactions with the aromatic rings of the purine (B94841) structure.

  • Suboptimal Mobile Phase Composition: The choice and concentration of the organic modifier, as well as the buffer composition and pH, are critical for resolving isomers.

    • Solution:

      • Organic Modifier: If using reversed-phase, evaluate different organic modifiers such as acetonitrile (B52724) and methanol (B129727). The choice of solvent can alter selectivity.

      • Mobile Phase pH: The pKa values of trimethyluric acid isomers are similar, but small differences can be exploited. Methodically adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analytes to ensure a consistent ionization state and improve peak shape.[8][9] Experiment with a pH range of 3-5, as purine-like compounds can show significant changes in retention with minor pH adjustments.

      • Buffer Concentration: In ion-exchange or mixed-mode chromatography, altering the buffer concentration (ionic strength) can modulate retention and improve resolution.[10]

  • Inadequate Method Parameters: Flow rate and temperature can influence peak shape and resolution.

    • Solution:

      • Flow Rate: Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better resolution.

      • Temperature: Optimize the column temperature. While higher temperatures can decrease viscosity and improve efficiency, lower temperatures may enhance selectivity for some isomers.

Issue 2: Peak Tailing or Asymmetrical Peaks

Question: The peaks for my trimethyluric acid isomers are showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for polar, nitrogen-containing compounds like trimethyluric acid is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on silica-based columns can interact with the polar functional groups of the analytes, causing tailing.

    • Solution:

      • Use an End-Capped Column: Employ a high-quality, fully end-capped C18 or other reversed-phase column.

      • Mobile Phase Modifier: Add a competing base, such as triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask the active silanol sites.

      • Low pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, reducing their interaction with the analytes.

  • Incompatible Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and inject a smaller mass of the analytes onto the column.

Issue 3: Inconsistent Retention Times

Question: The retention times for my trimethyluric acid isomers are shifting between injections or between different analytical runs. What is causing this variability?

Answer: Retention time instability is a common HPLC issue that can often be traced back to the mobile phase, the column, or the HPLC system itself.[11]

Possible Causes and Solutions:

  • Mobile Phase Instability:

    • Cause: Changes in mobile phase composition due to evaporation of the organic solvent, improper mixing, or degradation of additives.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and use a solvent degasser. If preparing the mobile phase online, ensure the mixer is functioning correctly.[12]

  • Lack of Column Equilibration:

    • Cause: Insufficient time for the column to equilibrate with the initial mobile phase conditions, especially in gradient elution.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.

  • Fluctuations in Temperature:

    • Cause: Changes in the ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Mobile Phase pH Drift:

    • Cause: Poorly buffered mobile phase or absorption of atmospheric CO2 can alter the pH.

    • Solution: Use an appropriate buffer system and ensure the pH is stable over the course of the analytical run. Prepare buffers fresh and check the pH regularly.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for separating trimethyluric acid isomers?

A1: A good starting point is to use a modern, high-purity, end-capped C18 or a HILIC column. For a reversed-phase approach, begin with a simple mobile phase of acetonitrile and water containing an acidic modifier like 0.1% formic acid. Start with a gradient elution to determine the approximate retention of the isomers, then switch to an isocratic or shallow gradient method for optimization. Given the polar nature of trimethyluric acid, a HILIC approach with a mobile phase of high acetonitrile content (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium (B1175870) formate) is also a very promising starting point.[1]

Q2: How can I confirm the identity of the separated trimethyluric acid isomers?

A2: HPLC with UV detection alone cannot definitively identify positional isomers. The most reliable method for identification is to couple the HPLC system to a mass spectrometer (LC-MS/MS). Tandem mass spectrometry can provide fragmentation patterns that may help distinguish between the isomers. Final confirmation should be done by comparing the retention times and mass spectra to those of certified reference standards for each isomer.

Q3: What are the typical sample preparation steps for analyzing trimethyluric acid isomers in urine?

A3: For urine samples, a simple "dilute and shoot" method is often sufficient after centrifugation to remove particulates.[13] However, to improve column lifetime and reduce matrix effects, solid-phase extraction (SPE) is recommended. A reversed-phase SPE cartridge (e.g., C18) can be used to clean up the sample.[14] A general protocol involves conditioning the cartridge, loading the diluted urine sample, washing away interferences, and then eluting the analytes with an organic solvent like methanol. The eluate is then evaporated and reconstituted in the mobile phase for injection.

Q4: Can I use the same HPLC method to analyze other caffeine (B1668208) metabolites alongside trimethyluric acid isomers?

A4: Yes, it is often possible to develop a single HPLC method to simultaneously analyze multiple caffeine metabolites. Gradient elution is typically required to resolve compounds with a wider range of polarities, from the more hydrophobic caffeine to the more polar di- and monomethylxanthines and uric acids. A UHPLC-MS/MS method using a C18 column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) has been shown to be effective for quantifying caffeine and its primary metabolites, including 1,3,7-trimethyluric acid.[15]

Data Presentation

The following tables summarize typical starting conditions and expected retention behavior for the HPLC separation of trimethyluric acid and related compounds. Note that specific retention times will vary depending on the exact system, column, and conditions used.

Table 1: Example HPLC Conditions for Separation of Caffeine Metabolites

ParameterCondition 1: Reversed-Phase C18Condition 2: HILIC
Column C18, 2.1 x 50 mm, 1.8 µmAmide-based HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 2-30% B over 5 min95-70% B over 8 min
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 40 °C35 °C
Detection UV at 273 nm or MSUV at 273 nm or MS

Table 2: Expected Elution Order of Caffeine and Key Metabolites

CompoundExpected Elution Order (Reversed-Phase)Expected Elution Order (HILIC)
Caffeine4 (Most Retained)1 (Least Retained)
Paraxanthine32
Theobromine/Theophylline23
1,3,7-Trimethyluric Acid 1 (Least Retained) 4 (Most Retained)

Note: The elution order in HILIC is generally the reverse of that in reversed-phase chromatography.[3]

Experimental Protocols

Protocol 1: General Reversed-Phase UPLC-MS/MS Method for Caffeine and Metabolites

This protocol is adapted from methods for the analysis of caffeine and its primary metabolites in biological fluids.[15]

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC HSS T3 (50 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0.0 min: 2% B

    • 2.5 min: 30% B

    • 2.6 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 2% B

    • 4.5 min: 2% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive mode. Monitor specific MRM (Multiple Reaction Monitoring) transitions for each analyte.

Protocol 2: Sample Preparation from Urine using Solid-Phase Extraction (SPE)

This is a general protocol for cleaning up urine samples prior to HPLC analysis.[14]

  • Sample Pre-treatment: Centrifuge urine at 4000 rpm for 10 minutes. Dilute 1 mL of the supernatant with 4 mL of purified water.

  • SPE Cartridge: C18 SPE cartridge (e.g., 100 mg, 3 mL).

  • Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of purified water.

  • Sample Loading: Load the diluted urine sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of purified water to remove salts and other polar interferences.

  • Elution: Elute the trimethyluric acid isomers and other metabolites with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the HPLC system.

Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the major metabolic pathways of caffeine, leading to the formation of 1,3,7-trimethyluric acid and other key metabolites.

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (~10%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (~5%) TMU 1,3,7-Trimethyluric Acid Caffeine->TMU CYP2E1, etc. (~5%) OtherMetabolites Further Metabolites (e.g., Methyluric Acids) Paraxanthine->OtherMetabolites Xanthine Oxidase, CYP2A6, etc. Theobromine->OtherMetabolites Xanthine Oxidase Theophylline->OtherMetabolites Xanthine Oxidase

Caption: Major metabolic pathways of caffeine.

HPLC Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common HPLC separation issues.

HPLCTroubleshooting cluster_MobilePhase Mobile Phase Optimization cluster_StationaryPhase Stationary Phase Selection Start Problem Detected: Poor Separation CheckSystem Check System Suitability (Pressure, Baseline) Start->CheckSystem MobilePhase Optimize Mobile Phase CheckSystem->MobilePhase System OK StationaryPhase Change Stationary Phase MobilePhase->StationaryPhase No Improvement Solution Resolution Achieved MobilePhase->Solution Improved AdjustpH Adjust pH MobilePhase->AdjustpH ChangeSolvent Change Organic Modifier MobilePhase->ChangeSolvent AdjustBuffer Adjust Buffer Concentration MobilePhase->AdjustBuffer Parameters Adjust Method Parameters StationaryPhase->Parameters Still Poor StationaryPhase->Solution Improved TryHILIC Try HILIC StationaryPhase->TryHILIC TryMixedMode Try Mixed-Mode StationaryPhase->TryMixedMode Parameters->Solution Optimized

Caption: Logical workflow for troubleshooting poor HPLC separation.

References

Technical Support Center: Purification of 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,3,9-trimethyluric acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the methylation of uric acid or its derivatives. Potential impurities include:

  • Isomeric Byproducts: Incomplete or non-selective methylation can lead to the formation of other trimethyluric acid isomers, such as 1,3,7-trimethyluric acid, as well as various dimethyluric and monomethyluric acids. The separation of these closely related structures is a primary purification challenge.

  • Unreacted Starting Materials: Residual unmethylated or partially methylated uric acid derivatives may remain in the crude product.

  • Reagents and Solvents: Impurities may also arise from the reagents (e.g., methylating agents) and solvents used during the synthesis.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general approach for purifying crude this compound involves a combination of recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. It is often beneficial to start with a recrystallization step to remove a significant portion of impurities before proceeding to more refined chromatographic techniques.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is soluble in a range of organic solvents.[1] For recrystallization, a solvent or solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on its known solubilities, suitable options to explore include:

Q4: What are the key parameters to consider for chromatographic purification of this compound?

A4: For column chromatography, particularly flash chromatography, the choice of stationary phase and mobile phase is critical.

  • Stationary Phase: Normal-phase silica (B1680970) gel is a common choice.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between this compound and its impurities.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

A. Recrystallization Troubleshooting
Problem Possible Cause Solution
Failure to Crystallize The compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. - Try a different solvent or solvent mixture.
The solution is not sufficiently saturated.- Reduce the volume of the solvent by gentle heating and evaporation before cooling.
Inhibition of nucleation.- Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. - Add a seed crystal of pure this compound to the cooled solution.
Oiling Out (Formation of an oil instead of crystals)The melting point of the compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent. - Add more solvent to decrease the saturation of the solution and cool it more slowly.
The presence of significant impurities.- Pre-purify the crude material using a quick filtration through a small plug of silica gel before recrystallization.
Low Recovery/Yield Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Use the minimum amount of hot solvent required to dissolve the crude product. - After initial crystallization at room temperature, cool the flask in an ice bath to maximize crystal formation.
Premature crystallization during hot filtration.- Use a heated funnel and pre-warm the receiving flask. - Add a slight excess of hot solvent before filtration to prevent premature crystallization.
Poor Purity of Crystals The solution was cooled too quickly, trapping impurities within the crystal lattice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
The chosen solvent does not effectively differentiate between the product and impurities.- Perform small-scale solvent screening to find a more selective solvent system.
B. Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Isomers (e.g., 1,3,7- and this compound) The mobile phase polarity is not optimal.- Adjust the solvent gradient to be shallower, increasing the proportion of the more polar solvent more slowly. - Try a different solvent system. For example, if a hexane/ethyl acetate gradient is not effective, a dichloromethane/methanol system might provide better selectivity.
The column is overloaded.- Reduce the amount of crude material loaded onto the column.
Broad or Tailing Peaks The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar modifier, such as acetic acid or triethylamine (B128534) (depending on the acidic or basic nature of the impurities and the compound), to the mobile phase to improve peak shape.
The sample was not loaded in a concentrated band.- Dissolve the sample in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column as a dry powder.
Cracked or Channeled Column Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Low Recovery from the Column The compound is irreversibly adsorbed onto the silica gel.- This is less common for small molecules like trimethyluric acid but can occur if the compound is unstable on silica. Consider using a different stationary phase like alumina (B75360) or a reverse-phase C18 silica.
The compound is highly soluble in the final mobile phase and is not fully eluted.- After the main elution, flush the column with a much stronger solvent (e.g., 10-20% methanol in dichloromethane) to recover any remaining compound.

III. Experimental Protocols

A. General Recrystallization Protocol (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate and add the ethanol portion-wise until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

B. General Flash Column Chromatography Protocol
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give the this compound an Rf value of approximately 0.2-0.3 and show good separation from major impurities. A gradient of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (the "A" solvent of your gradient).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent (the "B" solvent). The rate of increase of the gradient will depend on the separation achieved on TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]

V. Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude this compound (Contains isomers, unreacted materials) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Initial Purification Column_Chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc gradient) Recrystallization->Column_Chromatography Further Purification Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Analysis Assess Purity Purity_Analysis->Recrystallization Purity <98% (Repeat Purification) Pure_Product Pure this compound Purity_Analysis->Pure_Product Purity >98% Recrystallization_Troubleshooting Start Dissolve Crude Product in Hot Solvent Cool Cool Solution Start->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Filter_Wash Filter and Wash Crystals Crystals_Form->Filter_Wash Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Oiling_Out Oiling Out Occurs Crystals_Form->Oiling_Out Oil Forms Pure_Crystals Pure Crystals Filter_Wash->Pure_Crystals Add_Seed Add Seed Crystal or Scratch Flask No_Crystals->Add_Seed Concentrate Concentrate Solution No_Crystals->Concentrate Change_Solvent Change Solvent No_Crystals->Change_Solvent Slower_Cooling Cool More Slowly Oiling_Out->Slower_Cooling Add_More_Solvent Add More Solvent Oiling_Out->Add_More_Solvent Add_Seed->Cool Concentrate->Cool Slower_Cooling->Cool Add_More_Solvent->Cool

References

preventing degradation of 1,3,9-Trimethyluric acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,3,9-Trimethyluric acid during experimental procedures. Due to the limited specific literature on the degradation of the 1,3,9-isomer, some information herein is extrapolated from the known chemistry of the more common 1,3,7-trimethyluric acid isomer and general purine (B94841) alkaloid chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the chemistry of related purine alkaloids, the primary factors that can accelerate degradation include:

  • Oxidation: The purine ring system is susceptible to oxidation, especially in the presence of oxidizing agents, reactive oxygen species (ROS), or certain metal ions.[2][3]

  • Hydrolysis: Strong acidic or basic conditions can promote the hydrolysis of the lactam groups within the purine structure.[4][5]

  • Photodegradation: Exposure to high-intensity UV or visible light can provide the energy to initiate degradation pathways.

  • Elevated Temperatures: High temperatures increase the rate of all chemical reactions, including degradation.

Q3: How can I visually identify if my this compound sample has degraded?

A3: As this compound is typically a white or off-white solid, any significant color change (e.g., to yellow or brown) in the solid material or in solution may indicate degradation. However, many degradation products may be colorless. Therefore, analytical methods such as HPLC or LC-MS/MS are necessary to confirm purity and detect degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at -20°C is recommended for optimal long-term storage. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying peak areas in chromatography) 1. Degradation of stock or working solutions. 2. Repeated freeze-thaw cycles. 3. Contamination of solvents or reagents.1. Prepare fresh solutions from solid material. Store stock solutions in single-use aliquots at -80°C. 2. Aliquot solutions to minimize freeze-thaw cycles. 3. Use high-purity (e.g., HPLC or MS-grade) solvents and reagents.
Appearance of unexpected peaks in chromatograms 1. Degradation of this compound into one or more byproducts. 2. Sample contamination. 3. Interaction with the analytical column or mobile phase.1. Confirm the identity of the new peaks using mass spectrometry (MS). Review sample handling and storage procedures. 2. Analyze a blank (solvent only) to rule out system contamination. 3. Ensure mobile phase pH is compatible with the compound's stability. Test different column chemistries if necessary.
Loss of compound during sample preparation 1. Adsorption to plasticware or glassware. 2. Degradation due to inappropriate pH or temperature during extraction or processing.1. Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be used. 2. Maintain samples on ice and use buffers within a neutral pH range (approx. 6-8) unless the protocol specifies otherwise.
Low recovery from biological matrices 1. Inefficient extraction method. 2. Binding to proteins or other matrix components. 3. Degradation by enzymes present in the matrix.1. Optimize the extraction solvent and procedure. Protein precipitation followed by solid-phase extraction (SPE) can be effective. 2. Include a protein precipitation step (e.g., with acetonitrile (B52724) or methanol). 3. Immediately after collection, add protease and other relevant enzyme inhibitors to the biological sample.

Postulated Degradation Pathway

Due to a lack of direct studies on this compound, a likely degradation pathway is postulated based on the known oxidation of uric acid.[2][3] The primary mechanism is expected to be oxidation at the C8 position, leading to unstable intermediates that further react to form more stable degradation products.

cluster_main Postulated Oxidative Degradation of this compound 1_3_9_TMU This compound Unstable_Intermediate Unstable Intermediates (e.g., Hydroxyisourate analog) 1_3_9_TMU->Unstable_Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., ROS, Peroxynitrite) Oxidizing_Agent->1_3_9_TMU Degradation_Products Degradation Products (e.g., Allantoin analog) Unstable_Intermediate->Degradation_Products Rearrangement/ Hydration cluster_workflow Experimental Workflow for Stability Assessment A Prepare Solution of This compound B Aliquot into Vials for Each Condition & Time Point A->B C Analyze T=0 Sample (HPLC-UV/MS) B->C D Store Samples under Test Conditions (Temp, Light, pH) B->D F Compare Peak Area/ Purity to T=0 C->F E Analyze Samples at Scheduled Time Points D->E E->F G Determine Degradation Rate F->G

References

how to improve the stability of 1,3,9-Trimethyluric acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,3,9-Trimethyluric acid solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound solutions.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation upon dissolution or storage - Low solubility in the chosen solvent at the desired concentration.- pH of the solution is not optimal for solubility.- Temperature fluctuations during storage.- Increase solubility by gently warming the solution to 37°C and using an ultrasonic bath.[1]- For aqueous solutions, ensure the pH is appropriately adjusted. Purine bases like guanine, a related compound, are more soluble at higher pH.[2]- Prepare stock solutions in an organic solvent like DMSO, where this compound has better solubility, before diluting into aqueous buffers.[1]- Store solutions at a constant, recommended temperature (-20°C for several months).[1]
Solution discoloration (e.g., yellowing) - Degradation of this compound due to oxidation or other chemical reactions.- Exposure to light (photodegradation).- Prepare solutions fresh whenever possible.[1]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Inconsistent experimental results - Degradation of the this compound stock solution over time.- Repeated freeze-thaw cycles of the stock solution.- Interaction with components of the buffer or media.- Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Perform a stability check of the stock solution using a validated analytical method (see Experimental Protocols section).- Evaluate the compatibility of this compound with your specific buffer system. Some buffers can interact with analytes.
Low recovery after extraction - Adsorption of the compound to container surfaces.- Degradation during the extraction process.- Use silanized glassware or low-adsorption plasticware.- Perform extraction steps at reduced temperatures to minimize degradation.- Optimize the extraction solvent and pH to ensure efficient recovery.

Frequently Asked Questions (FAQs)

1. What is the best solvent for preparing a stock solution of this compound?

For high-concentration stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, or ethyl acetate (B1210297) are recommended due to the higher solubility of this compound in these solvents.[1] For immediate use in aqueous-based experiments, it is advisable to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer.

2. At what temperature should I store my this compound solutions?

Stock solutions of this compound can be stored at -20°C for several months.[1] For longer-term storage, maintaining the solution at -80°C is a common practice for ensuring the stability of chemical compounds. It is crucial to minimize freeze-thaw cycles.

3. How does pH affect the stability of this compound solutions?

While specific data for this compound is limited, studies on the parent compound, uric acid, indicate that it is unstable in alkaline conditions. For instance, uric acid decomposes in dilute ammonium (B1175870) hydroxide. Therefore, it is advisable to maintain the pH of aqueous solutions in the neutral to slightly acidic range to enhance stability. The effective buffering range for many biological experiments is between pH 6.1 and 7.5.

4. Are there any visual cues that indicate my this compound solution has degraded?

Visual indicators of degradation can include a change in the color of the solution (e.g., turning yellow), the appearance of cloudiness, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, for critical experiments, it is recommended to periodically check the purity and concentration of your stock solution using an appropriate analytical method like HPLC.

5. How can I prevent the precipitation of this compound when diluting a stock solution into an aqueous buffer?

Precipitation upon dilution is a common issue for hydrophobic compounds. To mitigate this:

  • Pre-warm the aqueous buffer to room temperature or 37°C.

  • Perform a step-wise dilution by adding a small volume of the pre-warmed buffer to a fresh tube, and then slowly adding the stock solution drop-wise while vortexing.

  • Continue to add the buffer in small increments with continuous mixing until the final concentration is reached.

  • If precipitation still occurs, gentle warming and sonication may help to redissolve the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes wrapped in foil.

  • Store the aliquots at -20°C for short-to-medium-term storage or -80°C for long-term storage.

Protocol 2: Stability Testing of this compound Solutions by HPLC

Objective: To assess the stability of this compound solutions under specific conditions (e.g., temperature, pH, light exposure).

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate (B84403) or formate (B1220265) buffer for MS compatibility)

  • Reference standard of this compound

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system.

  • Inject a freshly prepared solution of the this compound reference standard to determine its retention time and peak area (time zero sample).

  • Subject the test solution to the desired stress condition (e.g., incubate at 37°C, expose to a specific pH, or place under a UV lamp).

  • At predetermined time points, withdraw an aliquot of the stressed solution, dilute it appropriately, and inject it into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use weigh Weigh 1,3,9-TMU dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw Aliquot storage->thaw Single Use dilute Dilute in Buffer thaw->dilute assay Perform Assay dilute->assay

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_logic start Precipitation Observed? check_conc Is Concentration Too High? start->check_conc Yes no_issue No Precipitation start->no_issue No check_ph Is pH Optimal? check_conc->check_ph No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_temp Is Storage Temp Correct? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No correct_temp Correct Storage Temp check_temp->correct_temp No use_cosolvent Use Co-solvent/Organic Stock check_temp->use_cosolvent Yes

Caption: A logical workflow for troubleshooting precipitation issues.

References

Technical Support Center: Quantification of 1,3,9-Trimethyluric Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 1,3,9-Trimethyluric acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound by LC-MS?

A1: The primary challenges in quantifying this compound by LC-MS include:

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma, urine, or tissue homogenates can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3][4][5]

  • Isomeric Separation: this compound has several structural isomers, such as 1,3,7-trimethyluric acid, which may have similar chromatographic behavior and identical mass-to-charge ratios, making their separation and individual quantification challenging.

  • Selection of an Appropriate Internal Standard: The choice of a suitable internal standard that closely mimics the analyte's behavior during sample preparation and analysis is critical for accurate and precise results.[6][7][8][9]

  • Sample Preparation: Inefficient sample cleanup can lead to the introduction of interfering substances into the LC-MS system, causing matrix effects and instrument contamination.

  • Analyte Stability: The stability of this compound in the biological matrix during sample collection, storage, and processing needs to be evaluated to prevent degradation and ensure accurate measurements.

Q2: How can I minimize matrix effects in my assay?

A2: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[2][5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal choice as it will co-elute with the analyte and experience similar matrix effects, thus providing effective normalization.[6][9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[1]

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is highly recommended.[6][9] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[9] This allows for accurate correction of variations in sample recovery and matrix effects. If a SIL-IS is not available, a structurally similar compound that does not co-elute with any endogenous components and has a similar ionization efficiency can be considered, but this is a less ideal option.

Q4: What are the expected mass-to-charge ratios (m/z) for this compound in positive electrospray ionization (ESI)?

A4: this compound has a monoisotopic mass of 210.0753 g/mol . In positive ESI, you can expect to observe the following adducts:

AdductPredicted m/z
[M+H]⁺211.0826
[M+Na]⁺233.0645
[M+K]⁺249.0385
[M+NH₄]⁺228.1091

It is crucial to confirm the predominant adduct in your specific experimental conditions for optimal sensitivity.

II. Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS quantification of this compound.

A. Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Column contamination or degradation. 4. Secondary interactions with the stationary phase.1. Dilute the sample or reduce the injection volume. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Flush the column with a strong solvent or replace the column. 4. Adjust the mobile phase pH or use a different column chemistry.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column aging.1. Ensure proper mobile phase preparation and pump performance. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with quality control samples and replace as needed.
Co-elution with Isomers Isomeric compounds (e.g., 1,3,7-trimethyluric acid) have similar physicochemical properties.1. Optimize the chromatographic gradient to improve resolution. 2. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, HILIC). 3. Adjust the mobile phase pH to potentially alter the ionization state and retention of the isomers.
B. Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal MS parameters (e.g., collision energy, declustering potential). 4. Contaminated ion source.1. Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to promote protonation. 2. Improve sample cleanup or chromatographic separation.[1][5] 3. Perform compound optimization by infusing a standard solution of this compound to determine the optimal MS parameters. 4. Clean the ion source according to the manufacturer's instructions.
High Background Noise 1. Contaminated mobile phase or LC system. 2. In-source fragmentation.1. Use high-purity solvents and additives. Flush the LC system. 2. Optimize source parameters (e.g., temperature, gas flows) to minimize in-source fragmentation.
Inconsistent Analyte/Internal Standard Ratio 1. Differential matrix effects on the analyte and internal standard (if not a SIL-IS). 2. Instability of the analyte or internal standard. 3. Inaccurate pipetting of the internal standard.1. Use a stable isotope-labeled internal standard. 2. Evaluate the stability of both compounds under the experimental conditions. 3. Ensure accurate and consistent addition of the internal standard to all samples.

III. Experimental Protocols

A. Sample Preparation: Protein Precipitation (for Plasma/Serum)

This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS analysis.

B. Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

SPE provides a more thorough cleanup and can be used to concentrate the analyte.

  • Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Load the diluted urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

C. Suggested LC-MS/MS Parameters (to be optimized)

These parameters are based on typical methods for related methylxanthines and should be used as a starting point for method development.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Predicted MRM Transitions for this compound ([M+H]⁺ = 211.1):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
211.1168.120
211.1140.125
211.1112.130

Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard of this compound.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample-Related Issues start Problem Encountered p1 Poor Peak Shape? start->p1 p2 Retention Time Shift? start->p2 p3 Co-elution? start->p3 m1 Low Signal? start->m1 m2 High Background? start->m2 m3 Inconsistent Ratio? start->m3 s1 Matrix Effects? start->s1 s2 Analyte Instability? start->s2 c1_1 Check injection solvent p1->c1_1 c1_2 Optimize gradient p1->c1_2 c2_1 Check pump performance p2->c2_1 c2_2 Verify column temperature p2->c2_2 c3_1 Change column chemistry p3->c3_1 c3_2 Adjust mobile phase pH p3->c3_2 m1_1 Optimize MS parameters m1->m1_1 m1_2 Clean ion source m1->m1_2 m2_1 Use high-purity solvents m2->m2_1 m3_1 Use SIL-IS m3->m3_1 s1_1 Improve sample cleanup s1->s1_1 s2_1 Perform stability tests s2->s2_1

References

Technical Support Center: Overcoming Resistance to 1,3,9-Trimethyluric Acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanisms of action and resistance to 1,3,9-trimethyluric acid in cancer cells is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on established principles of cancer drug resistance and may be adapted to investigate and overcome resistance to this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness[4].

  • Target Alteration: Mutations in the molecular target of this compound could prevent the drug from binding effectively, rendering it inactive.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, promoting cell survival and proliferation[2][5]. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways[6][7].

  • Altered Drug Metabolism: Cancer cells may alter their metabolic processes to inactivate the drug more rapidly.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells resistant to drug-induced cell death[2][8].

  • Enhanced DNA Repair: If the compound induces DNA damage, cancer cells may upregulate DNA repair mechanisms to counteract its effects[3].

Q2: My cancer cell line shows a decreased response to this compound over time. How can I confirm the development of resistance?

A2: To confirm acquired resistance, you can perform the following experiments:

  • Dose-Response Curve Shift: Culture the parental (sensitive) and suspected resistant cells and treat them with a range of this compound concentrations. A rightward shift in the IC50 (half-maximal inhibitory concentration) value for the suspected resistant cells indicates a decreased sensitivity.

  • Clonogenic Survival Assay: This long-term assay assesses the ability of single cells to form colonies after drug treatment. A higher survival fraction in the suspected resistant cells at a given drug concentration confirms resistance.

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or western blotting for cleaved caspase-3 to determine if the resistant cells undergo less apoptosis compared to sensitive cells at the same drug concentration.

Q3: I am observing high variability in my cell viability assay results. What could be the cause?

A3: High variability in cell viability assays can be due to several factors[5]:

  • Inconsistent Cell Seeding: Ensure a uniform cell suspension and consistent seeding density across all wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.

  • Drug Solubilization Issues: Ensure this compound is completely dissolved in its solvent before further dilution in culture medium.

  • Assay Timing: The optimal incubation time with the drug can vary. Perform a time-course experiment to determine the ideal endpoint for your cell line.

Troubleshooting Guides

Problem 1: No clear dose-response curve with this compound.
Possible Cause Troubleshooting Suggestion
Suboptimal Drug Concentration Range Broaden the range of concentrations tested, including both higher and lower doses.[5]
Inappropriate Assay Endpoint Consider using a different viability assay (e.g., CellTiter-Glo® instead of MTT) or a longer incubation time.
Drug Instability Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity The chosen cell line may be intrinsically resistant to the compound. Screen a panel of different cancer cell lines to identify a sensitive model.
Problem 2: Suspected resistant cells do not show a significant IC50 shift.
Possible Cause Troubleshooting Suggestion
Insufficient Drug Exposure Time Resistance may take longer to develop. Continue to culture the cells in the presence of the drug for additional passages.
Heterogeneous Population The cell population may be a mix of sensitive and resistant cells. Perform single-cell cloning to isolate a pure resistant population.
Reversible Resistance The resistance mechanism may be transient. Maintain a low concentration of the drug in the culture medium to sustain the resistant phenotype.
Incorrect Assay for Resistance Mechanism The resistance mechanism might not primarily affect cell viability (e.g., it could be related to migration or invasion). Assess other cellular phenotypes.
Problem 3: Unable to identify the mechanism of resistance.
Possible Cause Troubleshooting Suggestion
Focus on a Single Mechanism Resistance is often multifactorial.[1] Investigate multiple potential mechanisms simultaneously (e.g., drug efflux, bypass pathways, target mutation).
Antibody or Probe Issues in Western Blotting/Flow Cytometry Validate antibodies using positive and negative controls. Ensure probes are not expired and are used at the optimal concentration.
Insufficiently Sensitive Detection Method Use a more sensitive technique. For example, use quantitative PCR (qPCR) to detect changes in gene expression of ABC transporters instead of relying solely on protein-level detection.
Novel Resistance Mechanism The cells may have developed a previously uncharacterized resistance mechanism. Consider using unbiased screening approaches like RNA sequencing or proteomics to identify differentially expressed genes or proteins.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, p-ERK, or a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between sensitive and resistant cells.

Visualizations

Signaling Pathways

G cluster_0 Bypass Signaling Pathways in Drug Resistance RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug 1,3,9-Trimethyluric acid Target Drug Target Drug->Target Inhibition Target->Proliferation

Caption: Potential bypass signaling pathways activated in response to drug-induced inhibition of a primary cell survival pathway.

Experimental Workflow

G start Start with Sensitive Cancer Cell Line culture Continuous Culture with Increasing Concentrations of This compound start->culture isolate Isolate Resistant Clones culture->isolate confirm Confirm Resistance (IC50 Shift, Clonogenic Assay) isolate->confirm characterize Characterize Resistance Mechanisms confirm->characterize efflux Drug Efflux Assays (e.g., Rhodamine 123) characterize->efflux Efflux? pathway Signaling Pathway Analysis (Western Blot, qPCR) characterize->pathway Bypass Pathway? sequencing Target Sequencing characterize->sequencing Target Mutation? overcome Strategies to Overcome Resistance efflux->overcome pathway->overcome sequencing->overcome inhibitors Combination with Bypass Pathway Inhibitors overcome->inhibitors efflux_inhibitors Combination with Efflux Pump Inhibitors overcome->efflux_inhibitors

Caption: A generalized workflow for developing and characterizing resistance to a novel anti-cancer compound.

References

troubleshooting unexpected results in 1,3,9-Trimethyluric acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,9-Trimethyluric acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a trimethylated derivative of uric acid, belonging to the class of organic compounds known as xanthines.[1] It is a purine (B94841) derivative with a ketone group at carbons 2 and 6 of the purine moiety.[1] It has been identified as a component in certain foods like coffee.[1] In research, it has shown potential in vitro cytotoxic activity against various cancer cell lines and exhibits anti-inflammatory effects.[2]

Q2: What are the basic physicochemical properties of this compound?

A2: Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 7464-93-9BiaCrick
Molecular Formula C₈H₁₀N₄O₃BiaCrick
Molecular Weight 210.19 g/mol BiaCrick
Appearance PowderBiaCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.BiaCrick

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to keep this compound desiccated at -20°C.[2] Stock solutions can also be stored at -20°C for several months.[2] To ensure stability, it is advisable to prepare and use solutions on the same day.[2]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, covering solubility, analytical characterization, and cell-based assays.

A. Solubility and Solution Preparation

Q4: I am having trouble dissolving this compound. What can I do?

A4: Low aqueous solubility is a common issue with many purine analogs. Here are some steps to improve solubility:

  • Solvent Selection: this compound is reported to be soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell-based assays, DMSO is a common choice.

  • Warming and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[2]

  • pH Adjustment: The solubility of uric acid and its derivatives can be pH-dependent. For aqueous solutions, adjusting the pH may improve solubility. However, be mindful of the stability of the compound at different pH values.

  • Fresh Preparation: It is recommended to prepare solutions fresh for each experiment to avoid potential precipitation or degradation over time.[2]

Logical Flow for Troubleshooting Solubility Issues

G start Start: Solubility Issue solvent Try alternative organic solvents (DMSO, Dichloromethane) start->solvent warm_sonicate Warm to 37°C and sonicate solvent->warm_sonicate If still insoluble success Compound Dissolved solvent->success If successful ph_adjust Adjust pH of aqueous buffer warm_sonicate->ph_adjust If still insoluble in aqueous buffer warm_sonicate->success If successful fresh_prep Prepare fresh solution ph_adjust->fresh_prep If precipitation occurs on standing ph_adjust->success If successful fail Consult literature for specific solvent systems ph_adjust->fail If still insoluble fresh_prep->success If successful G M [M+H]⁺ m/z = 211.08 M_minus_CH3 [M+H - CH₃]⁺ M->M_minus_CH3 Imidazole_cleavage Imidazole Ring Cleavage Products M->Imidazole_cleavage Pyrimidine_cleavage Pyrimidine Ring Fragmentation (Loss of CO, NCO) M->Pyrimidine_cleavage G seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with this compound adhere->treat incubate Incubate for desired time treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze G purine_analog This compound (Purine Analog) nucleotide_metabolism Nucleotide Metabolism purine_analog->nucleotide_metabolism kinase_signaling Kinase Signaling purine_analog->kinase_signaling purinergic_signaling Purinergic Signaling purine_analog->purinergic_signaling dna_rna DNA/RNA Synthesis nucleotide_metabolism->dna_rna

References

Technical Support Center: Robust Analysis of 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the robust analysis of 1,3,9-trimethyluric acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in method development and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound is a metabolite of caffeine (B1668208). Its analysis is important in pharmacokinetic and metabolomic studies to understand caffeine metabolism and its physiological effects.

Q2: What are the common analytical techniques for this compound analysis?

A2: The most common and robust analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.

Q3: What are the key challenges in analyzing this compound?

A3: Key challenges include:

  • Isomer Separation: Separating this compound from its isomers, such as 1,3,7-trimethyluric acid, can be challenging and requires optimized chromatographic conditions.

  • Matrix Effects: When analyzing biological samples like plasma or urine, endogenous compounds can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Low Concentrations: As a minor metabolite of caffeine, this compound may be present at low concentrations, requiring highly sensitive analytical methods.

Q4: How should I prepare my samples for analysis?

A4: Sample preparation depends on the matrix:

  • Plasma/Serum: Protein precipitation is a common first step, often followed by solid-phase extraction (SPE) for cleanup and concentration of the analyte.

  • Urine: A simple "dilute-and-shoot" approach, where the urine sample is diluted with a suitable buffer or mobile phase, is often sufficient.

Q5: How should I store my samples and standards?

A5: Stock solutions of this compound should be stored at -20°C or below for long-term stability. When preparing working solutions, it is recommended to prepare them fresh on the day of analysis. If short-term storage is necessary, keep them refrigerated at 2-8°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

HPLC and LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the HPLC column.- Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups.- Employ a column with end-capping or a base-deactivated stationary phase.- Consider using a different organic modifier in the mobile phase.
Column overload.- Reduce the injection volume or dilute the sample.
Extra-column dead volume.- Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Inconsistent Retention Times Inadequate column equilibration.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods.
Mobile phase composition variability.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature fluctuations.- Use a column oven to maintain a constant temperature.
Low Signal Intensity (LC-MS/MS) Ion suppression due to matrix effects.- Improve sample cleanup using solid-phase extraction (SPE).- Adjust the chromatography to separate this compound from co-eluting matrix components.- Use a stable isotope-labeled internal standard.
Suboptimal mass spectrometer settings.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).- Perform a compound-specific optimization to determine the optimal precursor and product ions (MRM transitions) and collision energy.
No Peak Detected Incorrect MRM transitions.- Verify the precursor and product ions for this compound. For positive ion mode, the precursor ion is expected to be [M+H]+ at m/z 211.1. Product ions will need to be determined experimentally.
Analyte degradation.- Ensure proper sample storage and handling. Prepare fresh standards and samples.
Difficulty Separating Isomers Insufficient chromatographic resolution.- Use a longer HPLC column or a column with a smaller particle size.- Optimize the mobile phase gradient to be shallower, allowing more time for separation.- Experiment with different stationary phases (e.g., phenyl-hexyl instead of C18).

Experimental Protocols

Sample Preparation from Human Plasma
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for this compound Analysis
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
8.095
9.095
9.15
12.05
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters (Example for Positive Ion Mode):

ParameterSetting
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 211.1
Product Ion (Q3) To be determined experimentally
Collision Energy (CE) To be optimized
Dwell Time 100 ms

Note: The product ion and collision energy must be optimized for your specific instrument and compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₁₀N₄O₃
Molecular Weight 210.19 g/mol
CAS Number 7464-93-9
Table 2: Example LC-MS/MS Method Validation Parameters (Hypothetical)
ParameterTarget Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine Caffeine->Theobromine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2 TMU_137 1,3,7-Trimethyluric Acid Caffeine->TMU_137 CYP2E1, CYP3A4 TMU_139 This compound Caffeine->TMU_139 Minor Pathway

Caption: Simplified metabolic pathway of caffeine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Gradient Gradient Elution Injection->Gradient Detection MS/MS Detection (MRM) Gradient->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

enhancing the signal-to-noise ratio for 1,3,9-Trimethyluric acid in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 1,3,9-Trimethyluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the signal-to-noise ratio and achieve reliable quantification of this compound in your experiments.

Troubleshooting Guide

Low signal-to-noise (S/N) is a common challenge in the analysis of polar molecules like this compound. The following table outlines potential causes and solutions to common issues encountered during LC-MS/MS analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal Intensity • Inefficient ionization of this compound.• Suboptimal ESI source parameters.• Analyte concentration is too low.• Inappropriate mobile phase composition.• Optimize ESI source parameters (capillary voltage, gas flow, temperature).• Consider using a mobile phase with a lower percentage of organic solvent at the start of the gradient to improve retention on a reversed-phase column.• Concentrate the sample prior to injection.• Ensure the mobile phase pH is suitable for protonation (positive ion mode).
High Background Noise • Contamination from sample matrix, solvents, or LC system.• Non-volatile salts in the mobile phase or sample.• Column bleed.• Use high-purity LC-MS grade solvents and additives.• Incorporate a robust sample cleanup procedure (e.g., SPE, LLE).• Flush the LC system and clean the ion source.• Use volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate.
Poor Peak Shape (Tailing, Fronting, or Splitting) • Column overload.• Secondary interactions with the stationary phase.• Inappropriate injection solvent.• Poor column equilibration.• Dilute the sample.• Add a small amount of a competing agent to the mobile phase.• Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.• Increase the column equilibration time between injections.
Inconsistent Retention Time • Fluctuations in mobile phase composition or flow rate.• Column degradation.• Temperature fluctuations.• Prepare fresh mobile phase and ensure proper pump performance.• Replace the column if it has degraded.• Use a column oven to maintain a stable temperature.
Signal Suppression or Enhancement (Matrix Effects) • Co-eluting endogenous compounds from the sample matrix interfering with ionization.• Improve chromatographic separation to resolve this compound from interfering matrix components.• Implement a more effective sample cleanup method.• Use a matrix-matched calibration curve or an isotopically labeled internal standard for quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound?

A1: Due to the presence of multiple nitrogen atoms that can be protonated, this compound is expected to ionize well in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ would be the primary precursor ion.

Q2: I am not seeing any signal for my this compound standard. What should I check first?

A2: First, confirm that the mass spectrometer is tuned and calibrated for the mass range of interest. Ensure that your standard is prepared correctly and at a detectable concentration. Verify that the ESI source is spraying properly and that the LC system is delivering mobile phase to the mass spectrometer. Check the instrument method to ensure the correct precursor ion m/z is being targeted in the scan or MRM settings.

Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples like plasma or urine?

A3: Minimizing matrix effects is crucial for accurate quantification.[1] Several strategies can be employed:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components. For plasma samples, protein precipitation is a common first step.

  • Chromatographic Separation: Optimize your LC method to achieve good separation of this compound from co-eluting matrix components.

  • Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled this compound) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.

Q4: What are the expected MRM transitions for this compound?

A4: The exact MRM (Multiple Reaction Monitoring) transitions should be empirically determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan on the protonated precursor ion. However, based on the structure of methylated xanthines, common fragmentation pathways involve the loss of methyl groups and cleavage of the purine (B94841) ring structure.

Predicted MRM Transitions for this compound (Precursor Ion [M+H]⁺: m/z 211.08)

Precursor Ion (m/z)Product Ion (m/z)Putative Neutral Loss
211.08183.08CO
211.08168.06CO + CH₃
211.08140.06Further ring cleavage

Note: These are predicted transitions and should be confirmed experimentally on your specific instrument.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is a general guideline for the extraction of this compound from human plasma.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (containing an internal standard if used).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge again to pellet any remaining particulates.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Nebulizer Gas 35 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 300°C
MRM Transitions To be optimized experimentally (see FAQ 4 for predicted values)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Vial centrifuge2->vial lcms LC-MS/MS System vial->lcms data Data Acquisition (MRM Mode) lcms->data processing Data Processing (Quantification) data->processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Poor S/N Ratio q1 Is the signal intensity low? start->q1 q2 Is the background noise high? start->q2 q1->q2 No sol1 Optimize ESI Source Check Sample Concentration Adjust Mobile Phase q1->sol1 Yes sol2 Use High-Purity Solvents Improve Sample Cleanup Clean Ion Source q2->sol2 Yes end Improved S/N Ratio sol1->end sol2->end

Caption: Troubleshooting decision tree for poor S/N ratio.

References

Validation & Comparative

Validating the Cytotoxic Activity of 1,3,9-Trimethyluric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activity of 1,3,9-Trimethyluric acid against other relevant compounds. The information is compiled to facilitate research and development in oncology and related fields, offering a side-by-side look at efficacy, alongside detailed experimental protocols and potential mechanisms of action.

Comparative Cytotoxicity Data

The in vitro cytotoxic potential of this compound has been demonstrated against a panel of human cancer cell lines. The following table summarizes its reported half-maximal inhibitory concentration (IC50) values and compares them with those of other methylxanthines and established purine (B94841) analog chemotherapeutic agents.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7 Breast Cancer 1-3 [1]
SH-SY5Y Neuroblastoma 1-3 [1]
A549 Non-Small Cell Lung Cancer 1-3 [1]
HEPG2 Liver Cancer 1-3 [1]
CaffeineT24Bladder TumorEnhances cisplatin (B142131) cytotoxicity at 1 mM
TheophyllineAML12Mouse Hepatocytes25-125
7-MethylxanthinefR2Normal Breast Epithelial>1700 (305.5 µg/mL)
C6 GliomaRat Brain Glioma>4000 (721 µg/mL)
6-Mercaptopurine (6-MP)VariousLeukemiaVaries
AzathioprineVariousVariousVaries (pro-drug of 6-MP)

Experimental Protocols

The following is a representative protocol for determining the cytotoxic activity of a compound like this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for Cytotoxicity Screening

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HEPG2, SH-SY5Y) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested from sub-confluent cultures using trypsin-EDTA.

  • A cell suspension is prepared, and cells are counted using a hemocytometer or an automated cell counter.

  • Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations for testing.

  • The medium from the seeded plates is gently aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.

  • Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration and wells with medium alone (blank) are also included.

  • The plates are incubated for 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treat Cells (48-72h Incubation) seeding->treatment compound_prep Prepare 1,3,9-Trimethyluric Acid Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization readout Measure Absorbance (570 nm) solubilization->readout calculation Calculate % Cell Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

Plausible Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound-induced cytotoxicity has not been fully elucidated, its structural similarity to other purine analogs suggests a potential mechanism involving the induction of apoptosis. Purine analogs are known to interfere with nucleic acid synthesis and can trigger programmed cell death through intrinsic (mitochondrial) or extrinsic pathways. The diagram below illustrates a plausible intrinsic apoptotic pathway that could be activated by this compound.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion tm_acid This compound dna_damage DNA Damage / Metabolic Stress tm_acid->dna_damage bax Bax dna_damage->bax cyto_c Cytochrome c bax->cyto_c release bcl2 Bcl-2 bcl2->bax inhibits apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Plausible intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax. This disrupts the mitochondrial membrane and releases cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Disclaimer: The signaling pathway presented is a plausible model based on the known mechanisms of similar compounds and requires specific experimental validation for this compound.

References

A Comparative Analysis of 1,3,9-Trimethyluric Acid and Other Methyluric Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical and biological properties of 1,3,9-trimethyluric acid and other significant methyluric acids, including 1-methyluric acid, 7-methyluric acid, 9-methyluric acid, and 1,3,7-trimethyluric acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective data and relevant experimental methodologies.

Physicochemical and Biological Properties

The following table summarizes the key physicochemical and biological properties of this compound and other selected methyluric acids. This data has been compiled from various scientific databases and literature sources.

PropertyThis compound1-Methyluric Acid7-Methyluric Acid9-Methyluric Acid1,3,7-Trimethyluric Acid
Molecular Formula C₈H₁₀N₄O₃[1]C₆H₆N₄O₃C₆H₆N₄O₃C₆H₆N₄O₃C₈H₁₀N₄O₃[2]
Molecular Weight ( g/mol ) 210.19182.14182.1182.14210.19[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone5 mg/mL in water[1]Sparingly soluble in aqueous buffers; ~20 mg/mL in DMSO, ~5 mg/mL in dimethyl formamide[3]0.021 mg/mL at 25 °C[4]Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2)[5]
Biological Source Natural alkaloid found in the marine sponge Amphimedon viridis and as a metabolite in certain caffeine-producing plants.[6]Metabolite of caffeine (B1668208) and theophylline.[7]Metabolite of caffeine.[8]A naturally occurring purine (B94841) alkaloid.[4]A minor metabolite of caffeine in humans.[9]
Biological Activity Exhibits in vitro cytotoxic activity against various cancer cell lines (MCF-7, SHSY5Y, A549, HEPG2) with IC50 values in the range of 1-3 µM. Shows anti-inflammatory effects in LPS-induced murine macrophages.[6]Acts on the urinary bladder mucosa and can increase serum glucose, insulin, triglyceride, and cholesterol levels.[5]Can be detected in uric acid stones.[3]Shares structural similarities with other polymethylated uric acids involved in plant alkaloid metabolism.[4]Scavenges hydroxyl radicals and inhibits lipid peroxidation in vitro.[5]

Metabolic Pathways of Methylxanthines

Methyluric acids are primarily known as metabolites of methylxanthines, such as caffeine. The metabolic pathway of caffeine is complex and involves several cytochrome P450 enzymes, leading to the formation of various methylxanthines and subsequently methyluric acids. Understanding this pathway is crucial for studying the pharmacokinetics and physiological effects of these compounds.

CaffeineMetabolism cluster_caffeine_metabolites Primary Metabolites cluster_secondary_metabolites Secondary Metabolites cluster_uric_acid_derivatives Methyluric Acids Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (80%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP2E1 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 TMU 1,3,7-Trimethyluric Acid Caffeine->TMU CYP3A4 AFMU 5-Acetylamino-6-formylamino- 3-methyluracil Paraxanthine->AFMU MX1 1-Methylxanthine Paraxanthine->MX1 MX7 7-Methylxanthine Paraxanthine->MX7 Theobromine->MX7 MX3 3-Methylxanthine Theobromine->MX3 Theophylline->MX1 DMU13 1,3-Dimethyluric Acid Theophylline->DMU13 MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase MU7 7-Methyluric Acid MX7->MU7 Xanthine Oxidase UricAcid Uric Acid

Caffeine Metabolism Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of methyluric acids.

Simultaneous Determination of Methyluric Acids by RP-HPLC

This method allows for the simultaneous analysis of five methyluric acids: 7-methyluric acid (7-MU), 1-methyluric acid (1-MU), 1,3-dimethyluric acid (1,3-DMU), 1,7-dimethyluric acid (1,7-DMU), and 1,3,7-trimethyluric acid (1,3,7-TMU) in biological fluids.[7][10]

a. Sample Preparation (Solid Phase Extraction - SPE) [7][10]

  • Condition an Oasis HLB cartridge with 1 mL of methanol (B129727) followed by 1 mL of distilled water.

  • Load 40 µL of blood serum or 100 µL of urine onto the cartridge.

  • Wash the cartridge with 1 mL of distilled water.

  • Elute the methyluric acids with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC Conditions [7][10]

  • Column: Octylsilica, MZ-Kromasil, 5 µm, 250 x 4 mm i.d.[7][10]

  • Mobile Phase: A multi-linear gradient elution with a mixture of acetate buffer (pH 3.5) and methanol. The gradient starts at a volume ratio of 95:5 (acetate buffer:methanol) and changes to 30:70 over 15 minutes.[7][10]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.[7][10]

  • Detection: UV-visible detector at 280 nm.[7][10]

  • Internal Standard: Isocaffeine at a concentration of approximately 8 ng/µL.[7][10]

In Vitro Cytotoxicity Assay

This protocol is based on the reported activity of this compound against various cancer cell lines.[6]

a. Cell Culture

  • Culture human cancer cell lines (e.g., MCF-7, SHSY5Y, A549, HEPG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

b. Cytotoxicity Assay (MTT Assay)

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the methyluric acid derivatives (e.g., from 0.1 to 10 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay

This protocol is based on the reported anti-inflammatory effects of this compound in a murine macrophage model.[6]

a. Cell Culture

  • Culture murine macrophage cell line J774 in DMEM supplemented with 10% FBS and antibiotics.

b. Nitric Oxide (NO) Production Assay

  • Seed J774 cells in a 96-well plate and pre-treat with different concentrations of methyluric acids (e.g., 100-1000 nM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration (as an indicator of NO production) using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of different methyluric acids, from initial characterization to the evaluation of their biological activities.

ComparativeAnalysisWorkflow cluster_characterization Physicochemical Characterization cluster_in_vitro In Vitro Performance cluster_biological_activity Biological Activity Screening Solubility Solubility Assessment MetabolicStability Metabolic Stability (Liver Microsomes) Solubility->MetabolicStability Purity Purity Analysis (HPLC) Structure Structural Confirmation (NMR, MS) Purity->Structure Structure->Solubility ProteinBinding Plasma Protein Binding MetabolicStability->ProteinBinding EnzymeInhibition Enzyme Inhibition Assays ProteinBinding->EnzymeInhibition Cytotoxicity Cytotoxicity (Cancer Cell Lines) EnzymeInhibition->Cytotoxicity AntiInflammatory Anti-inflammatory Activity Cytotoxicity->AntiInflammatory Antioxidant Antioxidant Capacity AntiInflammatory->Antioxidant Comparison Comparative Data Analysis Antioxidant->Comparison Start Methyluric Acid Derivatives Start->Purity

Comparative Analysis Workflow

References

A Comparative Guide to the Bioactivity of 1,3,9-Trimethyluric Acid and 1,3,7-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two structurally similar methyluric acids: 1,3,9-trimethyluric acid and 1,3,7-trimethyluric acid. The information presented is based on available experimental data to assist researchers in evaluating their potential as pharmacological agents.

Introduction

This compound and 1,3,7-trimethyluric acid are methylated derivatives of uric acid. 1,3,7-Trimethyluric acid, also known as caffeine, is a widely consumed psychoactive substance and a well-studied adenosine (B11128) receptor antagonist.[1] In contrast, this compound is a less common isomer, and its biological activities are not as extensively characterized. This guide aims to collate and compare the known bioactivities of these two molecules, providing a valuable resource for researchers in pharmacology and drug discovery.

Comparative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivities of this compound and 1,3,7-trimethyluric acid. Direct comparative studies are limited; therefore, data from separate experiments are presented.

BioactivityThis compound1,3,7-Trimethyluric AcidReference Compound
Cytotoxicity MCF-7 (Breast Cancer): IC50 in the range of 1-3 µMSH-SY5Y (Neuroblastoma): IC50 in the range of 1-3 µMA549 (Lung Cancer): IC50 in the range of 1-3 µMHepG2 (Liver Cancer): IC50 in the range of 1-3 µMData not readily available.Doxorubicin (Positive Control for Cytotoxicity): IC50 values are typically in the nanomolar to low micromolar range depending on the cell line.
Anti-inflammatory Activity Inhibition of LPS-induced Nitric Oxide (NO) Production in J774 Macrophages: Shows promising effects in the concentration range of 100-1000 nM.Data not readily available for direct anti-inflammatory assays.L-NMMA (Positive Control for NO inhibition): IC50 values are typically in the low micromolar range.
Antioxidant Activity Data not readily available.Hydroxyl Radical Scavenging: Effective scavenger.Inhibition of Lipid Peroxidation: Potent inhibitor of H2O2 and ozone-induced lipid peroxidation in human erythrocyte membranes.[2]Trolox (Standard Antioxidant): IC50 values for radical scavenging are typically in the low micromolar range.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these findings.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.[1][3][4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or 1,3,7-trimethyluric acid and incubate for 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This protocol assesses the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the acidic environment of the Griess reagent, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.[5][6]

Procedure:

  • Cell Seeding: Seed RAW 264.7 or J774 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Antioxidant Assay (Hydroxyl Radical Scavenging)

This assay evaluates the ability of the compounds to scavenge hydroxyl radicals, a highly reactive oxygen species.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is used to generate hydroxyl radicals. The scavenging activity of the test compound is measured by its ability to compete with a detector molecule (e.g., deoxyribose or salicylate) for the hydroxyl radicals, thereby inhibiting the degradation or hydroxylation of the detector molecule.[7][8]

Procedure (using salicylate (B1505791) as a detector):

  • Reaction Mixture Preparation: In a tube, mix the test compound at various concentrations, 10 mM FeSO₄, 10 mM EDTA, and 10 mM sodium salicylate in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Initiation: Add 10 mM H₂O₂ to initiate the Fenton reaction.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Reaction Termination and Color Development: Stop the reaction by adding acid (e.g., HCl). The hydroxylated salicylate product can be measured spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the detected product (e.g., 510 nm for dihydroxybenzoic acid).

  • Data Analysis: Calculate the percentage of hydroxyl radical scavenging activity compared to a control without the scavenger.

Antioxidant Assay (Inhibition of Lipid Peroxidation - TBARS Assay)

This assay measures the ability of a compound to inhibit lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a red-colored complex that can be measured spectrophotometrically.[9][10][11]

Procedure:

  • Induction of Lipid Peroxidation: Induce lipid peroxidation in a biological sample (e.g., erythrocyte membranes, tissue homogenates, or liposomes) using an oxidizing agent such as hydrogen peroxide, ozone, or an iron/ascorbate system.

  • Compound Treatment: Incubate the biological sample with and without the test compound at various concentrations.

  • TBARS Reaction:

    • To the reaction mixture, add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).

    • Heat the mixture at 95°C for 60 minutes.

  • Extraction: After cooling, extract the red MDA-TBA adduct into an organic solvent (e.g., n-butanol).

  • Absorbance Measurement: Measure the absorbance of the organic phase at 532 nm.

  • Data Analysis: Calculate the percentage of inhibition of lipid peroxidation compared to the control without the test compound.

Signaling Pathways and Mechanisms of Action

This compound: Potential Cytotoxic and Anti-inflammatory Pathways

The precise molecular mechanisms underlying the bioactivity of this compound are not yet fully elucidated. However, based on its observed cytotoxic and anti-inflammatory effects, several signaling pathways are likely involved.

The cytotoxic activity against cancer cells suggests the induction of apoptosis . This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway. Key events in these pathways include the activation of caspases, changes in mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway 1_3_9_TMU This compound Mitochondria Mitochondria 1_3_9_TMU->Mitochondria Induces stress Death_Receptors Death Receptors (e.g., Fas, TNFR1) 1_3_9_TMU->Death_Receptors May activate Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by this compound.

The anti-inflammatory activity, specifically the inhibition of NO production, points towards the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Inhibition of the NF-κB pathway would lead to decreased iNOS expression and consequently, reduced NO production.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production 1_3_9_TMU This compound 1_3_9_TMU->IKK Inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

1,3,7-Trimethyluric Acid: Adenosine Receptor Antagonism and Antioxidant Mechanisms

1,3,7-Trimethyluric acid is a major metabolite of caffeine. Caffeine is a well-known non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃).[1] While direct studies on the adenosine receptor binding affinity of 1,3,7-trimethyluric acid are not as extensive as for caffeine, its structural similarity suggests it may retain some activity at these receptors. Antagonism of adenosine receptors, particularly A₁ and A₂A receptors in the central nervous system, is responsible for the stimulant effects of caffeine.

adenosine_receptor_antagonism Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, etc.) Adenosine->Adenosine_Receptor Binds and activates Cellular_Response Cellular Response (e.g., decreased neuronal activity) Adenosine_Receptor->Cellular_Response 1_3_7_TMU 1,3,7-Trimethyluric Acid (Caffeine) 1_3_7_TMU->Adenosine_Receptor Blocks binding

Caption: Mechanism of adenosine receptor antagonism by xanthines like caffeine.

The antioxidant activity of 1,3,7-trimethyluric acid is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. As a uric acid derivative, it can donate electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage.

antioxidant_mechanism ROS Reactive Oxygen Species (e.g., •OH) Cellular_Macromolecules Cellular Macromolecules (Lipids, Proteins, DNA) ROS->Cellular_Macromolecules Attacks Neutralized_Product Neutralized Product ROS->Neutralized_Product Forms Oxidative_Damage Oxidative Damage Cellular_Macromolecules->Oxidative_Damage 1_3_7_TMU 1,3,7-Trimethyluric Acid 1_3_7_TMU->ROS Scavenges

Caption: Antioxidant mechanism of 1,3,7-trimethyluric acid via ROS scavenging.

Conclusion

This comparative guide highlights the distinct and potentially valuable bioactivities of this compound and 1,3,7-trimethyluric acid. This compound emerges as a compound of interest for its cytotoxic effects against various cancer cell lines and its anti-inflammatory properties. In contrast, 1,3,7-trimethyluric acid, a well-known metabolite of caffeine, demonstrates significant antioxidant capabilities.

Further research is warranted to directly compare the potencies of these two isomers in various biological assays and to fully elucidate their mechanisms of action. Such studies will be crucial in determining their potential for development as therapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for future investigations in this promising area of research.

References

A Comparative Study of 1,3,9-Trimethyluric Acid and Caffeine Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 1,3,9-trimethyluric acid and the primary metabolites of caffeine (B1668208), with a focus on 1,3,7-trimethyluric acid. It is intended for researchers, scientists, and drug development professionals interested in the metabolism and analysis of methylxanthines. This document summarizes key metabolic pathways, presents available quantitative data, and details experimental protocols for the analysis of these compounds.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance that undergoes extensive metabolism in the liver. This process, primarily mediated by the cytochrome P450 enzyme CYP1A2, results in the formation of various metabolites, including dimethylxanthins (paraxanthine, theobromine (B1682246), and theophylline) and a smaller fraction of trimethyluric acid. The primary trimethyluric acid metabolite of caffeine is 1,3,7-trimethyluric acid. Its isomer, this compound, is a naturally occurring xanthine (B1682287) found in some plants, such as coffee, but is not considered a significant metabolite of caffeine in humans. This guide will delve into a comparative analysis of these compounds.

Metabolic Pathways

Caffeine is metabolized in the liver through a series of demethylation and oxidation reactions. The main metabolic pathway involves the removal of a methyl group to form one of three dimethylxanthines: paraxanthine (B195701) (approximately 84%), theobromine (approximately 12%), and theophylline (B1681296) (approximately 4%). A minor pathway involves the oxidation of caffeine at the C-8 position to form 1,3,7-trimethyluric acid.[1]

The metabolic fate of this compound in humans has not been extensively studied, as it is not a known major metabolite of caffeine. It is primarily encountered as an exogenous compound from dietary sources.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) TMU 1,3,7-Trimethyluric Acid Caffeine->TMU Minor Pathway (Oxidation) Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Figure 1: Simplified metabolic pathway of caffeine.

Comparative Data

The following table summarizes the available information for 1,3,7-trimethyluric acid and caffeine. Due to the lack of data on this compound as a human metabolite, a direct comparison of its pharmacokinetic properties is not possible.

Property1,3,7-Trimethyluric AcidCaffeine
Molar Mass 210.19 g/mol [2]194.19 g/mol
Formula C₈H₁₀N₄O₃[2]C₈H₁₀N₄O₂
Metabolic Origin Minor metabolite of caffeine[1]Parent compound
Primary Metabolizing Enzymes N/A (as a metabolite)CYP1A2[1]
Known Physiological Effects Limited data availableStimulant, adenosine (B11128) receptor antagonist
Presence in Biological Samples Urine, bloodUrine, blood, saliva

Experimental Protocols

The analysis of caffeine and its metabolites in biological matrices is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of these compounds.

Protocol: Analysis of Caffeine and Metabolites in Urine by HPLC-MS/MS

This protocol provides a general framework for the analysis of caffeine and its metabolites, including 1,3,7-trimethyluric acid, in human urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean tube.

  • Perform a dilution of the urine sample (e.g., 1:10) with a suitable buffer (e.g., 0.1% formic acid in water).

  • Add an internal standard solution containing isotopically labeled analogs of the target analytes (e.g., ¹³C₃-caffeine, ¹³C-1,3,7-trimethyluric acid). The use of 1,3,9-trimethylxanthine as an internal standard has also been reported, highlighting its analytical distinction from caffeine.[3]

  • Vortex the final mixture before injection into the HPLC system.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized for maximum sensitivity and specificity. For example:

    • Caffeine: m/z 195.1 → 138.1

    • 1,3,7-Trimethyluric Acid: m/z 211.1 → 168.1

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Dilute Dilution & Internal Standard Addition Centrifuge->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Figure 2: General workflow for the analysis of caffeine metabolites.

Conclusion

The metabolism of caffeine is a well-characterized process leading to the formation of several key metabolites, including 1,3,7-trimethyluric acid. In contrast, this compound, while structurally similar, is not a recognized human metabolite of caffeine and its biological fate remains largely unexplored. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of caffeine and its known metabolites in biological samples, which is crucial for pharmacokinetic studies and clinical research. Future research is needed to elucidate the potential physiological effects and metabolic pathways of exogenously consumed this compound.

References

Comparative Efficacy of 1,3,9-Trimethyluric Acid and its Potential Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological efficacy of 1,3,9-trimethyluric acid and explores the potential efficacy of its structural analogs based on established structure-activity relationships within the broader class of xanthine (B1682287) alkaloids. While direct experimental data on a wide range of this compound analogs is limited in publicly available literature, this guide synthesizes existing knowledge to inform future research and drug development efforts.

Overview of this compound

This compound is a purine (B94841) alkaloid that has demonstrated notable in vitro biological activities.[1] Primarily, it exhibits cytotoxic effects against various cancer cell lines and possesses anti-inflammatory properties. These activities position this compound as a potential scaffold for the development of novel therapeutic agents.

Efficacy of this compound: Experimental Data

Quantitative data on the efficacy of this compound is summarized in the table below.

CompoundBiological ActivityCell Line / ModelEfficacy MetricValue
This compound CytotoxicityBreast Cancer (MCF-7)IC501-3 µM
CytotoxicityNeuroblastoma (SH-SY5Y)IC501-3 µM
CytotoxicityNon-small cell lung cancer (A549)IC501-3 µM
CytotoxicityLiver Cancer (HepG2)IC501-3 µM
Anti-inflammatoryLPS-induced murine macrophages (J774)Effective Concentration100-1000 nM

Structural Analogs and Predicted Efficacy

Modifications at the 8-Position

The C8 position of the xanthine scaffold is a common site for modification to modulate pharmacological activity.[2][6][7] Introduction of various substituents at this position can influence potency and selectivity for different biological targets. For instance, substitution with aryl or heterocyclic moieties has been shown to enhance the antiproliferative activity of some xanthine derivatives.[6]

Modifications at the N1, N3, and N7/N9 Positions

The methylation pattern on the xanthine nucleus significantly impacts its pharmacological profile.[2] Altering the alkyl groups at the N1, N3, and N9 positions can affect solubility, metabolism, and receptor affinity. For example, in the broader class of xanthines, the nature of the substituents at N1 and N3 can influence their activity as adenosine (B11128) receptor antagonists or phosphodiesterase inhibitors, which are key mechanisms for their anti-inflammatory and other effects.[8] The differential effects of methyl group placement are evident when comparing the pharmacological profiles of caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246).[4][9]

Signaling Pathways and Experimental Workflows

General Anti-inflammatory Signaling of Purine Alkaloids

Many purine alkaloids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A generalized pathway is depicted below.

G Potential Anti-inflammatory Signaling of Purine Alkaloids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK pathways) Receptor->Signaling_Cascade Initiates Purine_Alkaloid Purine Alkaloid (e.g., this compound) Purine_Alkaloid->Signaling_Cascade Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor Activates Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6) Signaling_Cascade->Proinflammatory_Mediators Upregulates

Caption: Generalized signaling pathway for the anti-inflammatory action of purine alkaloids.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of chemical compounds against cancer cell lines.

G Experimental Workflow for In Vitro Cytotoxicity Assay Start Start Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Start->Cell_Culture Seeding Seed Cells in Microplates Cell_Culture->Seeding Treatment Treat with Test Compounds (e.g., this compound Analogs) at various concentrations Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Measure Absorbance/Fluorescence and Calculate IC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

References

A Mechanistic Comparison of the Anti-inflammatory Effects of 1,3,7-Trimethyluric Acid, Ibuprofen, and Prednisolone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Initial Note on 1,3,9-Trimethyluric Acid: Comprehensive searches for the anti-inflammatory properties of this compound did not yield specific experimental data. This guide will proceed with a mechanistic comparison of the closely related and more extensively studied isomer, 1,3,7-Trimethyluric acid , a primary metabolite of caffeine (B1668208). This compound belongs to the methylxanthine class, which is known to possess anti-inflammatory properties. The following sections compare the anti-inflammatory mechanisms of methylxanthines (as a proxy for 1,3,7-Trimethyluric acid) with the well-established drugs Ibuprofen and Prednisolone.

Quantitative Data Comparison

A direct quantitative comparison of the anti-inflammatory potency of 1,3,7-Trimethyluric acid with Ibuprofen and Prednisolone is challenging due to the lack of publicly available IC50 values or equivalent metrics for 1,3,7-Trimethyluric acid in key anti-inflammatory assays. However, for context, representative inhibitory concentrations for Ibuprofen and a related corticosteroid are provided below.

CompoundTargetAssayIC50 (µM)
Ibuprofen COX-1Ovine COX-1 Inhibition~0.29[1]
COX-1Human Platelet Assay1.4 ± 0.4[1]
COX-1Selective COX Inhibitor Assay13[2]
COX-2Selective COX Inhibitor Assay370[2]
(S)-(+)-IbuprofenCOX-12.9[3]
(S)-(+)-IbuprofenCOX-21.1[3]
Dexamethasone (corticosteroid similar to Prednisolone)COX-2Human Articular Chondrocytes0.0073[4]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of 1,3,7-Trimethyluric acid (representing methylxanthines), Ibuprofen, and Prednisolone are mediated through distinct molecular pathways.

1,3,7-Trimethyluric Acid (Methylxanthine): The anti-inflammatory actions of methylxanthines like caffeine and its metabolites are broad and not fully elucidated. However, they are known to involve the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Additionally, some methylxanthines act as adenosine receptor antagonists, which can also contribute to their anti-inflammatory profile.

Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] The inhibition of COX-2 is largely responsible for its anti-inflammatory effects.[2]

Prednisolone: Prednisolone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects through multiple mechanisms. It binds to cytosolic glucocorticoid receptors, and this complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as the COX-2 enzyme.[6] Prednisolone also inhibits phospholipase A2, an enzyme upstream of the arachidonic acid cascade, thereby blocking the production of both prostaglandins and leukotrienes.[6]

Signaling Pathway and Experimental Workflow Diagrams

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Stimulus Stimulus TLR4 Toll-like Receptor 4 Stimulus->TLR4 NF_kB_Pathway NF-κB Signaling TLR4->NF_kB_Pathway MAPK_Pathway MAPK Signaling TLR4->MAPK_Pathway PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Gene_Expression Pro-inflammatory Gene Expression NF_kB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Glucocorticoid_Receptor Glucocorticoid Receptor Glucocorticoid_Receptor->Gene_Expression Inhibition Gene_Expression->COX_Enzymes Induction of COX-2 Cytokines TNF-α, IL-6, etc. Gene_Expression->Cytokines Cytokines->Inflammation Prednisolone Prednisolone Prednisolone->PLA2 Inhibition Prednisolone->Glucocorticoid_Receptor Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibition Methylxanthines 1,3,7-Trimethyluric Acid (Methylxanthine) Methylxanthines->Cytokines Inhibition of production Experimental_Workflow cluster_tnf LPS-Induced TNF-α Inhibition Assay cluster_cox COX-2 Inhibition Assay Cell_Culture Culture Macrophages (e.g., RAW 264.7) Pre_incubation Pre-incubate cells with Test Compound Cell_Culture->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Incubation Incubate for 4-24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α by ELISA Supernatant_Collection->ELISA Data_Analysis_TNF Calculate % Inhibition and IC50 ELISA->Data_Analysis_TNF Enzyme_Prep Prepare purified COX-2 enzyme Incubate_Inhibitor Incubate enzyme with Test Compound Enzyme_Prep->Incubate_Inhibitor Add_Substrate Add Arachidonic Acid Incubate_Inhibitor->Add_Substrate Reaction Allow reaction to proceed Add_Substrate->Reaction Stop_Reaction Stop reaction Reaction->Stop_Reaction Quantify_Product Quantify Prostaglandin E2 (e.g., by EIA) Stop_Reaction->Quantify_Product Data_Analysis_COX Calculate % Inhibition and IC50 Quantify_Product->Data_Analysis_COX

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods relevant to the quantification of 1,3,9-Trimethyluric acid, a xanthine (B1682287) derivative of interest in various biomedical research fields. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents a detailed analysis of methods validated for its structural isomer, 1,3,7-Trimethyluric acid. The presented methodologies, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are highly adaptable for the specific quantification of this compound.

This document outlines the critical parameters for method validation in accordance with international guidelines, offers detailed experimental protocols, and provides a framework for the cross-validation of different analytical techniques.

Data Presentation: Comparison of Analytical Methods for Xanthine Derivatives

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the simultaneous determination of caffeine (B1668208) and its metabolites, including 1,3,7-Trimethyluric acid, in rat plasma. This data serves as a strong benchmark for establishing a validated method for this compound.

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for 1,3,7-Trimethyluric Acid in Rat Plasma

Validation ParameterPerformance Characteristic
Linearity Range 2.5 - 1200 ng/mL
Accuracy Within ±15% of the nominal concentration
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15%
Lower Limit of Quantification (LLOQ) 2.5 ng/mL
Selectivity No significant interference at the retention time of the analyte
Matrix Effect Controlled and compensated for by use of an internal standard
Recovery Consistent, precise, and reproducible

Experimental Protocols

Below are detailed methodologies for a UPLC-MS/MS method adaptable for this compound quantification and a general protocol for a High-Performance Liquid Chromatography (HPLC) method with UV detection, which can serve as an alternative or complementary technique.

UPLC-MS/MS Method for Quantification in Plasma

This protocol is based on established methods for caffeine and its metabolites and is proposed for the quantification of this compound.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

  • Inject a 1.0 µL aliquot into the UPLC-MS/MS system.

b. Chromatographic Conditions

  • System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 90% A

    • 0.5-1.0 min: Linear gradient to 10% A

    • 1.0-1.4 min: Hold at 10% A

    • 1.4-1.5 min: Return to 90% A

    • 1.5-3.0 min: Column re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

c. Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and the most abundant product ions. A hypothetical transition could be based on its molecular weight.

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/h

  • Cone Gas Flow: 50 L/h

  • Capillary Voltage: 2.0 kV

HPLC-UV Method for Quantification of Xanthine Derivatives

This protocol provides a general framework for the analysis of xanthine derivatives and can be optimized for this compound.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

  • Elute the analyte with a strong solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

b. Chromatographic Conditions

  • System: Agilent 1260 Infinity II or similar

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 270-280 nm for xanthine derivatives).

Mandatory Visualizations

The following diagrams illustrate key workflows in the cross-validation and selection of analytical methods.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Method A and Method B define_criteria Establish Acceptance Criteria (e.g., based on ICH M10) define_methods->define_criteria prep_samples Prepare QC and Study Samples (Low, Medium, High Concentrations) define_criteria->prep_samples analyze_A Analyze Samples with Method A prep_samples->analyze_A analyze_B Analyze Samples with Method B prep_samples->analyze_B compare_data Statistically Compare Datasets (e.g., Bland-Altman plot, regression) analyze_A->compare_data analyze_B->compare_data assess_bias Assess Bias Between Methods compare_data->assess_bias check_criteria Check Against Acceptance Criteria assess_bias->check_criteria equivalent Methods are Equivalent check_criteria->equivalent Pass not_equivalent Methods are Not Equivalent (Investigate Discrepancies) check_criteria->not_equivalent Fail

Caption: Workflow for Cross-Validation of Two Analytical Methods.

MethodSelection start Start: Need to Quantify This compound sensitivity High Sensitivity Required? (e.g., < 1 ng/mL) start->sensitivity throughput High Throughput Needed? sensitivity->throughput No lcms Select LC-MS/MS sensitivity->lcms Yes specificity High Specificity Required? (e.g., complex matrix) throughput->specificity No throughput->lcms Yes specificity->lcms Yes hplc_uv Select HPLC-UV specificity->hplc_uv No cost Cost Constraints? cost->hplc_uv Yes consider_outsourcing Consider Outsourcing or Method Development cost->consider_outsourcing No hplc_uv->cost

Navigating the Silence: A Comparative Guide on the Reproducibility of 1,3,9-Trimethyluric Acid's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of existing literature reveals a significant gap in our understanding of the biological activities of 1,3,9-trimethyluric acid. To date, no peer-reviewed studies detailing its specific biological effects, underlying signaling pathways, or the reproducibility of such effects have been published. This guide, therefore, addresses the query by presenting a comparative analysis of its close structural isomer, 1,3,7-trimethyluric acid, for which limited but conflicting data exist. This approach provides a framework for potential future research into this compound while underscoring the current lack of direct evidence.

Executive Summary

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's biological effects is paramount. In the case of this compound, the scientific record is silent. However, studies on its isomer, 1,3,7-trimethyluric acid—a metabolite of caffeine (B1668208)—offer a glimpse into the potential biological activities of this class of molecules. This guide synthesizes the available, albeit limited, data for 1,3,7-trimethyluric acid, focusing on two key reported effects: antioxidant activity and its role as a biomarker for cytochrome P450 3A4 (CYP3A4) activity. The conflicting findings regarding its antioxidant properties highlight the critical need for standardized, reproducible experimental designs.

Comparative Analysis of 1,3,7-Trimethyluric Acid's Biological Effects

Due to the absence of data for this compound, this section focuses on the reported biological effects of its isomer, 1,3,7-trimethyluric acid.

Antioxidant Activity: A Tale of Contradictory Findings

The potential for 1,3,7-trimethyluric acid to act as an antioxidant is a key area of investigation, with studies presenting conflicting results. This lack of consensus underscores the challenges in reproducing findings in this area of research.

Study FocusKey FindingsReproducibility Status
Hydroxyl Radical Scavenging and Lipid Peroxidation Inhibition One study reported that 500 µM of 1,3,7-trimethyluric acid effectively scavenges hydroxyl radicals and inhibits t-butyl hydroperoxide-induced lipid peroxidation in isolated human erythrocyte membranes by 56.5%.Not Reproduced.
Oxygen Radical Absorbance Capacity (ORAC) A separate study found no significant antioxidant activity for 1,3,7-dimethylxanthine (theophylline), a related caffeine metabolite, at a physiological concentration of 40 µM. While this is not the exact same compound, it raises questions about the antioxidant potential of trimethylxanthines at physiological levels. Other caffeine metabolites, 1-methylxanthine (B19228) and 1-methyluric acid, did show significant antioxidant activity in the same study.[1]Contradictory findings exist for related compounds, suggesting the antioxidant activity of caffeine metabolites may be structure-dependent and concentration-dependent.
Biomarker for CYP3A4 Activity: A More Consistent Picture

1,3,7-trimethyluric acid has been investigated as a potential non-invasive biomarker for the activity of CYP3A4, a crucial enzyme in drug metabolism.

Study FocusKey FindingsReproducibility Status
Correlation with Midazolam Clearance The metabolic ratio of 1,3,7-trimethyluric acid (TMU) to caffeine was evaluated as a biomarker for CYP3A4 activity. A study involving 28 healthy males demonstrated a strong correlation between the caffeine/TMU ratio and the oral clearance of midazolam, a known CYP3A4 substrate. The correlation coefficients were 0.82, 0.79, and 0.65 at 3, 4, and 6 hours post-dose, respectively.[2]Partially Validated. While this initial study is promising, broader validation in diverse populations and comparison with other endogenous biomarkers is necessary to establish routine clinical utility.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key experiments discussed.

Hydroxyl Radical Scavenging Activity Assay

This protocol is based on the principle of the Fenton reaction, where hydroxyl radicals are generated and their scavenging by the test compound is measured.

Materials:

Procedure:

  • Prepare sample solutions of the test compound at various concentrations in phosphate buffer.

  • In a test tube, mix 1.0 mL of the sample solution with 2.0 mL of 1.5 nM FeSO₄ and 0.3 mL of 20 mM sodium salicylate.

  • Initiate the reaction by adding 1.0 mL of 6 mM H₂O₂.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Measure the absorbance of the resulting solution at 510 nm.

  • A control is prepared using phosphate buffer instead of the sample solution.

  • The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Measurement of 1,3,7-Trimethyluric Acid to Caffeine Ratio as a CYP3A4 Biomarker

This protocol outlines the clinical procedure for assessing CYP3A4 activity using the caffeine/TMU ratio.

Study Design:

  • Participants are administered a standardized dose of caffeine (e.g., 150 mg).

  • Blood or saliva samples are collected at specified time points (e.g., 3, 4, and 6 hours) post-caffeine administration.

  • As a reference, a sensitive probe for CYP3A4 activity, such as midazolam, can be co-administered, and its clearance measured.[2]

Sample Analysis:

  • Caffeine and 1,3,7-trimethyluric acid concentrations in plasma or saliva are quantified using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • The metabolic ratio is calculated as the concentration of 1,3,7-trimethyluric acid divided by the concentration of caffeine at each time point.

  • The correlation between this ratio and the clearance of the CYP3A4 probe (e.g., midazolam) is determined to validate the biomarker.

Visualizing the Concepts

To aid in the understanding of the discussed concepts, the following diagrams have been generated.

caffeine_metabolism Caffeine Caffeine CYP1A2 CYP1A2 Caffeine->CYP1A2 Major Pathway CYP3A4 CYP3A4 Caffeine->CYP3A4 Minor Pathway Paraxanthine Paraxanthine CYP1A2->Paraxanthine Theobromine Theobromine CYP1A2->Theobromine Theophylline Theophylline CYP1A2->Theophylline TMU 1,3,7-Trimethyluric Acid CYP3A4->TMU

Caption: Simplified metabolic pathway of caffeine.

experimental_workflow cluster_antioxidant Antioxidant Assay cluster_biomarker CYP3A4 Biomarker Assay A1 Prepare Reagents (FeSO4, H2O2, Salicylate) A2 Incubate with 1,3,7-TMU A1->A2 A3 Measure Absorbance (510 nm) A2->A3 B1 Administer Caffeine to Subject B2 Collect Blood/Saliva (3, 4, 6 hrs) B1->B2 B3 Quantify Caffeine & 1,3,7-TMU (HPLC-MS) B2->B3 B4 Calculate Metabolic Ratio B3->B4

References

Lack of In Vivo Validation for In Vitro Findings of 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the in vivo validation of in vitro findings for 1,3,9-trimethyluric acid. Currently, there is no published experimental data available to facilitate a direct comparison of its biological activities in living organisms versus controlled laboratory settings.

This compound is classified as a xanthine (B1682287), a class of purine (B94841) derivatives.[1] While it has been detected in some food products like coffee, research into its specific physiological effects remains extremely limited.[1] The Human Metabolome Database notes that very few articles have been published on this particular compound.[1]

This scarcity of data makes it impossible to provide a comparison guide based on experimental evidence as requested. Key information, including detailed experimental protocols, quantitative data from in vivo and in vitro studies, and established signaling pathways for this compound, is not available in the current body of scientific research.

Alternative Comparison: Theophylline (B1681296), a Structurally Related Xanthine Derivative

Given the lack of data for this compound, we present a comparative guide for a well-researched xanthine derivative: theophylline (1,3-dimethylxanthine) . Theophylline has been extensively studied both in vitro and in vivo, and it offers a valuable reference for understanding the potential biological activities of xanthine derivatives.

Theophylline is known for its therapeutic use as a bronchodilator in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3] Its primary mechanisms of action, which have been validated in both laboratory and clinical settings, include:

  • Inhibition of phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles.[2][3]

  • Antagonism of adenosine receptors: By blocking these receptors, theophylline prevents the bronchoconstrictive effects of adenosine.[4][5]

Quantitative Data Comparison: Theophylline
Parameter In Vitro Findings In Vivo Findings (Animal Models/Human Studies) References
Mechanism of Action Inhibition of PDE3 and PDE4; non-selective adenosine receptor antagonist.Bronchodilation, anti-inflammatory effects, increased respiratory drive.[2][3][5]
Potency (IC50/EC50) Varies depending on the specific PDE isoenzyme and adenosine receptor subtype.Therapeutic plasma concentration: 10-20 mg/L for bronchodilation.[5]
Effects on Airway Smooth Muscle Relaxation of pre-contracted airway smooth muscle strips.Reduction in airway resistance and improvement in lung function parameters (e.g., FEV1).[2][3]
Anti-inflammatory Effects Reduced cytokine release from inflammatory cells (e.g., T-lymphocytes, mast cells).Decreased late asthmatic reaction following allergen challenge; reduced eosinophil infiltration in airways.[5][6]
Experimental Protocols

In Vitro: Inhibition of Phosphodiesterase Activity

A common in vitro method to assess the PDE inhibitory activity of a compound like theophylline involves the following steps:

  • Isolation of PDE enzymes: Specific PDE isoenzymes are isolated from cell lines or tissues.

  • Incubation: The isolated enzyme is incubated with its substrate (cAMP or cGMP) in the presence and absence of the test compound (theophylline).

  • Quantification: The amount of substrate hydrolyzed by the enzyme is measured, often using radioimmunoassay or fluorescence-based methods.

  • IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is calculated to determine its potency.

In Vivo: Measurement of Bronchodilation in a Guinea Pig Asthma Model

  • Sensitization: Guinea pigs are sensitized to an allergen, such as ovalbumin.

  • Drug Administration: The test compound (theophylline) or a vehicle control is administered to the sensitized animals, typically via intraperitoneal injection or oral gavage.

  • Allergen Challenge: The animals are exposed to an aerosol of the allergen to induce bronchoconstriction.

  • Measurement of Airway Resistance: Airway resistance is measured using a whole-body plethysmograph before and after the allergen challenge.

  • Data Analysis: The ability of the compound to prevent or reverse the allergen-induced increase in airway resistance is quantified.

Signaling Pathway: Theophylline's Mechanism of Action

The primary signaling pathway for theophylline involves the modulation of intracellular cAMP levels.

Theophylline_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits cAMP cAMP PDE->cAMP degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Guinea Pig Model of Asthma Sensitization Sensitization with Ovalbumin Animal_Model->Sensitization Grouping Grouping: - Vehicle Control - Theophylline Sensitization->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Allergen_Challenge Aerosolized Allergen Challenge Drug_Admin->Allergen_Challenge Measurement Measure Airway Resistance (Plethysmography) Allergen_Challenge->Measurement Comparison Compare Airway Resistance between Groups Measurement->Comparison Conclusion Draw Conclusion on Bronchodilatory Effect Comparison->Conclusion

References

A Head-to-Head Comparison of 1,3,7-Trimethyluric Acid and Other Natural Xanthine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: While the biological activities of 1,3,9-trimethyluric acid remain largely unexplored in scientific literature, its close structural isomer, 1,3,7-trimethyluric acid, offers a compelling subject for comparative analysis. 1,3,7-trimethyluric acid is a metabolite of caffeine (B1668208) and is recognized for its potential role as a biomarker for cytochrome P450 3A4 (CYP3A4) activity. This guide provides a head-to-head comparison of 1,3,7-trimethyluric acid with other prominent naturally occurring xanthine (B1682287) alkaloids: caffeine, theophylline, and theobromine (B1682246). The comparison focuses on their effects on key biological targets, including adenosine (B11128) receptors and phosphodiesterases, their antioxidant potential, and their interactions with cytochrome P450 enzymes. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.

Comparative Analysis of Biological Activities

The primary mechanisms of action for xanthine alkaloids involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a range of physiological effects, from central nervous system stimulation to smooth muscle relaxation.

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that generally has a depressant effect on the central nervous system. By blocking adenosine receptors, xanthine alkaloids exert a stimulant effect. The following table summarizes the inhibitory potency (IC50/Ki) of the selected compounds against adenosine receptors.

CompoundA1 Receptor (Ki/IC50, µM)A2A Receptor (Ki/IC50, µM)Reference
1,3,7-Trimethyluric Acid Data not availableData not available
Caffeine 10.79.56[1]
Theophylline 6.776.7[1]
Theobromine 105>250[1]

Lower values indicate greater potency.

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in effects such as smooth muscle relaxation and anti-inflammatory responses.

CompoundPDE Inhibition (IC50, µM)Target PDEsReference
1,3,7-Trimethyluric Acid Data not available-
Caffeine 480 - 710PDE1b, PDE2, PDE5[1]
Theophylline 150 - 630PDE1b, PDE2, PDE3, PDE4, PDE5[1]
Theobromine >100PDE4[1]

Lower values indicate greater potency.

Antioxidant Activity

The antioxidant capacity of these compounds is their ability to neutralize free radicals, which can cause cellular damage. This is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (Trolox Equivalents)Reference
1,3,7-Trimethyluric Acid Data not availableData not available
Caffeine High antioxidant activity comparable to ascorbic acidData not available[2]
Theophylline Active in oxidation resistanceData not available[3]
Theobromine Active in oxidation resistanceData not available[3]

Specific IC50 and Trolox equivalent values for a direct comparison are limited in the available literature.

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are crucial for the metabolism of a wide range of compounds, including drugs. Inhibition of these enzymes can lead to drug-drug interactions. The inhibitory potential is often quantified by the inhibition constant (Ki).

CompoundInhibited CYP IsoformKi (µM)Reference
1,3,7-Trimethyluric Acid Formation is a marker for CYP3A4 activityData not available for direct inhibition[4]
Caffeine CYP1A20.080 (competitive inhibitor)[5]
Theophylline CYP1A2Data not available (potent inhibitor)[6]
Theobromine CYP1A2, CYP2E1Data not available (metabolized by these enzymes)[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Xanthine Alkaloids

Xanthine Alkaloid Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP Hydrolysis cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation PhysiologicalEffects Physiological Effects PKA->PhysiologicalEffects Xanthines Caffeine, Theophylline, Theobromine Xanthines->AdenosineReceptor Antagonism Xanthines->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Activation

Caption: Signaling pathway of xanthine alkaloids.

Experimental Workflow for DPPH Antioxidant Assay

DPPH Assay Workflow start Start prepare_reagents Prepare DPPH Solution & Test Compound Dilutions start->prepare_reagents mix Mix DPPH Solution with Test Compound prepare_reagents->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for DPPH antioxidant assay.

Experimental Workflow for Cytochrome P450 Inhibition Assay

CYP Inhibition Assay Workflow start Start prepare_microsomes Prepare Human Liver Microsomes & NADPH-generating System start->prepare_microsomes pre_incubate Pre-incubate Microsomes with Test Compound (Inhibitor) prepare_microsomes->pre_incubate add_substrate Add CYP-specific Probe Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with acetonitrile) incubate->stop_reaction analyze Analyze Metabolite Formation (LC-MS/MS) stop_reaction->analyze determine_kinetics Determine IC50 and/or Ki analyze->determine_kinetics

References

Ensuring Purity of 1,3,9-Trimethyluric Acid for Reliable Biological Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a test compound is paramount for generating accurate and reproducible data in biological assays. This guide provides a comprehensive comparison of analytical methods to establish the purity of 1,3,9-trimethyluric acid, a substituted xanthine (B1682287) with potential biological activities. We present experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate purity assessment strategies.

The presence of impurities, even in small amounts, can lead to misleading results in biological assays by exhibiting their own biological activity, inhibiting or potentiating the activity of the target compound, or interfering with the assay detection system. Therefore, rigorous analytical characterization is a critical step before commencing any biological studies.

Understanding the Impurity Profile of this compound

Synthetic routes to this compound often involve the methylation of a uric acid or xanthine precursor. A plausible synthesis starts from the readily available xanthine derivative, theophylline (B1681296) (1,3-dimethylxanthine). Methylation of theophylline would be expected to yield the desired this compound. However, this reaction can also lead to the formation of isomeric byproducts, primarily 1,3,7-trimethyluric acid, a known metabolite of caffeine. Other potential impurities include unreacted starting materials, partially methylated intermediates, and reagents from the synthesis and purification process.

Table 1: Potential Impurities in Synthetic this compound

Impurity ClassSpecific ExamplesPotential Impact on Biological Assays
Isomeric Impurities 1,3,7-Trimethyluric acid, 3,7,9-Trimethyluric acidMay have distinct biological activities, leading to confounded results.
Starting Materials Theophylline (1,3-dimethylxanthine), Uric AcidMay have their own pharmacological effects.
Intermediates Monomethylated and dimethylated uric acidsCould possess biological activity or interfere with the assay.
Reagent Residues Methylating agents (e.g., methyl iodide, dimethyl sulfate), Bases (e.g., potassium carbonate)Can be toxic to cells or interfere with assay chemistry.
Degradation Products Hydrolysis or oxidation productsMay be inactive, have different activity, or be toxic.

Comparative Analysis of Purity Determination Methods

A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound. The table below compares the most effective techniques.

Table 2: Comparison of Analytical Methods for Purity Analysis of this compound

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity.Purity (% area), retention time of the main peak and impurities.Robust, quantitative, widely available.May not separate all isomers, requires reference standards for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection.Molecular weight confirmation, impurity identification, quantification.High sensitivity and specificity, can identify unknown impurities.Ionization efficiency can vary, may require specialized expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, identification and quantification of impurities.Provides detailed structural information, can distinguish isomers.Lower sensitivity than MS, may not detect trace impurities.
Elemental Analysis Measures the percentage of C, H, N, and other elements.Confirms the elemental composition of the bulk sample.Provides fundamental compositional data.Does not provide information on the nature of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 273 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC Conditions: Same as HPLC-UV.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500.

  • Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound (C₈H₁₀N₄O₃, MW: 210.19). Masses of impurity peaks can be used for their identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Frequency: 400 MHz or higher.

  • Analysis: The ¹H NMR spectrum should show distinct signals for the three methyl groups and the C-H proton of the purine (B94841) ring. The chemical shifts of the N-methyl groups are diagnostic for distinguishing between isomers (e.g., N1-Me, N3-Me, N9-Me). Integration of impurity signals relative to the main compound can provide a quantitative measure of purity.

Visualizing the Workflow and Key Concepts

To further clarify the process of establishing the purity of this compound and its importance, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of This compound purification Initial Purification (e.g., Crystallization) synthesis->purification hplc HPLC-UV (Purity Check) purification->hplc lcms LC-MS (Impurity ID) hplc->lcms nmr NMR (Isomer Check) lcms->nmr decision Purity >95%? nmr->decision pass Proceed to Biological Assays decision->pass Yes fail Further Purification decision->fail No fail->purification

Workflow for Purity Assessment

signaling_pathway receptor GPCR g_protein G Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka target_protein Target Protein pka->target_protein response Cellular Response target_protein->response drug This compound (Agonist/Antagonist?) drug->receptor impurity Isomeric Impurity (e.g., 1,3,7-isomer) impurity->receptor

Hypothetical Signaling Pathway

logical_relationship high_purity High Purity of This compound accurate_data Accurate & Reproducible Biological Data high_purity->accurate_data Leads to low_purity Presence of Active Impurities confounded_results Confounded or Irreproducible Results low_purity->confounded_results Leads to

Purity and Data Reliability

Conclusion

Establishing the purity of this compound is a non-negotiable prerequisite for its use in biological assays. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment. HPLC-UV provides a robust method for routine purity checks, while LC-MS is invaluable for the identification of unknown impurities. Crucially, NMR spectroscopy is the most powerful tool for distinguishing between closely related isomers, which are the most likely and potentially confounding impurities in the synthesis of this compound. By following the detailed protocols and understanding the potential pitfalls outlined in this guide, researchers can ensure the quality of their test compound and the integrity of their biological data.

Validating 1,3,9-Trimethyluric Acid as a Potential Therapeutic Lead: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the experimental data needed to validate 1,3,9-trimethyluric acid as a viable therapeutic lead. While its chemical properties and natural occurrence are documented, there is a notable absence of pharmacological studies, clinical trials, and comparative analyses against existing treatments. This guide provides an overview of the current knowledge on this compound and outlines the necessary experimental framework for its future evaluation.

Overview of this compound

This compound is a natural alkaloid compound classified as a xanthine, a class of purine (B94841) derivatives.[1] It is structurally related to other methylxanthines like caffeine (B1668208) and theophylline, which are known for their diverse pharmacological effects. It has been identified in certain plant species, including Filago spathulata, and is also found in coffee.[1][2] Despite its classification and presence in consumable products, its specific biological activities and therapeutic potential remain largely unexplored.

Comparison with Alternatives: An Uncharted Territory

A critical component of validating a new therapeutic lead is to compare its performance against current standards of care or other investigational drugs. However, the lack of published research on the therapeutic applications of this compound makes a direct comparison impossible at this time. To establish a baseline for comparison, future research would need to identify a potential therapeutic area for this compound, such as neurodegenerative diseases, inflammatory disorders, or metabolic conditions, where other methylxanthines have shown some efficacy.

Essential Experimental Protocols for Future Validation

To ascertain the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following outlines key experimental protocols that would need to be established.

In Vitro Assays
  • Target Identification and Binding Assays:

    • Methodology: Utilize techniques such as affinity chromatography, surface plasmon resonance (SPR), or differential scanning fluorimetry (DSF) to identify protein targets of this compound. For identified targets, radioligand binding assays or fluorescence polarization assays can be used to determine binding affinity (Kd) and selectivity.

    • Objective: To identify the molecular targets through which this compound may exert its effects and to quantify its binding characteristics.

  • Enzyme Inhibition/Activation Assays:

    • Methodology: If the identified target is an enzyme, conduct kinetic assays to determine the inhibitory or activating properties of this compound. This would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound to determine the IC50 or EC50 value.

    • Objective: To characterize the functional effect of this compound on its molecular target.

  • Cell-Based Functional Assays:

    • Methodology: Use relevant cell lines to assess the cellular effects of this compound. This could include assays for cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assays), gene expression (e.g., qPCR, Western blotting), and second messenger signaling (e.g., cAMP or calcium assays).

    • Objective: To understand the physiological consequences of target engagement in a cellular context.

In Vivo Studies
  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

    • Methodology: Administer this compound to animal models (e.g., rodents) via relevant routes (e.g., oral, intravenous) and collect plasma and tissue samples at various time points. Analyze the samples using LC-MS/MS to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). Correlate these parameters with a measurable PD biomarker.

    • Objective: To understand how the body processes this compound and to establish a dose-response relationship.

  • Efficacy Studies in Disease Models:

    • Methodology: Based on in vitro findings, select appropriate animal models of disease. For instance, if this compound shows anti-inflammatory properties in vitro, test its efficacy in a murine model of arthritis or inflammatory bowel disease. Assess relevant disease-specific endpoints (e.g., clinical scores, histological analysis, biomarker levels).

    • Objective: To evaluate the therapeutic efficacy of this compound in a living organism.

Data Presentation for Future Comparative Analysis

Once sufficient data is generated, it can be presented in structured tables for clear comparison with alternative compounds.

Table 1: Comparative In Vitro Activity

Compound Target(s) Binding Affinity (Kd, nM) Functional Activity (IC50/EC50, µM) Cell-Based Potency (µM)
This compound Data to be determined Data to be determined Data to be determined Data to be determined
Alternative 1

| Alternative 2 | | | | |

Table 2: Comparative Pharmacokinetic Properties

Compound Bioavailability (%) Cmax (ng/mL) Tmax (h) Half-life (t1/2, h)
This compound Data to be determined Data to be determined Data to be determined Data to be determined
Alternative 1

| Alternative 2 | | | | |

Table 3: Comparative Efficacy in a [Disease Model]

Compound Dose Efficacy Endpoint 1 Efficacy Endpoint 2
This compound Data to be determined Data to be determined Data to be determined
Alternative 1

| Placebo | | | |

Visualizing Potential Mechanisms and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental designs. Below are examples of how such diagrams could be structured for this compound research.

G cluster_0 Experimental Workflow for Target Identification Compound Library Compound Library Affinity Chromatography Affinity Chromatography Compound Library->Affinity Chromatography Protein Elution Protein Elution Affinity Chromatography->Protein Elution Mass Spectrometry Mass Spectrometry Protein Elution->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Caption: Workflow for identifying protein targets of this compound.

G cluster_1 Hypothetical Signaling Pathway This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Enzyme Y Enzyme Y Receptor X->Enzyme Y Activates Transcription Factor Z Transcription Factor Z Enzyme Y->Transcription Factor Z Phosphorylates Therapeutic Effect Therapeutic Effect Transcription Factor Z->Therapeutic Effect Leads to

Caption: A hypothetical signaling pathway for this compound.

Conclusion

While this compound belongs to a class of compounds with known therapeutic members, it remains a largely uncharacterized molecule. The current body of scientific literature is insufficient to validate its potential as a therapeutic lead. A rigorous and systematic investigation, following established preclinical drug discovery protocols, is necessary to elucidate its pharmacological properties and determine if it holds promise for treating human diseases. The framework and methodologies outlined in this guide provide a roadmap for the essential research required to bring this compound from a natural product of interest to a potential therapeutic candidate.

References

Safety Operating Guide

Proper Disposal of 1,3,9-Trimethyluric Acid: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for 1,3,9-Trimethyluric acid necessitates a conservative approach to its disposal. Given that this compound has been noted for in vitro cytotoxic activity, it is imperative to handle and dispose of it as a potentially hazardous chemical. Researchers, scientists, and drug development professionals must adhere to stringent laboratory safety protocols and consult with their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

This guide provides a procedural framework based on established best practices for the management of potentially hazardous and cytotoxic chemical waste. The following steps are designed to ensure the safety of laboratory personnel and to maintain compliance with general waste disposal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification: Treat all solid this compound and any contaminated materials (e.g., weigh boats, gloves, pipette tips) as cytotoxic chemical waste. Any solutions containing this compound should be treated as liquid cytotoxic chemical waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. It should be segregated into a dedicated, clearly labeled hazardous waste container.

  • Containerization:

    • Solid Waste: Collect dry, solid this compound and contaminated lab supplies in a designated, puncture-resistant container with a secure lid. The container must be compatible with the chemical.

    • Liquid Waste: Collect aqueous or solvent-based solutions of this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) carboy). Ensure the container is compatible with the solvent used. Do not overfill the container; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location.

    • A clear indication of the potential hazard (e.g., "Cytotoxic").

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request: Once the waste container is full or has reached the storage time limit set by your institution, submit a chemical waste pickup request to your EHS department. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Quantitative Data for Chemical Waste Disposal

The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. These are not specific to this compound but represent common best practices.

ParameterGuidelineCitation
Aqueous Waste pH Range Between 5.5 and 10.5 for potential sewer disposal (with EHS approval)[1]
Liquid Container Fill Limit Do not exceed 80% of the container's total volume
Satellite Accumulation Area Limit Up to 55 gallons of hazardous waste[1]
Empty Container Rinsing Triple rinse with a suitable solvent; the first rinsate must be collected as hazardous waste

Experimental Protocols Cited

The disposal procedures outlined above are based on standard protocols for handling hazardous and cytotoxic chemical waste in a laboratory setting. Specific experimental protocols for the neutralization or deactivation of this compound are not available due to the lack of a comprehensive SDS. Therefore, treatment of the waste prior to disposal is not recommended without direct guidance from an EHS professional.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure start Start: Need to dispose of this compound ppe Don appropriate PPE (gloves, goggles, lab coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood sds_check Attempt to locate specific SDS for 1,3,9-isomer fume_hood->sds_check sds_found SDS Found? sds_check->sds_found treat_hazardous Assume hazardous due to cytotoxic activity and lack of data sds_found->treat_hazardous No follow_sds Follow specific disposal instructions in SDS sds_found->follow_sds Yes segregate Segregate as Cytotoxic Chemical Waste treat_hazardous->segregate containerize Select and use appropriate, compatible waste container segregate->containerize label_waste Label container with 'Hazardous Waste' tag, chemical name, and hazard info containerize->label_waste store Store in designated satellite accumulation area with secondary containment label_waste->store request_pickup Submit waste pickup request to EHS store->request_pickup end End: Waste collected by EHS for proper disposal request_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is not a substitute for the specific regulations and procedures of your institution. Always consult your local Environmental Health and Safety department for authoritative guidance on chemical waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 1,3,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with 1,3,9-Trimethyluric acid. Due to its potential cytotoxic properties and the lack of a comprehensive Safety Data Sheet (SDS), a cautious approach is mandated. All personnel must adhere to the following protocols to ensure a safe laboratory environment.

Recent research indicates that this compound exhibits in vitro cytotoxic activity. Therefore, it must be handled as a hazardous compound, with stringent safety measures in place to minimize exposure. The operational and disposal plans outlined below are designed to provide clear, procedural guidance for all stages of handling this compound.

Essential Safety and Handling Protocols

Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to provide a robust barrier against potential exposure. The following table summarizes the necessary equipment and its specific purpose.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of solutions or airborne particles.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Prevents inhalation of the powdered compound, especially during weighing and transfer.

Engineering Controls: All manipulations of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood or a biological safety cabinet.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure that the designated work area within the chemical fume hood is clean and decontaminated. All necessary equipment, including weighing paper, spatulas, and waste containers, should be placed in the hood.

  • Weighing and Aliquoting: Carefully weigh the powdered this compound on a tared weigh boat or paper. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the pre-weighed compound within the fume hood. Cap the vessel securely before removing it from the hood for vortexing or sonication.

  • Post-Handling: After handling, the outer pair of gloves should be disposed of as cytotoxic waste before leaving the immediate work area. The inner gloves should be removed and disposed of upon exiting the laboratory. All non-disposable equipment that has come into contact with the compound must be decontaminated. Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

All materials contaminated with this compound are to be considered cytotoxic waste and must be segregated from regular laboratory trash.

  • Solid Waste: This includes used gloves, disposable lab coats, weighing paper, and any other contaminated disposable items. These should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions or contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

Spill Management

In the event of a spill, the area should be immediately cordoned off to prevent further contamination. Personnel must be wearing the full complement of prescribed PPE before attempting to clean the spill.

  • For Powder Spills: Gently cover the spill with absorbent pads to avoid generating dust. Dampen the absorbent material with a suitable solvent (e.g., 70% ethanol) and carefully wipe the area, working from the outside in.

  • For Solution Spills: Absorb the spill with absorbent pads. Clean the area with a suitable laboratory detergent and then decontaminate with a 10% bleach solution, followed by a water rinse.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₀N₄O₃PubChem
Molecular Weight 210.19 g/mol PubChem
Appearance PowderChemNorm
Storage Conditions -20°C, under seal, in a ventilated, dry environmentChemNorm

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Don Full PPE B Prepare Fume Hood A->B C Weigh Powder B->C D Prepare Solution C->D spill Spill? C->spill E Decontaminate Equipment D->E D->spill F Dispose of Cytotoxic Waste E->F G Doff PPE F->G H Wash Hands G->H spill->E No spill_proc Execute Spill Protocol spill->spill_proc Yes spill_proc->F

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,9-Trimethyluric acid
Reactant of Route 2
1,3,9-Trimethyluric acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.